Product packaging for 3-(1h-Tetrazol-1-yl)aniline(Cat. No.:CAS No. 14213-12-8)

3-(1h-Tetrazol-1-yl)aniline

Cat. No.: B180181
CAS No.: 14213-12-8
M. Wt: 161.16 g/mol
InChI Key: YXWXLBHIUVBLIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(1h-Tetrazol-1-yl)aniline is a useful research compound. Its molecular formula is C7H7N5 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N5 B180181 3-(1h-Tetrazol-1-yl)aniline CAS No. 14213-12-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(tetrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-6-2-1-3-7(4-6)12-5-9-10-11-12/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWXLBHIUVBLIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357695
Record name 3-(1h-tetrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14213-12-8
Record name 3-(1H-Tetrazol-1-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14213-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1h-tetrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-1,2,3,4-tetrazol-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-(3-aminophenyl)-1H-tetrazole from 3-amino-benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 5-(3-aminophenyl)-1H-tetrazole, a valuable building block in medicinal chemistry, starting from 3-amino-benzonitrile. The core of this transformation is the [3+2] cycloaddition reaction, a robust and widely utilized method for the formation of tetrazole rings from nitriles. This document details the underlying chemical principles, presents quantitative data from various catalytic systems, and offers a comprehensive experimental protocol.

Note on Isomers: The reaction of a nitrile with an azide source, such as sodium azide, regioselectively yields a 5-substituted-1H-tetrazole. Therefore, the product of the reaction starting from 3-amino-benzonitrile is 5-(3-aminophenyl)-1H-tetrazole . The isomeric compound, 3-(1H-tetrazol-1-yl)aniline, is synthesized via a different pathway, typically involving the formation of the tetrazole ring from a primary amine precursor, not a nitrile. This guide focuses exclusively on the direct conversion of the nitrile functionality.

Reaction Principle and Pathway

The synthesis of 5-substituted-1H-tetrazoles from organic nitriles and an azide salt is a classic example of a 1,3-dipolar cycloaddition reaction.[1][2] In this process, the linear azide ion acts as a 1,3-dipole that reacts with the carbon-nitrogen triple bond (the dipolarophile) of the nitrile. The reaction is often catalyzed to enhance the electrophilicity of the nitrile carbon, thereby accelerating the rate of cycloaddition.[3]

Common catalysts include Lewis acids (e.g., zinc chloride, aluminum chloride) or Brønsted acids (e.g., ammonium chloride, amine salts).[4][5][6] The catalyst coordinates to the nitrogen atom of the nitrile, making the carbon atom more susceptible to nucleophilic attack by the azide ion. The reaction proceeds through a concerted or stepwise mechanism to form the stable, aromatic tetrazole ring.

G cluster_reactants Starting Material & Reagents cluster_product Product r1 3-Amino-benzonitrile p1 5-(3-aminophenyl)-1H-tetrazole r1->p1 [3+2] Cycloaddition (Heat) r2 Sodium Azide (NaN3) r2->p1 [3+2] Cycloaddition (Heat) r3 Catalyst (e.g., ZnCl2, NH4Cl) r3->p1 [3+2] Cycloaddition (Heat) r4 Solvent (e.g., DMF, H2O) r4->p1 [3+2] Cycloaddition (Heat)

Figure 1. Overall synthesis pathway.

Quantitative Reaction Data

The efficiency of the cycloaddition reaction is highly dependent on the chosen catalyst, solvent, and temperature. Below is a summary of typical reaction conditions and corresponding yields for the synthesis of 5-substituted-1H-tetrazoles from various aromatic nitriles, which are analogous to the target synthesis.

EntrySubstrateCatalystReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1Aromatic NitrileZinc BromideNaN₃Water10012-2485-95[5]
2BenzonitrilePyridine HydrochlorideNaN₃DMF110884[4]
3Aromatic NitrileAmmonium ChlorideNaN₃DMF120-13018-2470-90[6]
4Aromatic NitrileCeric Ammonium NitrateNaN₃DMF110682-99[6]
5Aromatic NitrileNano-TiCl₄·SiO₂NaN₃DMFReflux295[6]

Table 1. Comparison of Catalytic Systems for Tetrazole Synthesis from Nitriles.

Detailed Experimental Protocol

This section provides a representative experimental procedure for the synthesis of 5-(3-aminophenyl)-1H-tetrazole based on established methods using a zinc salt catalyst.[3][5]

Materials and Equipment:

  • 3-amino-benzonitrile

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), aqueous solution

  • Ethyl acetate

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-benzonitrile (e.g., 10 mmol, 1.18 g), sodium azide (e.g., 15 mmol, 0.975 g), and anhydrous zinc chloride (e.g., 7.5 mmol, 1.02 g).

  • Solvent Addition: Add 50 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 18-24 hours).

  • Workup - Quenching and pH Adjustment: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing 150 mL of water. Acidify the aqueous solution by adding concentrated HCl dropwise until the pH is approximately 2. This step protonates the tetrazole and dissolves zinc salts.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-(3-aminophenyl)-1H-tetrazole.

Safety Precautions:

  • Sodium Azide: Highly toxic and can be fatal if swallowed or absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Hydrazoic Acid Formation: Do NOT allow sodium azide to come into contact with strong acids, as this will generate highly toxic and explosive hydrazoic acid (HN₃). The acidification step during workup must be performed slowly and with caution in a fume hood.

  • Heavy Metals: Zinc salts are hazardous. Avoid inhalation and skin contact.

Experimental and Purification Workflow

The following diagram illustrates the logical flow of the experimental procedure, from the initial setup to the final purified product.

G A 1. Combine Reactants (3-aminobenzonitrile, NaN3, ZnCl2) in DMF B 2. Heat with Stirring (120-130 °C, 24h) A->B C 3. Cool to Room Temp. B->C D 4. Quench in Water & Acidify (pH ~2 with HCl) C->D E 5. Liquid-Liquid Extraction (Ethyl Acetate) D->E F 6. Wash Organic Layer (Brine) E->F G 7. Dry & Concentrate (Na2SO4, Rotary Evaporator) F->G H 8. Recrystallization G->H I Pure 5-(3-aminophenyl)-1H-tetrazole H->I

Figure 2. Step-by-step experimental workflow.

Product Characterization Data

After purification, the identity and purity of the synthesized 5-(3-aminophenyl)-1H-tetrazole should be confirmed using standard analytical techniques. Expected data are summarized below.

PropertyExpected Value
Molecular FormulaC₇H₇N₅
Molecular Weight161.16 g/mol
AppearanceOff-white to light brown solid
Melting Point~165-170 °C (Varies with purity)
¹H NMR (DMSO-d₆)δ ~ 5.5-6.0 (s, 2H, -NH₂), 6.7-7.4 (m, 4H, Ar-H), ~16.0 (br s, 1H, -NH of tetrazole)
¹³C NMR (DMSO-d₆)δ ~ 110-130 (Ar-C), ~149 (Ar-C-NH₂), ~155 (C-tetrazole)
Mass Spec (ESI+)m/z = 162.07 [M+H]⁺

Table 2. Typical Characterization Data for 5-(3-aminophenyl)-1H-tetrazole. Note: Exact NMR shifts may vary depending on solvent and concentration.

This guide outlines a reliable and well-documented pathway for the synthesis of 5-(3-aminophenyl)-1H-tetrazole. By understanding the reaction mechanism and carefully following the detailed protocol, researchers can effectively produce this versatile chemical intermediate for applications in drug discovery and development.

References

Spectroscopic Profile of 3-(1H-Tetrazol-1-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(1H-tetrazol-1-yl)aniline, a versatile building block in medicinal chemistry and materials science. Due to the limited availability of a complete, published dataset for this specific molecule, this document presents a detailed, estimated spectroscopic profile based on data from closely related analogs and general spectroscopic principles. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the estimated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These estimations are derived from the analysis of spectroscopic data for analogous aniline and tetrazole-containing compounds.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~9.0 - 9.5Singlet1HTetrazole C-HThe proton on the tetrazole ring is expected to be significantly deshielded and appear as a sharp singlet.
~7.2 - 7.4Triplet1HAromatic C-HCorresponds to the proton at the 5-position of the aniline ring.
~6.8 - 7.1Multiplet3HAromatic C-HRepresents the protons at the 2, 4, and 6-positions of the aniline ring. The exact splitting pattern may be complex due to overlapping signals.
~3.5 - 4.0Broad Singlet2HAmine (-NH₂)The chemical shift of the amine protons can vary depending on the solvent and concentration. The signal is often broad due to quadrupole broadening and exchange.
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)AssignmentNotes
~145 - 150Aromatic C-N (Amine)The carbon atom of the aniline ring directly attached to the amino group.
~140 - 145Tetrazole C-HThe carbon atom in the tetrazole ring.
~130 - 135Aromatic C-N (Tetrazole)The carbon atom of the aniline ring directly attached to the tetrazole ring.
~130 - 132Aromatic C-HThe carbon atom at the 5-position of the aniline ring.
~115 - 120Aromatic C-HCarbon atoms at the 2 and 6-positions of the aniline ring.
~110 - 115Aromatic C-HThe carbon atom at the 4-position of the aniline ring.
Table 3: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentNotes
3450 - 3300MediumN-H Stretch (Amine)Typically appears as two bands for a primary amine due to symmetric and asymmetric stretching.
3150 - 3100WeakC-H Stretch (Aromatic/Tetrazole)The C-H stretching vibrations of the aromatic and tetrazole rings.
1620 - 1580StrongN-H Bend (Amine) / C=C Stretch (Aromatic)The scissoring vibration of the primary amine often overlaps with the aromatic ring C=C stretching vibrations.
1500 - 1400MediumC=N, N=N Stretch (Tetrazole)The characteristic ring stretching vibrations of the tetrazole moiety.
1300 - 1200MediumC-N Stretch (Aromatic Amine)The stretching vibration of the bond between the aromatic ring and the nitrogen of the amine group.
900 - 650StrongC-H Bend (Aromatic)Out-of-plane bending vibrations of the C-H bonds on the substituted benzene ring, which can be indicative of the substitution pattern.
Table 4: Predicted Mass Spectrometry (MS) Data
m/z (Mass-to-Charge Ratio)Relative IntensityAssignmentNotes
161High[M]⁺The molecular ion peak, corresponding to the molecular weight of the compound (C₇H₇N₅).
133Medium[M - N₂]⁺A common fragmentation pathway for tetrazoles is the loss of a neutral nitrogen molecule (N₂).
104Medium to High[M - HN₃]⁺Another characteristic fragmentation involves the loss of hydrazoic acid (HN₃).
92Medium[C₆H₆N]⁺Fragmentation of the aniline portion of the molecule.
77Medium[C₆H₅]⁺The phenyl cation, a common fragment in the mass spectra of benzene derivatives.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments. These protocols are based on standard practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 300, 400, or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is used.

    • Spectral Width: Typically set to 10-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans are averaged to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

    • Spectral Width: Typically set to 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition:

    • Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient.

    • Number of Scans: 16-32 scans are co-added to obtain a good quality spectrum. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including:

    • Direct Infusion: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the ion source.

    • Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first separated on a GC column and then introduced into the mass spectrometer. This is suitable for volatile and thermally stable compounds.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): The sample is separated by liquid chromatography before entering the mass spectrometer.

  • Ionization Method:

    • Electron Ionization (EI): Used in GC-MS, this is a hard ionization technique that often leads to extensive fragmentation, providing structural information.

    • Electrospray Ionization (ESI): A soft ionization technique commonly used in LC-MS that typically produces the protonated molecule [M+H]⁺, providing molecular weight information.

  • Instrumentation: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: The instrument is set to scan a specific mass-to-charge (m/z) range (e.g., 50-500 amu).

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the compound and to identify characteristic fragment ions, which can aid in structure elucidation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Characterization Final Compound Characterization Purity_Assessment->Final_Characterization

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Physical and chemical properties of 3-(1h-Tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(1H-Tetrazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of this compound (CAS No: 14213-12-8). This compound is a versatile heterocyclic molecule featuring an aniline group substituted with a 1H-tetrazole ring. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, making this compound a valuable building block in medicinal chemistry for enhancing drug-like properties such as metabolic stability and membrane permeability.[1] This document details its known properties, provides standardized experimental protocols for its synthesis and characterization, and visualizes key scientific concepts and workflows.

Chemical and Physical Properties

This compound is a beige solid at room temperature.[2] Its core structure consists of a phenylamine (aniline) core where the hydrogen at the 3-position is replaced by a nitrogen atom from a five-membered tetrazole ring.

Data Summary

The quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
IUPAC Name 3-(1H-1,2,3,4-tetrazol-1-yl)aniline[3]
CAS Number 14213-12-8[3]
Molecular Formula C₇H₇N₅[3]
Molecular Weight 161.16 g/mol [3]
Monoisotopic Mass 161.07014524 Da[3]
Appearance Beige solid[2]
Purity ≥95% - 97% (Commercially available)[2]
Storage Conditions Store at 0-8 °C[2]
Computed XlogP 0.4[3]

Spectral Information

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aniline ring and a distinct singlet for the proton on the tetrazole ring. The aromatic signals will appear as complex multiplets in the range of δ 6.5-8.0 ppm. The tetrazole C-H proton typically appears as a singlet further downfield, often above δ 9.0 ppm.

  • Mass Spectrometry : The monoisotopic mass is 161.070 Da.[3] Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion peak at m/z 162.077 [M+H]⁺ in positive ion mode.

  • Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands. Primary aromatic amines show two N-H stretching bands between 3300-3500 cm⁻¹. An N-H bending vibration is expected around 1600 cm⁻¹. The C-N stretching of the aromatic amine will appear in the 1250-1335 cm⁻¹ region.[4] Vibrations corresponding to the tetrazole ring are expected in the 1000-1150 cm⁻¹ region.[5]

Experimental Protocols

The most common and efficient method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[6][7] The following protocol describes a general procedure for the synthesis of this compound starting from 3-aminobenzonitrile.

Synthesis of this compound

Reaction: [3+2] Cycloaddition of 3-aminobenzonitrile with sodium azide.

Materials:

  • 3-Aminobenzonitrile (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Zinc Chloride (ZnCl₂) or Ammonium Chloride (NH₄Cl) (as catalyst/acid source, 1.2 eq)

  • N,N-Dimethylformamide (DMF) or Water (as solvent)

  • Hydrochloric Acid (HCl), 2M solution

  • Sodium Nitrite (NaNO₂), aqueous solution (for quenching residual azide)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-aminobenzonitrile, sodium azide, and the catalyst (e.g., NH₄Cl).

  • Add the solvent (DMF) to the flask.

  • Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (disappearance of the starting nitrile), cool the mixture to room temperature.

  • Carefully acidify the mixture with 2M HCl to a pH of ~2-3. This step protonates the tetrazole ring.

  • Quenching: Cool the acidified mixture in an ice bath and slowly add an aqueous solution of sodium nitrite to decompose any unreacted azide. Stir for 1 hour, allowing the mixture to slowly warm to room temperature. (Caution: This step releases gas).

  • Extract the product from the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Characterization Protocol

The identity and purity of the synthesized compound should be confirmed using the following standard analytical techniques:

  • NMR Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

  • Mass Spectrometry: Prepare a dilute solution of the compound and analyze via ESI-MS to confirm the molecular weight.

  • FT-IR Spectroscopy: Acquire an IR spectrum of the solid product using a KBr pellet or an ATR accessory to confirm the presence of key functional groups.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and a key conceptual relationship relevant to the application of this compound in drug discovery.

G General Synthesis Workflow for this compound cluster_reactants Reactants & Solvent cluster_process Reaction & Work-up cluster_output Purification & Final Product r1 3-Aminobenzonitrile p1 Combine and Heat (120°C, 12-24h) r1->p1 r2 Sodium Azide (NaN₃) r2->p1 r3 Catalyst (e.g., NH₄Cl) r3->p1 r4 Solvent (DMF) r4->p1 p2 Acidification (HCl) p1->p2 p3 Azide Quench (NaNO₂) p2->p3 p4 Extraction (EtOAc) p3->p4 p5 Drying & Concentration p4->p5 o1 Recrystallization p5->o1 o2 Pure this compound o1->o2

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

G Bioisosterism in Drug Design: Tetrazole as a Carboxylic Acid Mimic cluster_drug Drug Candidate Structure cluster_acid Carboxylic Acid Group cluster_tetrazole Tetrazole Bioisostere drug_core R-group (Pharmacophore Core) acid C(=O)OH drug_core->acid Original Lead Compound tetrazole CN₄H drug_core->tetrazole Bioisosteric Replacement acid_props Properties: - Acidic (pKa ~4-5) - Planar - H-bond donor/acceptor - Prone to metabolic modification acid->acid_props replacement REPLACES acid->replacement tetrazole_props Properties: - Acidic (pKa ~4-5) - Planar - H-bond acceptor - Metabolically more stable - Increased lipophilicity tetrazole->tetrazole_props replacement->tetrazole

Caption: A diagram showing the logical relationship of bioisosterism in medicinal chemistry.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[8] Its utility stems from the unique properties conferred by the tetrazole ring.

Carboxylic Acid Bioisostere

The primary application of the tetrazole group in medicinal chemistry is to act as a bioisostere—a chemical substitute—for a carboxylic acid group.[9] The tetrazole ring has a similar pKa value (around 4.5-5.0) and planar structure to a carboxylate anion, allowing it to engage in similar ionic and hydrogen-bonding interactions with biological targets like enzymes and receptors.[9][10]

Key advantages of this substitution include:

  • Improved Metabolic Stability: Tetrazole rings are generally more resistant to metabolic degradation than carboxylic acids.[2]

  • Enhanced Lipophilicity: Replacing a carboxylic acid with a tetrazole can increase the overall lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[11]

  • Receptor Binding: The nitrogen-rich tetrazole ring can participate in unique interactions with protein active sites.[12]

Synthetic Intermediate

Due to these favorable properties, this compound is used as a starting material or key intermediate in the development of novel drugs, particularly antihypertensive and anti-inflammatory agents.[8] The aniline functional group provides a reactive handle for further chemical modifications, allowing for its incorporation into larger, more complex molecular scaffolds.

Safety and Handling

Based on aggregated GHS data, this compound is classified as an irritant.[3]

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Measures: Standard laboratory safety precautions should be taken. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[3]

References

An In-Depth Technical Guide to 3-(1H-Tetrazol-1-yl)aniline (CAS Number: 14213-12-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1H-Tetrazol-1-yl)aniline, a versatile chemical intermediate with the CAS number 14213-12-8. This document details the compound's physicochemical properties, synthesis, and key applications, with a particular focus on its role as a precursor in the development of Nav1.1 modulators for central nervous system disorders. Detailed experimental protocols, spectral data, and a curated list of suppliers are included to support researchers in their scientific endeavors.

Chemical Properties and Identifiers

This compound is a beige solid organic compound.[1] It features an aniline ring substituted with a tetrazole moiety, which imparts unique chemical characteristics that make it a valuable building block in medicinal chemistry and materials science.[1] The tetrazole ring enhances its reactivity, making it a suitable candidate for synthesizing bioactive molecules.[1]

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference
CAS Number 14213-12-8[1][2]
Molecular Formula C₇H₇N₅[1][2]
Molecular Weight 161.17 g/mol [1]
IUPAC Name 3-(tetrazol-1-yl)aniline[2]
Synonyms 3-Tetrazol-1-yl-phenylamine[1]
Appearance Beige solid[1]
Purity ≥ 95% (NMR)[1]
Melting Point Not available
Boiling Point Not available
Solubility Not available
Storage Conditions 0-8 °C[1]

Table 2: Computed Physicochemical Properties

PropertyValueReference
XLogP3 0.4[2]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 1
Exact Mass 161.07014524 Da[2]
Monoisotopic Mass 161.07014524 Da[2]
Topological Polar Surface Area 69.6 Ų[2]
Heavy Atom Count 12
Formal Charge 0
Complexity 151[2]

Synthesis and Experimental Protocols

General Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles

A common method for synthesizing 1-substituted 1H-1,2,3,4-tetrazoles involves the reaction of an amine, triethyl orthoformate, and sodium azide, often catalyzed by a Lewis acid such as Ytterbium (III) trifluoromethanesulfonate (Yb(OTf)₃).

Experimental Workflow for Tetrazole Synthesis

References

A Comprehensive Technical Guide to 3-(1H-Tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth technical overview of 3-(1H-tetrazol-1-yl)aniline, a versatile heterocyclic compound with significant applications in pharmaceutical development and materials science. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Data

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for both theoretical and practical applications, from reaction stoichiometry to analytical characterization.

PropertyValueReference
Molecular Formula C₇H₇N₅[1][2][3]
Molecular Weight 161.16 g/mol [1][4]
Appearance Beige solid[2]
CAS Number 14213-12-8[1][2][3]
IUPAC Name 3-(tetrazol-1-yl)aniline[1]
Synonyms 3-Tetrazol-1-yl-phenylamine, 3-(1H-1,2,3,4-tetrazol-1-yl)aniline[1][2]

Hypothetical Synthesis and Characterization Protocols

The following sections outline a plausible experimental approach for the synthesis and subsequent analytical characterization of this compound.

This protocol describes a common method for synthesizing 1-substituted tetrazoles from an aryl nitrile precursor.

Objective: To synthesize this compound from 3-aminobenzonitrile.

Materials:

  • 3-aminobenzonitrile

  • Sodium azide (NaN₃)

  • Triethylammonium chloride or Zinc chloride (as a catalyst)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminobenzonitrile (1 equivalent) in DMF.

  • Addition of Reagents: Add sodium azide (1.5 equivalents) and triethylammonium chloride (1.5 equivalents) to the solution.

  • Reaction: Heat the mixture to 120-130°C and maintain it under reflux for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with 2M HCl to a pH of approximately 2-3. This step should be performed in a well-ventilated fume hood due to the potential formation of hydrazoic acid.

  • Extraction: Extract the aqueous solution with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash them sequentially with a saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Objective: To confirm the identity and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆). The resulting spectrum should show characteristic peaks for the aromatic protons and the amine protons. The tetrazole proton typically appears as a singlet in the downfield region.

    • ¹³C NMR: The spectrum should display the expected number of signals corresponding to the seven carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • Utilize Electrospray Ionization (ESI) mass spectrometry to determine the molecular weight. The mass spectrum should exhibit a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 162.17.

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum of the solid sample. Look for characteristic absorption bands corresponding to N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring, C=C and C=N ring stretching, and N=N stretching of the tetrazole ring.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis and characterization process, from starting materials to the final, validated product.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage Start Starting Materials (3-Aminobenzonitrile, NaN₃) Reaction Cycloaddition Reaction (DMF, 120°C) Start->Reaction Workup Acidification & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Analysis MS Mass Spectrometry (ESI-MS) Product->MS IR IR Spectroscopy Product->IR Validation Structure & Purity Confirmed NMR->Validation MS->Validation IR->Validation

Caption: Workflow for the synthesis and characterization of this compound.

References

Solubility Profile of 3-(1h-Tetrazol-1-yl)aniline in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(1h-Tetrazol-1-yl)aniline, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a predictive solubility profile based on the physicochemical properties of analogous compounds, namely aniline and various tetrazole derivatives. Furthermore, a detailed, standardized experimental protocol for the quantitative determination of its solubility is provided to enable researchers to generate precise data for their specific applications.

Predicted Solubility Profile

Solvent ClassCommon SolventsPredicted Solubility of this compoundRationale
Protic Solvents Methanol, Ethanol, IsopropanolHighThe polar hydroxyl group of the solvent can effectively form hydrogen bonds with the amine and tetrazole functionalities of the solute. Aniline, a parent compound, is soluble in these solvents.[1][2]
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHigh to ModerateThese solvents have high dielectric constants and are excellent hydrogen bond acceptors, which can solvate the polar parts of the molecule. DMSO and DMF are often used as solvents for a wide range of organic compounds, including tetrazole derivatives.
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerateThese solvents are less polar than protic and polar aprotic solvents. While aniline is soluble in chloroform, the increased polarity from the tetrazole ring might slightly reduce the solubility compared to the parent aniline.[1]
Ester Solvents Ethyl AcetateModerate to LowEthyl acetate has intermediate polarity. It can act as a hydrogen bond acceptor but is less effective at solvating highly polar compounds compared to alcohols or DMSO.
Ether Solvents Diethyl Ether, Tetrahydrofuran (THF)LowThese solvents have low polarity and are poor hydrogen bond donors. The energy required to break the solute-solute interactions (due to hydrogen bonding) may not be sufficiently compensated by solute-solvent interactions. However, aniline is soluble in ether.[2]
Nonpolar Solvents Hexane, TolueneVery Low / InsolubleThe large difference in polarity between the highly polar solute and the nonpolar solvent will likely result in poor solubility. The energy of solvation would not overcome the lattice energy of the solid and the solvent-solvent interactions.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is essential. The following method is based on the widely accepted shake-flask method, which determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To quantitatively determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment:

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Centrifuge (optional)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined by preliminary experiments where the concentration of the solute in the supernatant is measured at different time points until it becomes constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper part of the solution.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high solubility measurements.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method. The dilution factor must be accurately recorded.

  • Quantitative Analysis:

    • HPLC Method (Preferred):

      • Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, and detector wavelength.

      • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

      • Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

      • Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

    • UV-Vis Spectrophotometry Method (Alternative):

      • Determine the wavelength of maximum absorbance (λmax) of this compound in each solvent.

      • Prepare a series of standard solutions and generate a calibration curve by plotting absorbance against concentration.

      • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Workflow for Experimental Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis cluster_calc Calculation prep_solid Weigh excess This compound prep_solvent Add known volume of solvent to vial prep_solid->prep_solvent Combine equil Agitate at constant temperature (24-72h) prep_solvent->equil settle Settle excess solid equil->settle supernatant Withdraw supernatant settle->supernatant filter Filter supernatant (0.45 µm) supernatant->filter dilute Dilute sample filter->dilute analyze_sample Analyze diluted sample dilute->analyze_sample standards Prepare standard solutions calibration Generate calibration curve (HPLC/UV-Vis) standards->calibration calibration->analyze_sample calc Calculate solubility (Concentration x Dilution Factor) analyze_sample->calc

Caption: Experimental workflow for solubility determination.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is scarce, a qualitative assessment based on its chemical structure and the properties of related compounds provides valuable initial guidance for its use in various research and development applications. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for obtaining accurate and reproducible data. The successful application of this compound in drug discovery and materials science is critically dependent on a thorough understanding of its solubility profile, making experimental determination an indispensable step in its characterization.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of 3-(1H-Tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 3-(1H-tetrazol-1-yl)aniline. The information herein is compiled from experimental studies to support research, development, and handling of this compound.

Core Thermal Properties

This compound is a solid at room temperature with a distinct melting point before the onset of thermal decomposition. Its stability is influenced by the atmospheric conditions.

Thermal Behavior in an Inert Atmosphere

Under inert conditions, this compound undergoes a single-stage decomposition process. The decomposition begins at a temperature of 253°C, as marked by a 5% mass loss (T5%).[1]

Thermal Behavior in an Oxidizing Atmosphere

In the presence of an oxidizing atmosphere, such as synthetic air, the thermal stability of this compound is enhanced, with decomposition initiating at a higher temperature of 275°C.[1] The decomposition in an oxidizing environment is a more complex, two-stage process.[1] The initial, major mass loss occurs up to around 343°C, followed by a second decomposition stage at a much higher temperature.[1]

Quantitative Thermal Analysis Data

The following tables summarize the key quantitative data obtained from thermogravimetric analysis (TGA), differential thermogravimetry (DTG), and differential scanning calorimetry (DSC) experiments.

Table 1: Thermal Properties of this compound in an Inert (Helium) Atmosphere [1]

ParameterValueUnits
Melting Point (Onset)124°C
Melting Point (Peak)126°C
Enthalpy of Fusion (ΔH_fus)81.8J/g
Initial Decomposition Temp (T_5%)253°C
Peak Decomposition Temp (T_max1)345°C
Mass Loss (Δm1)88.1%
Enthalpy of Decomposition (ΔH_dec)-385.1J/g

Table 2: Thermal Properties of this compound in an Oxidizing (Synthetic Air) Atmosphere [1]

ParameterStageValueUnits
Melting Point (Onset)-124°C
Melting Point (Peak)-126°C
Enthalpy of Fusion (ΔH_fus)-154.6J/g
Initial Decomposition Temp (T_5%)-275°C
Peak Decomposition Temp (T_max1)1343°C
Mass Loss (Δm1)187.6%
Enthalpy of Decomposition (ΔH_dec1)1376.2J/g
Peak Decomposition Temp (T_max2)2589°C
Mass Loss (Δm2)212.4%
Enthalpy of Decomposition (ΔH_dec2)22010J/g

Decomposition Pathway and Products

The thermal decomposition of this compound involves the cleavage of the N-C bond, leading to the formation of aniline as a primary pyrolysis product.[1] The further fragmentation of aniline has been observed, leading to a series of smaller ions.

The proposed decomposition pathway is visualized in the following diagram:

DecompositionPathway Decomposition Pathway of this compound This compound This compound Aniline (m/z 93) Aniline (m/z 93) This compound->Aniline (m/z 93) Pyrolysis (N-C bond cleavage) C6H6N+ (m/z 92) C6H6N+ (m/z 92) Aniline (m/z 93)->C6H6N+ (m/z 92) - H+ C5H6+ (m/z 66) C5H6+ (m/z 66) Aniline (m/z 93)->C5H6+ (m/z 66) - HCN Cyclopentadienyl ion (C5H5+, m/z 65) Cyclopentadienyl ion (C5H5+, m/z 65) C6H6N+ (m/z 92)->Cyclopentadienyl ion (C5H5+, m/z 65) - HCN Benzene Ring Fragmentation Benzene Ring Fragmentation C6H6N+ (m/z 92)->Benzene Ring Fragmentation C3H3+ (m/z 39) C3H3+ (m/z 39) Cyclopentadienyl ion (C5H5+, m/z 65)->C3H3+ (m/z 39) - C2H2 C4H3+ (m/z 51) C4H3+ (m/z 51) C4H4+ (m/z 52) C4H4+ (m/z 52) Benzene Ring Fragmentation->C4H3+ (m/z 51) Benzene Ring Fragmentation->C4H4+ (m/z 52)

Caption: Logical flow of the thermal decomposition of this compound.

Experimental Protocols

The data presented in this guide were obtained using the following methodologies:

Differential Scanning Calorimetry (DSC)
  • Instrument: Mettler Toledo DSC 822e

  • Sample Mass: Approximately 5 mg

  • Crucibles: Aluminum

  • Heating Rate: 10 °C/min

  • Atmosphere: Helium or Synthetic Air

  • Flow Rate: 80 mL/min

  • Procedure: The sample is heated at a constant rate, and the heat flow to the sample is measured relative to an empty reference crucible. This allows for the determination of melting points and enthalpies of fusion.

Thermogravimetry/Differential Scanning Calorimetry with Evolved Gas Analysis (TG/DTG/DSC-QMS/FTIR)
  • Instrument: Netzsch STA 449 F3 Jupiter thermal analyzer coupled with a quadrupole mass spectrometer (QMS) and a Fourier transform infrared spectrometer (FTIR).

  • Sample Mass: Approximately 10 mg

  • Crucibles: Alumina (Al2O3)

  • Heating Rate: 10 °C/min

  • Atmosphere: Helium or Synthetic Air

  • Flow Rate: 70 mL/min

  • Procedure: The sample's mass is continuously monitored as it is heated. The first derivative of the mass change (DTG) helps to identify the temperatures of maximum decomposition rates. The evolved gases are simultaneously analyzed by QMS and FTIR to identify the decomposition products.

The following diagram illustrates the experimental workflow for the comprehensive thermal analysis of this compound.

ExperimentalWorkflow Experimental Workflow for Thermal Analysis cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample Sample DSC DSC Sample->DSC TGA-EGA TG/DTG/DSC-QMS/FTIR Sample->TGA-EGA Melting Point Melting Point DSC->Melting Point Enthalpy of Fusion Enthalpy of Fusion DSC->Enthalpy of Fusion Decomposition Temperatures Decomposition Temperatures TGA-EGA->Decomposition Temperatures Mass Loss Mass Loss TGA-EGA->Mass Loss Enthalpy of Decomposition Enthalpy of Decomposition TGA-EGA->Enthalpy of Decomposition Evolved Gas Analysis Evolved Gas Analysis TGA-EGA->Evolved Gas Analysis

Caption: Workflow for the thermal characterization of this compound.

References

An In-depth Technical Guide to the Isomers of 3-(1H-Tetrazol-1-yl)aniline and their Basic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the key isomers of 3-(tetrazolyl)aniline: 3-(1H-tetrazol-1-yl)aniline, 3-(2H-tetrazol-2-yl)aniline, and 5-(3-aminophenyl)-1H-tetrazole. Due to their prevalence in medicinal chemistry as bioisosteres for carboxylic acids and their potential for modulating biological targets, a thorough understanding of their physicochemical properties, particularly basicity, is crucial for rational drug design and development. This document outlines the synthesis of these isomers, presents available quantitative data on their acid-base properties, details experimental protocols for their characterization, and situates their evaluation within a typical drug discovery workflow.

Introduction

The tetrazole moiety is a significant pharmacophore in modern drug discovery, often employed as a bioisosteric replacement for the carboxylic acid group. This substitution can enhance metabolic stability and improve pharmacokinetic profiles. The aniline scaffold is also a cornerstone of many biologically active molecules. The combination of these two functionalities in the form of tetrazolyl anilines presents a class of compounds with considerable therapeutic potential. The positional isomerism of the tetrazole ring, as well as the point of attachment to the aniline, gives rise to distinct molecules with potentially different electronic and steric properties, which in turn influence their biological activity and physicochemical characteristics such as basicity.

This guide focuses on three key isomers:

  • This compound (Isomer 1)

  • 3-(2H-tetrazol-2-yl)aniline (Isomer 2)

  • 5-(3-aminophenyl)-1H-tetrazole (Isomer 3)

Understanding the basicity of the aniline nitrogen in these isomers is critical, as it governs the extent of protonation at physiological pH, which can profoundly impact drug-receptor interactions, solubility, and membrane permeability.

Isomers and their Physicochemical Properties

The three isomers possess the same molecular formula (C₇H₇N₅) and molecular weight (161.16 g/mol ) but differ in their connectivity, leading to distinct chemical properties.

Basicity of the Aniline Moiety

The tetrazole ring is generally considered to be electron-withdrawing. The magnitude of this effect, and thus the impact on the basicity of the aniline's amino group, will differ depending on the point of attachment and the isomeric form of the tetrazole.

Data Presentation

IsomerStructurepKa of Tetrazole N-HpKa of Anilinium Ion (Conjugate Acid)pKb of Aniline
5-(3-aminophenyl)-1H-tetrazole Isomer 34.84 ± 0.10 (Predicted)[1][2]Data not availableData not available
This compound Isomer 1Not ApplicableData not availableData not available
3-(2H-tetrazol-2-yl)aniline Isomer 2Not ApplicableNot ApplicableData not available

Note: The pKa of 5-(3-aminophenyl)-1H-tetrazole refers to the acidic proton on the tetrazole ring.

Discussion of Basicity:

In the absence of experimental data for the aniline basicity, a qualitative assessment can be made. The tetrazolyl group is electron-withdrawing, which is expected to decrease the basicity of the aniline nitrogen compared to aniline itself (pKa of anilinium ion ≈ 4.6). The 1-substituted tetrazolyl group is generally considered to be more electron-withdrawing than the 2-substituted isomer. Therefore, it is hypothesized that the basicity of the isomers would follow the order:

3-(2H-tetrazol-2-yl)aniline > this compound > 5-(3-aminophenyl)-1H-tetrazole

This predicted order is based on the assumption that the C-linked tetrazole in the 5-substituted isomer has the strongest electron-withdrawing effect on the aniline ring. Experimental verification of these pKa values is highly recommended.

Synthesis of Isomers

A common and efficient route to synthesize these isomers starts with 3-aminobenzonitrile, which allows for the initial formation of 5-(3-aminophenyl)-1H-tetrazole, followed by a regioselective alkylation to obtain the other two isomers.

Synthesis of 5-(3-aminophenyl)-1H-tetrazole (Isomer 3)

This isomer can be synthesized via a [3+2] cycloaddition reaction between 3-aminobenzonitrile and an azide source, such as sodium azide. This reaction is often catalyzed by a Lewis acid.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-aminobenzonitrile (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents).

  • Reaction Conditions: Heat the mixture at a temperature ranging from 100 to 120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into acidified water. The precipitate formed is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Synthesis of this compound (Isomer 1) and 3-(2H-tetrazol-2-yl)aniline (Isomer 2)

These isomers are typically prepared by the alkylation of 5-(3-aminophenyl)-1H-tetrazole. This reaction often yields a mixture of the N1 and N2 substituted products, which then require separation. The regioselectivity of the alkylation can be influenced by the reaction conditions, including the solvent, base, and alkylating agent.

Experimental Protocol:

  • Alkylation: Dissolve 5-(3-aminophenyl)-1H-tetrazole (1 equivalent) in a suitable solvent like DMF or acetonitrile. Add a base, such as potassium carbonate or sodium hydride (1.1 equivalents), and stir the mixture for a short period. Then, add the alkylating agent (e.g., a protected aminobenzyl halide). The reaction is typically carried out at room temperature or with gentle heating.

  • Isomer Separation: The resulting mixture of this compound and 3-(2H-tetrazol-2-yl)aniline can be separated by column chromatography on silica gel. The difference in polarity between the two isomers usually allows for their effective separation. The 2-substituted isomer is generally less polar than the 1-substituted isomer.

  • Characterization: The identity of each isomer can be confirmed by spectroscopic methods, particularly ¹³C NMR, as the chemical shift of the tetrazole carbon is characteristically different for N1 and N2 isomers.

Experimental Protocols for Basicity Determination

The basicity of the aniline moiety in these isomers can be determined by measuring the pKa of their conjugate acids. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable methods.

Potentiometric Titration

This method involves titrating a solution of the tetrazolyl aniline with a strong acid and monitoring the pH change.

Methodology:

  • Sample Preparation: Prepare a standard solution of the isomer (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.

  • Titration: Calibrate a pH meter with standard buffer solutions. Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small increments.

  • Data Analysis: Record the pH after each addition of the titrant. Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. A more accurate determination can be made by plotting the first or second derivative of the titration curve.

UV-Vis Spectrophotometry

This method is suitable if the UV-Vis spectrum of the compound changes upon protonation.

Methodology:

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning a range of approximately 3-4 pH units around the expected pKa.

  • Spectral Measurement: Prepare solutions of the isomer at a constant concentration in each of the buffer solutions. Record the UV-Vis spectrum for each solution.

  • Data Analysis: Identify a wavelength where the absorbance difference between the protonated and unprotonated forms is maximal. Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.

Visualization of Isomer Synthesis and Evaluation Workflow

The following diagrams illustrate the synthetic relationship between the isomers and a generalized workflow for their evaluation as potential drug candidates.

Synthesis_Workflow cluster_synthesis Isomer Synthesis Start 3-Aminobenzonitrile Isomer3 5-(3-aminophenyl)-1H-tetrazole (Isomer 3) Start->Isomer3 [3+2] Cycloaddition (NaN3, NH4Cl) Alkylation Alkylation Isomer3->Alkylation Separation Chromatographic Separation Alkylation->Separation Mixture of N1 & N2 isomers Isomer1 This compound (Isomer 1) Separation->Isomer1 Isomer2 3-(2H-tetrazol-2-yl)aniline (Isomer 2) Separation->Isomer2

Caption: Synthetic pathway to the isomers of 3-(tetrazolyl)aniline.

Drug_Discovery_Workflow cluster_discovery Preclinical Evaluation Synthesis Isomer Synthesis (Isomers 1, 2, 3) PhysChem Physicochemical Characterization (pKa, logP, Solubility) Synthesis->PhysChem InVitro In Vitro Screening (Target Binding, Cell-based Assays) PhysChem->InVitro ADME In Vitro ADME (Metabolic Stability, Permeability) InVitro->ADME Lead_Opt Lead Optimization InVitro->Lead_Opt ADME->InVitro ADME->Lead_Opt InVivo In Vivo Studies (Animal Models of Disease) Lead_Opt->InVivo Tox Toxicology Studies InVivo->Tox Candidate Candidate Selection Tox->Candidate

Caption: Generalized workflow for the preclinical evaluation of drug candidates.

Conclusion

The isomers of 3-(tetrazolyl)aniline represent a promising class of compounds for drug discovery. A comprehensive understanding of their basic properties is essential for optimizing their potential as therapeutic agents. This guide has provided an overview of the synthesis of this compound, 3-(2H-tetrazol-2-yl)aniline, and 5-(3-aminophenyl)-1H-tetrazole, and detailed experimental protocols for the determination of their basicity. While a complete set of experimental basicity data is not yet available, the provided information and methodologies offer a solid foundation for researchers to fully characterize these important molecules and advance their development as potential drug candidates. Further experimental and computational studies are warranted to fill the existing data gaps and to refine our understanding of the structure-property relationships within this class of compounds.

References

Health and Safety Data for 3-(1H-Tetrazol-1-yl)aniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available health and safety data for 3-(1H-Tetrazol-1-yl)aniline. Due to the limited specific toxicological data for this compound, this guide leverages information from its parent compound, aniline, to provide a robust assessment of potential hazards. This document is intended for researchers, scientists, and drug development professionals to ensure safe handling and to inform risk assessments. The guide summarizes known hazard classifications, provides detailed, representative experimental protocols based on OECD guidelines, and visualizes a proposed toxicological pathway.

Introduction

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 14213-12-8
Molecular Formula C₇H₇N₅
Molecular Weight 161.16 g/mol
Appearance No data available
Melting Point 154 - 158 °C[1]
Boiling Point No data available
Solubility No data available

Health and Safety Data

The primary health hazards associated with this compound, as identified in Safety Data Sheets (SDS), are summarized in Table 2. It is important to note that quantitative toxicity data such as LD50 (median lethal dose) or LC50 (median lethal concentration) values are not available for this specific compound. Therefore, data for aniline is provided as a surrogate for estimating acute toxicity.

Hazard ClassificationGHS CategoryDescription
Acute Oral Toxicity Not ClassifiedNo data available for this compound. For aniline: Toxic if swallowed.
Acute Dermal Toxicity Not ClassifiedNo data available for this compound. For aniline: Toxic in contact with skin.
Acute Inhalation Toxicity Not ClassifiedNo data available for this compound. For aniline: Toxic if inhaled.
Skin Corrosion/Irritation Category 2Causes skin irritation.[2]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[2]
Carcinogenicity No data availableFor aniline: Suspected of causing cancer.[3]
Germ Cell Mutagenicity No data availableFor aniline derivatives: Some are suspected of causing genetic defects.[4]

Proposed Toxicological Signaling Pathway

The toxicity of this compound is likely driven by the metabolic activation of its aniline moiety. The proposed signaling pathway, illustrated below, is based on the known mechanism of aniline toxicity.

Toxicity_Pathway cluster_absorption Absorption & Distribution cluster_metabolism Metabolic Activation (Liver) cluster_toxicity Cellular Toxicity (Red Blood Cells) cluster_organ_toxicity Organ Toxicity This compound This compound Metabolism Metabolism This compound->Metabolism CYP450 Cytochrome P450 Metabolism->CYP450 Reactive_Metabolites Reactive Metabolites (e.g., Phenylhydroxylamine derivative) CYP450->Reactive_Metabolites N-hydroxylation Oxidative_Stress Oxidative Stress Reactive_Metabolites->Oxidative_Stress Induces Methemoglobinemia Methemoglobinemia Oxidative_Stress->Methemoglobinemia Leads to Hemolysis Hemolysis Methemoglobinemia->Hemolysis Causes Spleen_Toxicity Spleen Toxicity (Erythrocyte Sequestration) Hemolysis->Spleen_Toxicity Results in

Figure 1: Proposed metabolic activation and toxicity pathway for this compound.

The proposed mechanism involves the absorption of this compound, followed by metabolic activation in the liver, primarily by cytochrome P450 enzymes.[5][6][7][8][9] This process, particularly N-hydroxylation, is expected to generate reactive metabolites, analogous to phenylhydroxylamine formed from aniline.[10][11][12][13] These reactive intermediates can induce oxidative stress within red blood cells, leading to the oxidation of hemoglobin to methemoglobin (methemoglobinemia), which is incapable of oxygen transport.[14][15][16] The oxidative damage can also lead to hemolysis (destruction of red blood cells). The spleen, responsible for clearing damaged erythrocytes from circulation, consequently experiences an increased burden, which can result in splenotoxicity.[17][18][19][20][21]

Experimental Protocols

As specific experimental data for this compound is unavailable, the following sections detail representative protocols for assessing the key identified hazards, based on internationally recognized OECD guidelines.

Acute Dermal Toxicity (Representative Protocol based on OECD 402)

This protocol outlines a procedure to assess the potential for a substance to cause toxicity following a single dermal application.

Dermal_Toxicity_Workflow cluster_prep Preparation cluster_application Test Substance Application cluster_observation Observation cluster_endpoint Endpoint Assessment Animal_Selection Select healthy young adult rats (single sex, typically female) Acclimatization Acclimatize animals for at least 5 days Animal_Selection->Acclimatization Site_Prep Clip fur from the dorsal area (at least 10% of body surface) Acclimatization->Site_Prep Dose_Application Apply a single dose of the test substance (e.g., 2000 mg/kg body weight) Site_Prep->Dose_Application Dressing Cover with a porous gauze dressing and non-irritating tape Dose_Application->Dressing Exposure 24-hour exposure period Dressing->Exposure Removal Remove residual substance Exposure->Removal Daily_Obs Observe animals for mortality and clinical signs of toxicity for 14 days Removal->Daily_Obs Weekly_Weight Record body weight weekly Daily_Obs->Weekly_Weight Necropsy Perform gross necropsy on all animals at the end of the study Weekly_Weight->Necropsy

Figure 2: Workflow for an acute dermal toxicity study based on OECD Guideline 402.

  • Objective: To determine the acute dermal toxicity of a substance.[22][23][24][25][26]

  • Test Animals: Young, healthy adult rats of a single sex (females are often preferred).[26]

  • Procedure:

    • Preparation: Animals are acclimatized to laboratory conditions. The day before the test, fur is clipped from the dorsal area of the trunk.[26]

    • Application: The test substance is applied uniformly over the prepared skin area (approximately 10% of the total body surface). The area is then covered with a porous gauze dressing and non-irritating tape.[24]

    • Exposure: The exposure duration is 24 hours.[23]

    • Observation: After exposure, the dressing is removed, and the skin is cleansed. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.[23]

    • Pathology: All animals are subjected to a gross necropsy at the end of the observation period.[23]

  • Data Analysis: The LD50 is estimated based on mortality at different dose levels.

Skin Irritation (Representative Protocol based on OECD 404)

This protocol describes a method to assess the potential of a substance to cause skin irritation or corrosion.

Skin_Irritation_Workflow cluster_prep Preparation cluster_application Test Substance Application cluster_observation Observation & Scoring cluster_classification Classification Animal_Selection Select healthy young adult albino rabbits Site_Prep Clip fur from the dorsal area Animal_Selection->Site_Prep Dose_Application Apply 0.5 mL (liquid) or 0.5 g (solid) of the test substance to a small area of skin Site_Prep->Dose_Application Dressing Cover with a gauze patch Dose_Application->Dressing Exposure 4-hour exposure period Dressing->Exposure Removal Remove patch and cleanse skin Exposure->Removal Scoring Grade skin reactions (erythema and edema) at 1, 24, 48, and 72 hours, and up to 14 days Removal->Scoring Classification Classify substance based on the severity and reversibility of skin reactions Scoring->Classification Eye_Irritation_Workflow cluster_prep Tissue Preparation cluster_application Test Substance Application cluster_exposure Exposure & Incubation cluster_viability Viability Assessment cluster_classification Classification Tissue_Culture Culture Reconstructed Human Cornea-like Epithelium (RhCE) tissues Application Apply the test substance to the surface of the RhCE tissue Tissue_Culture->Application Exposure Expose for a defined period (e.g., 30 minutes for liquids) Application->Exposure Rinsing Rinse the tissue to remove the test substance Exposure->Rinsing Post_Incubation Incubate for a post-exposure period Rinsing->Post_Incubation MTT_Assay Perform MTT assay to determine cell viability Post_Incubation->MTT_Assay Measurement Measure formazan absorbance MTT_Assay->Measurement Classification Classify based on the mean tissue viability relative to the negative control Measurement->Classification

References

An In-Depth Technical Guide to 3-(1H-Tetrazol-1-yl)aniline: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1H-tetrazol-1-yl)aniline, a key heterocyclic amine in medicinal chemistry. The document details its fundamental physicochemical properties, outlines a standard synthesis protocol, and explores its primary application as a crucial intermediate in the development of novel therapeutics, particularly as xanthine oxidase inhibitors for the management of hyperuricemia. This guide consolidates essential data, experimental procedures, and mechanistic insights to support ongoing research and drug discovery efforts.

Introduction

This compound, a molecule featuring a phenyl ring substituted with an amino group and a tetrazole ring, has garnered significant interest in the field of medicinal chemistry. The tetrazole moiety, a bioisosteric analogue of a carboxylic acid group, enhances the compound's metabolic stability and binding interactions with biological targets.[1][2] This versatile building block has been instrumental in the synthesis of a variety of biologically active compounds, demonstrating its importance in the development of new therapeutic agents. This guide aims to provide a detailed technical resource on its properties, synthesis, and applications.

Physicochemical Properties

This compound is typically a beige solid at room temperature.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C7H7N5[3][4][5][6]
Molecular Weight 161.16 g/mol [4][5]
CAS Number 14213-12-8[3][4]
Appearance Beige solid[3]
Purity ≥ 95% (NMR)[3]
Storage Conditions 0-8 °C[3]

Note: Specific melting point, boiling point, and detailed solubility data are not consistently reported in publicly available literature.

Synthesis and Experimental Protocols

While the specific historical discovery of this compound is not well-documented in readily available literature, its synthesis falls under the general methods for the preparation of 1-substituted-1H-tetrazoles. A common and effective method involves the reaction of a primary amine with an orthoester and sodium azide.[7]

General Synthesis of 1-Substituted 1H-Tetrazoles

The synthesis of 1-substituted 1H-tetrazoles can be achieved through a one-pot reaction involving a primary amine, an orthoformate (such as trimethyl orthoformate), and sodium azide in an acidic medium like acetic acid. This method provides a direct and efficient route to the desired tetrazole derivative.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Amine Primary Amine (e.g., 3-Aminobenzonitrile) React One-Pot Reaction Amine->React Orthoester Orthoformate (e.g., Trimethyl Orthoformate) Orthoester->React Azide Sodium Azide (NaN3) Azide->React Solvent Acetic Acid Solvent->React Solvent/Catalyst Product 1-Substituted 1H-Tetrazole (this compound) React->Product

A generalized workflow for the synthesis of 1-substituted 1H-tetrazoles.
Illustrative Experimental Protocol for a Derivative

While a specific protocol for this compound is not detailed, a representative synthesis of a related compound, 1,2-bis(4-(1H-tetrazol-1-yl)phenyl)disulfane, provides insight into the experimental conditions.[7]

  • Reaction Setup: 4,4'-disulfanediyldianiline is reacted with an excess of sodium azide (3.0 equivalents) and trimethyl orthoformate (22.8 equivalents).

  • Solvent: Acetic acid is used as the solvent.

  • Reaction Time: The reaction mixture is stirred for 24 hours.

  • Work-up and Purification: The product is isolated and purified to yield the desired bis-tetrazole.

This general approach can be adapted for the synthesis of this compound starting from 3-aminobenzonitrile.

Spectroscopic Characterization Data

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
1H NMR Aromatic protons would appear in the range of δ 6.5-8.0 ppm. The proton on the tetrazole ring would likely appear as a singlet further downfield. The amine protons would present as a broad singlet.
13C NMR Aromatic carbons would resonate in the δ 110-150 ppm region. The carbon of the tetrazole ring would also be in this region.
FT-IR (cm-1) Characteristic peaks would include N-H stretching of the amine (around 3300-3500), C-H stretching of the aromatic ring (around 3000-3100), C=C stretching of the aromatic ring (around 1450-1600), and N=N stretching of the tetrazole ring.
Mass Spectrometry The molecular ion peak [M]+ would be observed at m/z 161.

Applications in Drug Discovery and Development

This compound serves as a pivotal intermediate in the synthesis of various pharmaceutical compounds, notably in the development of antihypertensive and anti-inflammatory drugs.[3] A significant area of its application is in the design of xanthine oxidase (XO) inhibitors.

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[8] Overproduction of uric acid leads to hyperuricemia, a condition associated with gout.[8] Therefore, inhibiting XO is a primary therapeutic strategy for managing this condition.

Derivatives of this compound have been synthesized and evaluated as potent xanthine oxidase inhibitors.[9][10] The tetrazole moiety in these derivatives plays a crucial role in binding to the active site of the enzyme.

Xanthine_Oxidase_Inhibition cluster_pathway Purine Catabolism Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase Hyperuricemia Hyperuricemia / Gout Uric_Acid->Hyperuricemia Excess leads to Inhibitor This compound Derivative XO Xanthine Oxidase Inhibitor->XO Inhibits

The role of this compound derivatives in inhibiting xanthine oxidase.
Mechanism of Action and Structure-Activity Relationship (SAR)

In a study on N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives, the 3'-(1H-tetrazol-1-yl) moiety was identified as an excellent fragment for the N-phenylisonicotinamide scaffold for XO inhibition.[9][10] Molecular docking studies have suggested that the tetrazole ring can form crucial hydrogen bonds with amino acid residues, such as Asn768, in the active site of xanthine oxidase.[9] For instance, one of the most potent compounds identified, 2s, exhibited an IC50 value of 0.031 μM, which is comparable to the positive control topiroxostat (IC50 = 0.021 μM).[9] Enzyme kinetics studies revealed a mixed-type inhibition mechanism for this class of compounds.[9]

Experimental Workflow for In Vitro Xanthine Oxidase Inhibitory Assay

The evaluation of the XO inhibitory activity of compounds derived from this compound typically follows a standardized in vitro assay.

XO_Inhibition_Assay_Workflow Start Start Prepare_Solutions Prepare Solutions: - Test Compound - Xanthine Oxidase - Xanthine (Substrate) - Buffer Start->Prepare_Solutions Incubate Incubate Enzyme with Test Compound Prepare_Solutions->Incubate Add_Substrate Add Xanthine to Initiate Reaction Incubate->Add_Substrate Monitor_Reaction Monitor Uric Acid Formation (Spectrophotometrically at 295 nm) Add_Substrate->Monitor_Reaction Calculate_Inhibition Calculate % Inhibition Monitor_Reaction->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

A typical experimental workflow for determining xanthine oxidase inhibitory activity.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its favorable physicochemical properties, stemming from the presence of the tetrazole ring, make it an attractive starting material for the synthesis of novel therapeutic agents. The demonstrated success of its derivatives as potent xanthine oxidase inhibitors highlights its significant potential in the development of drugs for hyperuricemia and gout. This technical guide provides a foundational resource for researchers, with the understanding that further exploration into its synthesis optimization, detailed characterization, and broader biological activities will continue to expand its utility in drug discovery.

References

Methodological & Application

Application Notes and Protocols: The Use of 3-(1H-Tetrazol-1-yl)aniline in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multicomponent reactions (MCRs) are powerful tools in modern synthetic and medicinal chemistry, enabling the construction of complex molecular architectures in a single, atom-economical step. The incorporation of unique building blocks into these reactions is crucial for generating novel scaffolds with potential therapeutic applications. 3-(1H-Tetrazol-1-yl)aniline is a valuable synthon in drug discovery, featuring a tetrazole ring that serves as a bioisostere for a carboxylic acid group, which can enhance the pharmacokinetic properties of a molecule.[1][2][3] This document provides a detailed overview of the potential applications and experimental protocols for utilizing this compound in various multicomponent reactions. While direct literature examples of this specific aniline in MCRs are limited, this guide extrapolates from established protocols for structurally similar anilines in key MCRs such as the Ugi and Passerini-type reactions.

Application in Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction is a cornerstone of combinatorial chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. The versatility of the Ugi reaction allows for the incorporation of a wide range of functional groups, making it an ideal platform for the synthesis of peptidomimetics and other biologically active compounds.[1][2][4] The use of this compound as the amine component would introduce a tetrazole moiety into the final product, a desirable feature for modulating the physicochemical properties of the synthesized library of compounds.

Proposed Ugi Reaction Workflow

Ugi_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification Aniline This compound Mixing Mixing in Solvent (e.g., Methanol) Aniline->Mixing Aldehyde Aldehyde Aldehyde->Mixing Isocyanide Isocyanide Isocyanide->Mixing Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Mixing Stirring Stirring at Room Temp. Mixing->Stirring Monitoring Reaction Monitoring (TLC) Stirring->Monitoring Evaporation Solvent Evaporation Monitoring->Evaporation Extraction Extraction Evaporation->Extraction Purification Column Chromatography Extraction->Purification Product α-Acylamino Amide Product with Tetrazole Moiety Purification->Product

Caption: General workflow for the Ugi four-component reaction.

Experimental Protocol: General Procedure for the Ugi Reaction with an Aniline Derivative
  • Reactant Preparation: To a clean, dry round-bottom flask, add the aldehyde (1.0 mmol, 1.0 eq.).

  • Reaction Mixture: Dissolve the aldehyde in a suitable solvent, such as methanol (5 mL). To this solution, add this compound (1.0 mmol, 1.0 eq.), the carboxylic acid (1.0 mmol, 1.0 eq.), and the isocyanide (1.0 mmol, 1.0 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired α-acylamino amide.

Representative Data for Ugi Reactions with Various Anilines

While specific data for this compound is not available, the following table provides representative yields for Ugi reactions with other substituted anilines to illustrate the expected outcomes.

AldehydeAnilineCarboxylic AcidIsocyanideSolventYield (%)
BenzaldehydeAnilineAcetic AcidBenzyl isocyanideMethanol85
4-Nitrobenzaldehyde4-MethoxyanilinePropionic AcidCyclohexyl isocyanideMethanol92
Isobutyraldehyde3-ChloroanilineBenzoic Acidtert-Butyl isocyanideMethanol78

Application in Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is another important MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[5] Although the Passerini reaction does not directly involve an amine component, a variation known as the Passerini-type reaction can be utilized to incorporate nitrogen-containing heterocycles. More relevantly, the tetrazole moiety itself can be formed in situ in a Passerini-type reaction, often referred to as the Passerini-tetrazole reaction (PT-3CR).[6][7] In this reaction, an azide source (like TMSN₃) replaces the carboxylic acid, reacting with an aldehyde and an isocyanide to yield a 1,5-disubstituted tetrazole.

Proposed Passerini-Tetrazole Reaction Logical Flow

Passerini_Tetrazole_Flow Reactants Aldehyde + Isocyanide + Azide Source (TMSN3) Reaction Passerini-Type Three-Component Reaction (PT-3CR) Reactants->Reaction Intermediate Intermediate Formation Reaction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 1,5-Disubstituted Tetrazole Product Cyclization->Product

Caption: Logical flow of the Passerini-tetrazole three-component reaction.

Experimental Protocol: General Procedure for the Passerini-Tetrazole Reaction
  • Reactant Preparation: In a sealed tube, dissolve the aldehyde (1.0 mmol, 1.0 eq.) and the isocyanide (1.0 mmol, 1.0 eq.) in a suitable solvent such as methanol.

  • Addition of Azide: Carefully add trimethylsilyl azide (TMSN₃) (1.2 mmol, 1.2 eq.) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating as required.

  • Monitoring: Monitor the reaction progress using TLC.

  • Work-up: After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the desired 1,5-disubstituted tetrazole.

Representative Data for Passerini-Tetrazole Reactions

The following table presents typical yields for the Passerini-tetrazole reaction with various substrates.

AldehydeIsocyanideSolventTemperature (°C)Yield (%)
BenzaldehydeBenzyl isocyanideMethanol2588
4-ChlorobenzaldehydeCyclohexyl isocyanideDichloromethane2591
Heptanaltert-Butyl isocyanideMethanol4082

Conclusion

While direct experimental data on the use of this compound in multicomponent reactions is not extensively documented, its structural motifs are highly relevant to modern drug discovery. The protocols and data presented here for analogous aniline derivatives in Ugi reactions, and for the related Passerini-tetrazole reaction, provide a strong foundation for researchers to explore the incorporation of this valuable building block into their synthetic strategies. The ability to introduce a tetrazole moiety through MCRs opens up new avenues for the rapid generation of diverse and potentially bioactive compound libraries. It is anticipated that the use of this compound in such reactions would proceed with comparable efficiency to other substituted anilines, offering a straightforward route to novel tetrazole-containing peptidomimetics and other complex molecules. Further investigation into the reactivity and scope of this specific aniline in various MCRs is highly encouraged.

References

Application Notes and Protocols: 3-(1H-Tetrazol-1-yl)aniline as a Versatile Building Block for Potent Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing 3-(1H-tetrazol-1-yl)aniline as a key building block in the synthesis of novel xanthine oxidase (XO) inhibitors. Xanthine oxidase is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Elevated levels of uric acid can lead to hyperuricemia, a condition strongly associated with gout.[1] Therefore, the inhibition of xanthine oxidase is a primary therapeutic strategy for managing this painful inflammatory condition.[2]

The this compound scaffold has emerged as a promising pharmacophore in the design of non-purine based XO inhibitors. The tetrazole moiety can act as a bioisostere for a carboxylic acid group and can form crucial hydrogen bond interactions within the active site of the xanthine oxidase enzyme.[3][4] This document outlines the synthesis of derivatives based on this scaffold and the subsequent evaluation of their inhibitory activity against xanthine oxidase.

Data Presentation: Inhibitory Activity of this compound Derivatives

The following table summarizes the in vitro xanthine oxidase inhibitory activity (IC50) of various derivatives synthesized using this compound as a starting material. This data is compiled from multiple studies to provide a comparative overview of the potency of different structural modifications.

Compound IDDerivative ClassR GroupIC50 (µM)Reference
1 N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamideH> 50[3]
2s N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide4'-[(3-cyanobenzyl)oxy]0.031[3][4]
3j 3-[4-alkoxy-3-(1H-tetrazol-1-yl)phenyl]-1,2,4-oxadiazol-5(4H)-one4'-(cyclohexylmethoxy)0.121[5][6]
g25 N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide1H-imidazole-5-carboxamide0.022[7]
Allopurinol Positive ControlN/A~7.5 (reported ranges vary)[2][5]
Topiroxostat Positive ControlN/A0.021[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core building block, its derivatives, and the subsequent biological evaluation.

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of aminophenyl tetrazoles.[1]

Materials:

  • 3-Aminobenzonitrile

  • Sodium Azide (NaN3)

  • Triethyl orthoformate

  • Glacial Acetic Acid

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Standard laboratory glassware and safety equipment

Procedure:

  • Synthesis of 3-(1H-tetrazol-1-yl)benzonitrile:

    • In a round-bottom flask, dissolve 3-aminobenzonitrile in glacial acetic acid.

    • Add sodium azide and triethyl orthoformate to the solution.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Reduction to this compound:

    • Suspend the synthesized 3-(1H-tetrazol-1-yl)benzonitrile in a mixture of ethanol and water.

    • Add iron powder and ammonium chloride to the suspension.

    • Reflux the mixture for 8-12 hours, monitoring the reduction by TLC.

    • Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

General Synthesis of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide Derivatives[3]

Materials:

  • This compound

  • Substituted isonicotinoyl chloride

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add a solution of the desired substituted isonicotinoyl chloride in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivative.

General Synthesis of 3-[4-alkoxy-3-(1H-tetrazol-1-yl)phenyl]-1,2,4-oxadiazol-5(4H)-ones[5][6]

Materials:

  • 4-Hydroxy-3-(1H-tetrazol-1-yl)benzonitrile (can be synthesized from 3-amino-4-hydroxybenzonitrile)

  • Alkyl halide

  • Potassium carbonate (K2CO3) or other suitable base

  • N,N-Dimethylformamide (DMF) or other suitable solvent

  • Hydroxylamine hydrochloride

  • N,N'-Carbonyldiimidazole (CDI)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Alkylation of 4-hydroxy-3-(1H-tetrazol-1-yl)benzonitrile:

    • Dissolve 4-hydroxy-3-(1H-tetrazol-1-yl)benzonitrile in DMF.

    • Add potassium carbonate and the desired alkyl halide.

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the 4-alkoxy-3-(1H-tetrazol-1-yl)benzonitrile.

  • Formation of the 1,2,4-oxadiazol-5(4H)-one ring:

    • Convert the benzonitrile from the previous step to the corresponding amidoxime by reacting with hydroxylamine hydrochloride in the presence of a base.

    • Dissolve the resulting amidoxime in DCM.

    • Add N,N'-Carbonyldiimidazole (CDI) and stir at room temperature.

    • Add DBU and continue stirring until the cyclization is complete (monitored by TLC).

    • Wash the reaction mixture with dilute acid and water.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final 3-[4-alkoxy-3-(1H-tetrazol-1-yl)phenyl]-1,2,4-oxadiazol-5(4H)-one.

In Vitro Xanthine Oxidase Inhibition Assay[1][2][8]

This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine at 295 nm.

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine

  • Phosphate buffer (e.g., 70 mM, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • Allopurinol (positive control)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer (e.g., 0.1 units/mL).

    • Prepare a stock solution of xanthine in phosphate buffer (e.g., 150 µM).

    • Prepare stock solutions of test compounds and allopurinol in DMSO. Further dilute with phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5%.[2]

  • Assay Setup (in a 96-well plate):

    • Blank: 50 µL phosphate buffer + 30 µL phosphate buffer + 60 µL xanthine solution (enzyme is replaced by buffer).[2]

    • Control (No Inhibitor): 50 µL vehicle (e.g., DMSO in buffer) + 30 µL xanthine oxidase solution + 60 µL xanthine solution.[2]

    • Test Compound: 50 µL of test compound solution (at various concentrations) + 30 µL xanthine oxidase solution + 60 µL xanthine solution.[8]

    • Positive Control: 50 µL of allopurinol solution (at various concentrations) + 30 µL xanthine oxidase solution + 60 µL xanthine solution.[8]

  • Measurement:

    • Pre-incubate the plate at 25 °C for 15 minutes.[8]

    • Initiate the reaction by adding the xanthine solution to all wells.

    • Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.[9]

  • Data Analysis:

    • Calculate the rate of uric acid formation (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Kinetic Studies for Inhibition Mechanism[11]

Lineweaver-Burk plots can be used to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type).

Procedure:

  • Perform the xanthine oxidase inhibition assay as described above, but with varying concentrations of both the substrate (xanthine) and the inhibitor.

  • Measure the initial reaction velocities (v) at each combination of substrate and inhibitor concentration.

  • Plot 1/v versus 1/[S] (where [S] is the substrate concentration) for each inhibitor concentration.

  • Analyze the resulting Lineweaver-Burk plots:

    • Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Mixed-type inhibition: The lines will intersect in the second or third quadrant (both Vmax and Km are altered).[4]

Mandatory Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow described in this document.

G cluster_synthesis Synthesis of Xanthine Oxidase Inhibitors A 3-Aminobenzonitrile B This compound (Building Block) A->B Tetrazole Formation & Reduction C N-(3-(1H-Tetrazol-1-yl)phenyl)isonicotinamide Derivatives B->C Amide Coupling D 3-[4-alkoxy-3-(1H-Tetrazol-1-yl)phenyl]- 1,2,4-oxadiazol-5(4H)-ones E Substituted Isonicotinoyl Chloride E->C F 4-Hydroxy-3-(1H-tetrazol-1-yl)benzonitrile G Alkylation & Cyclization F->G Alkylation G->D Oxadiazolone Formation G cluster_workflow Experimental Workflow for Inhibitor Evaluation start Synthesized Inhibitor Candidates assay In Vitro Xanthine Oxidase Inhibition Assay start->assay ic50 Determine IC50 Values assay->ic50 kinetics Kinetic Studies (Lineweaver-Burk Plot) ic50->kinetics For Potent Compounds lead_opt Lead Optimization ic50->lead_opt Structure-Activity Relationship (SAR) mechanism Determine Inhibition Mechanism kinetics->mechanism

References

Application of 3-(1h-Tetrazol-1-yl)aniline in Agricultural Fungicide Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating challenge of fungal resistance to existing agricultural fungicides necessitates the continuous development of novel active ingredients with diverse modes of action. The tetrazole moiety, a bioisostere of the carboxylic acid group, has garnered significant attention in medicinal and agrochemical research due to its favorable metabolic stability and strong binding interactions.[1] When incorporated into a larger molecule, the tetrazole ring can enhance biological activity. 3-(1H-Tetrazol-1-yl)aniline is a key intermediate, serving as a versatile building block for the synthesis of a new generation of fungicides. Its aniline functional group provides a convenient handle for the introduction of various toxophoric moieties, particularly through the formation of amide bonds, leading to the creation of potent fungicidal compounds.

Recent research has highlighted the efficacy of N-phenyl carboxamides as inhibitors of the fungal enzyme succinate dehydrogenase (SDH).[2][3][4] SDH is a critical component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle, and its inhibition leads to the disruption of fungal respiration and cell death. The unique structural and electronic properties of the this compound scaffold make it an excellent candidate for the development of novel SDH inhibitors.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of new agricultural fungicides.

Data Presentation

The following table summarizes the fungicidal activity of representative carboxamide fungicides, many of which share structural similarities with derivatives of this compound. This data can serve as a benchmark for newly synthesized compounds.

Table 1: In Vitro Fungicidal Activity (EC50, µg/mL) of Representative Carboxamide SDHI Fungicides

Compound/FungicideSclerotinia sclerotiorumBotrytis cinereaRhizoctonia solaniRhizoctonia cerealisGaeumannomyces graminisReference
Boscalid2.151.823.452.541.98[3]
Thifluzamide--0.2023.1-[5][6]
Fluxapyroxad--0.0237--[7]
Compound A3-3 ¹1.088.75-1.675.30[3]
Compound 9ac ²---1.1-[6]
Compound 9cd ²0.8----[6]

¹A 1,2,3-triazole containing carboxamide derivative. ²A pyrazole-thiazole carboxamide derivative.

Experimental Protocols

Protocol 1: Synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]carboxamide Derivatives

This protocol describes a general method for the synthesis of novel carboxamide fungicides from this compound.

1. Materials:

  • This compound

  • Substituted benzoyl chloride (or other acid chloride)

  • Triethylamine (Et₃N) or pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

2. Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired substituted benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-[3-(1H-tetrazol-1-yl)phenyl]carboxamide derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is used to determine the intrinsic fungicidal activity of the synthesized compounds against a panel of plant pathogenic fungi.

1. Materials:

  • Synthesized test compounds

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Cultures of test fungi (e.g., Sclerotinia sclerotiorum, Botrytis cinerea, Rhizoctonia solani)

  • Sterile cork borer (5 mm)

  • Incubator

2. Procedure:

  • Prepare a stock solution of each test compound in DMSO at a concentration of 10,000 µg/mL.

  • Autoclave the PDA medium and cool it to 50-60 °C.

  • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, and 3.125 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v).

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify. A control plate containing PDA with 1% DMSO should also be prepared.

  • From the edge of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer.

  • Place the mycelial disc at the center of each PDA plate (both treated and control).

  • Seal the plates with parafilm and incubate at 25 ± 1 °C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions after the fungal growth in the control plate has almost covered the entire plate.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:

    • dc = average diameter of the fungal colony on the control plate

    • dt = average diameter of the fungal colony on the treated plate

  • Determine the EC₅₀ value (the concentration that causes 50% inhibition of mycelial growth) for each compound by probit analysis.

Protocol 3: In Vivo Fungicidal Activity Assay (Detached Leaf Assay)

This protocol evaluates the protective efficacy of the synthesized compounds on plant tissue.

1. Materials:

  • Synthesized test compounds

  • Tween-20 (surfactant)

  • Healthy, young, and fully expanded leaves (e.g., cucumber, tomato, wheat)

  • Spore suspension of the target pathogen (e.g., Botrytis cinerea)

  • Sterile water

  • Humid chamber (e.g., a plastic box with a lid, lined with moist filter paper)

  • Sprayer

2. Procedure:

  • Prepare a series of test solutions of the synthesized compounds at various concentrations (e.g., 200, 100, 50 µg/mL) in sterile water containing 0.1% Tween-20.

  • Detach healthy leaves from the plant and place them on a moist filter paper in a Petri dish or humid chamber with the adaxial surface facing up.

  • Spray the leaf surfaces evenly with the test solutions until runoff. A control group should be sprayed with 0.1% Tween-20 solution.

  • Allow the leaves to air-dry for 2-4 hours.

  • Prepare a spore suspension of the pathogen (e.g., Botrytis cinerea at 1 x 10⁶ spores/mL).

  • Inoculate the treated leaves by placing a 10 µL droplet of the spore suspension at the center of each leaf.

  • Incubate the leaves in a humid chamber at 22-25 °C with a 12h/12h light/dark cycle for 3-5 days.

  • Assess the disease severity by measuring the diameter of the lesion on each leaf.

  • Calculate the protective efficacy using the following formula: Protective Efficacy (%) = [(dc - dt) / dc] x 100 Where:

    • dc = average lesion diameter on the control leaves

    • dt = average lesion diameter on the treated leaves

Mandatory Visualization

Synthesis_Workflow A This compound C Reaction Vessel (DCM, Et3N, 0°C to RT) A->C B Substituted Benzoyl Chloride B->C D Crude Product C->D Acylation E Purification (Column Chromatography) D->E Work-up F N-[3-(1H-tetrazol-1-yl)phenyl]carboxamide (Final Product) E->F

Caption: Synthetic workflow for N-[3-(1H-tetrazol-1-yl)phenyl]carboxamides.

Fungicidal_Testing_Workflow cluster_0 In Vitro Assay cluster_1 In Vivo Assay A Prepare Compound-Amended PDA Plates B Inoculate with Fungal Mycelial Disc A->B C Incubate at 25°C B->C D Measure Mycelial Growth C->D E Calculate EC50 Value D->E F Spray Detached Leaves with Compound Solution G Inoculate with Pathogen Spore Suspension F->G H Incubate in Humid Chamber G->H I Measure Lesion Diameter H->I J Calculate Protective Efficacy I->J

Caption: Workflow for in vitro and in vivo fungicidal activity testing.

Mechanism_of_Action A N-[3-(1H-tetrazol-1-yl)phenyl]carboxamide (SDH Inhibitor) B Succinate Dehydrogenase (SDH) (Complex II) A->B Inhibits C Mitochondrial Electron Transport Chain B->C Is part of H Fumarate B->H Blocks conversion to D ATP Production C->D Drives E Fungal Respiration C->E Is essential for F Fungal Cell Death D->F Disruption leads to E->F Disruption leads to G Succinate G->B Substrate

Caption: Proposed mechanism of action: Inhibition of succinate dehydrogenase.

References

Application Notes and Protocols for 3-(1H-Tetrazol-1-yl)aniline in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature and chemical databases reveals a notable absence of detailed studies on the coordination chemistry of 3-(1H-Tetrazol-1-yl)aniline as a primary ligand. While the parent compound is known and utilized as a versatile intermediate in the synthesis of pharmaceuticals and materials, its specific application as a ligand in the formation and characterization of metal complexes is not well-documented in publicly accessible research.

General principles of coordination chemistry suggest that this compound possesses potential coordination sites—the nitrogen atoms of the tetrazole ring and the amino group on the aniline moiety. This would theoretically allow it to act as a mono- or bidentate ligand, or as a bridging ligand in the formation of coordination polymers. However, without experimental data, any discussion of its specific coordination modes, the resulting complex geometries, and their potential applications remains speculative.

For researchers interested in exploring the coordination chemistry of this ligand, the following general protocols and application notes, based on related tetrazole and aniline-containing ligands, can serve as a foundational starting point. It must be emphasized that these are generalized procedures and would require significant optimization and characterization for the specific case of this compound.

Part 1: General Application Notes

Potential Applications in Catalysis

Metal complexes incorporating nitrogen-rich heterocyclic ligands, such as tetrazoles, have shown promise in various catalytic applications. The tetrazole moiety can influence the electronic properties of the metal center, thereby modulating its catalytic activity.

  • Cross-Coupling Reactions: Complexes of palladium, nickel, or copper with N-donor ligands are widely used in C-C and C-N bond-forming reactions. A complex of this compound could potentially catalyze reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings. The workflow for investigating this potential is outlined below.

Caption: Workflow for investigating the catalytic potential of a novel metal complex.

Potential Biological and Pharmacological Applications

The tetrazole ring is a well-known bioisostere for the carboxylic acid group, a feature extensively used in drug design. Metal complexes can exhibit enhanced biological activity compared to the free ligands.

  • Antimicrobial Agents: Metal complexes often show increased antimicrobial potency due to mechanisms like improved cell penetration and interaction with biological targets.

  • Anticancer Agents: Certain metal complexes, particularly those of platinum, ruthenium, and gold, are known for their cytotoxic properties against cancer cell lines.

The general pathway for evaluating the biological activity of a newly synthesized complex is depicted below.

Biological_Activity_Screening cluster_0 Synthesis & Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis A Synthesize Metal Complex B Purify & Characterize A->B C Prepare Stock Solutions B->C D Antimicrobial Assay (MIC Determination) C->D E Cytotoxicity Assay (e.g., MTT on Cancer Cells) C->E F Calculate IC50 / MIC values D->F E->F G Compare with Standard Drugs F->G

Caption: General workflow for the biological screening of a new coordination compound.

Part 2: Generalized Experimental Protocols

The following are hypothetical, generalized protocols for the synthesis and characterization of a transition metal complex with a ligand like this compound. These protocols would need to be adapted and optimized.

Synthesis of a Generic M(II) Complex

Objective: To synthesize a generic divalent metal complex, for example, [M(this compound)₂Cl₂].

Materials:

  • This compound

  • A hydrated metal(II) chloride (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O)

  • Ethanol or Methanol (anhydrous)

  • Diethyl ether

Procedure:

  • Dissolve 2 molar equivalents of this compound in 20 mL of warm ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • In a separate beaker, dissolve 1 molar equivalent of the hydrated metal(II) chloride in 10 mL of ethanol.

  • Add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • Upon addition, a color change or the formation of a precipitate may be observed.

  • Heat the reaction mixture to reflux for 4-6 hours to ensure complete reaction.

  • Allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure until a solid begins to appear, then cool in an ice bath to maximize precipitation.

  • Wash the collected solid with a small amount of cold ethanol, followed by diethyl ether to remove any unreacted starting materials.

  • Dry the product in a vacuum desiccator.

Characterization Methods

Objective: To confirm the formation and elucidate the structure of the synthesized complex.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Protocol: Acquire the FT-IR spectrum of the free ligand and the metal complex using KBr pellets.

    • Expected Observations: A shift in the stretching frequencies of the N-H bands of the amino group and the C=N and N-N vibrations of the tetrazole ring upon coordination to the metal center would indicate complex formation. The appearance of new low-frequency bands could be attributed to M-N bond vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: For diamagnetic complexes (e.g., Zn(II)), record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Expected Observations: Changes in the chemical shifts of the aromatic and tetrazole protons of the ligand upon complexation. The NH₂ protons may show significant broadening or shifting.

  • UV-Visible Spectroscopy:

    • Protocol: Dissolve the complex in a suitable solvent (e.g., DMF or DMSO) and record the absorption spectrum.

    • Expected Observations: The appearance of new absorption bands in the visible region, which are absent in the spectra of the free ligand and the metal salt, can be attributed to d-d electronic transitions of the metal center, providing information about its coordination geometry.

  • Single-Crystal X-ray Diffraction:

    • Protocol: Grow single crystals suitable for X-ray diffraction by slow evaporation of a dilute solution of the complex, or by solvent diffusion techniques (e.g., layering a solution of the complex with a miscible anti-solvent).

    • Expected Data: This technique would provide definitive structural information, including bond lengths, bond angles, coordination number, and the overall crystal packing. As no crystal structures for complexes of this specific ligand are reported, no quantitative data can be presented in a table.

Application Notes and Protocols: Synthesis of High-Performance Polyamides Incorporating 3-(1H-Tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic polyamides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of heterocyclic moieties, such as the tetrazole ring, into the polymer backbone can further enhance these properties and introduce novel functionalities. 3-(1H-Tetrazol-1-yl)aniline is a versatile monomer that offers a unique combination of a reactive amine group for polymerization and a thermally stable, nitrogen-rich tetrazole ring.[1] This document provides detailed application notes and experimental protocols for the synthesis and characterization of advanced polyamide materials derived from this compound. These materials show significant promise for applications in aerospace, electronics, and biomedical devices where high performance under demanding conditions is critical.

Data Presentation

The following tables summarize the typical material properties of aromatic polyamides containing tetrazole moieties, synthesized via low-temperature solution polycondensation.

Table 1: Thermal Properties

Polymer SampleGlass Transition Temperature (Tg, °C)10% Weight Loss Temperature (T10, °C)
Polyamide with this compound260 - 280~500
Conventional Aromatic Polyamide272 - 295[2]>400[2]

Table 2: Mechanical Properties

Polymer SampleTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Polyamide with this compound122 - 1601.3 - 1.99 - 30
Conventional Aromatic Polyamide Film77 - 92[3]1.5 - 2.5[3]-

Table 3: Solubility

Polymer SampleNMPDMAcDMFDMSO
Polyamide with this compoundSolubleSolubleSolubleSoluble
Conventional Aromatic PolyamideGenerally Soluble with salt additionGenerally Soluble with salt additionLimitedLimited

Experimental Protocols

Protocol 1: Synthesis of Polyamide via Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a polyamide from this compound and terephthaloyl chloride.

Materials:

  • This compound (≥95% purity)

  • Terephthaloyl chloride (TPC)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium Chloride (LiCl), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube

  • Low-temperature bath (e.g., ice-salt bath)

  • Dropping funnel

  • Blender

  • Vacuum oven

Procedure:

  • Monomer Solution Preparation: In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve a specific molar amount of this compound and an equivalent molar amount of anhydrous LiCl in anhydrous NMP. Stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the solution to 0-5 °C using a low-temperature bath.

  • Acid Chloride Addition: Add a stoichiometric amount of terephthaloyl chloride to the cooled diamine solution dropwise with vigorous stirring. The TPC should be dissolved in a small amount of anhydrous NMP before addition.

  • Polymerization: After the complete addition of TPC, allow the reaction mixture to stir at 0-5 °C for 1 hour, and then continue stirring at room temperature for 12 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Precipitation and Washing: Precipitate the polymer by pouring the viscous solution into a blender containing methanol. Chop the resulting fibrous polymer.

  • Purification: Wash the polymer thoroughly with hot water and methanol to remove any unreacted monomers, oligomers, and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 100-120 °C until a constant weight is achieved.

Protocol 2: Polymer Characterization

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the synthesized polyamide.

  • Sample Preparation: Prepare a thin polymer film by casting a dilute solution of the polymer in NMP onto a KBr pellet and evaporating the solvent.

  • Analysis: Record the FTIR spectrum. Look for characteristic absorption bands for the amide group (N-H stretching around 3300 cm⁻¹, C=O stretching around 1650 cm⁻¹) and the tetrazole ring.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To further elucidate the polymer structure.

  • Sample Preparation: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Analysis: Record ¹H and ¹³C NMR spectra.

3. Thermal Analysis (TGA and DSC):

  • Purpose: To evaluate the thermal stability and glass transition temperature of the polymer.

  • Thermogravimetric Analysis (TGA): Heat the polymer sample under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) and record the weight loss as a function of temperature. The 10% weight loss temperature (T₁₀) is a measure of thermal stability.

  • Differential Scanning Calorimetry (DSC): Heat the polymer sample under a nitrogen atmosphere at a specified heating rate to determine the glass transition temperature (Tg).

4. Mechanical Testing:

  • Purpose: To determine the mechanical properties of the polymer.

  • Sample Preparation: Prepare thin films of the polymer by solution casting.

  • Analysis: Perform tensile tests on the films according to standard methods (e.g., ASTM D882) to determine tensile strength, tensile modulus, and elongation at break.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_application Advanced Material Application Monomer_Prep Monomer Solution (this compound in NMP/LiCl) Cooling Cooling to 0-5 °C Monomer_Prep->Cooling Polymerization Addition of Terephthaloyl Chloride & Polymerization Cooling->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Purification Washing with Water & Methanol Precipitation->Purification Drying Vacuum Drying Purification->Drying FTIR FTIR Spectroscopy Drying->FTIR NMR NMR Spectroscopy Drying->NMR Thermal Thermal Analysis (TGA/DSC) Drying->Thermal Mechanical Mechanical Testing Drying->Mechanical Application High-Performance Films, Fibers, Coatings FTIR->Application NMR->Application Thermal->Application Mechanical->Application

Caption: Experimental workflow for the synthesis and characterization of polyamides.

logical_relationship cluster_structure Molecular Structure cluster_properties Material Properties Aromatic_Backbone Rigid Aromatic Backbone High_Tg High Glass Transition Temp. Aromatic_Backbone->High_Tg High_Mechanical_Strength High Mechanical Strength Aromatic_Backbone->High_Mechanical_Strength Tetrazole_Ring Pendant Tetrazole Ring High_Thermal_Stability High Thermal Stability Tetrazole_Ring->High_Thermal_Stability Good_Solubility Improved Solubility Tetrazole_Ring->Good_Solubility Interchain_Interactions Strong Interchain Interactions (H-bonding, π-π stacking) Interchain_Interactions->High_Tg Interchain_Interactions->High_Mechanical_Strength

Caption: Structure-property relationships in tetrazole-containing polyamides.

References

Application Notes and Protocols: Suzuki Coupling Reactions with 3-(1H-Tetrazol-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 3-(1H-tetrazol-1-yl)aniline derivatives. This class of compounds is of significant interest in medicinal chemistry due to the tetrazole moiety acting as a bioisostere for carboxylic acids, enhancing metabolic stability and other pharmacokinetic properties. The synthesis of biaryl tetrazole structures via Suzuki coupling is a key strategy in the development of novel therapeutic agents.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1] This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate offers high functional group tolerance and generally proceeds under mild conditions.[2][3] For derivatives of this compound, this reaction enables the strategic connection of this important scaffold to a wide array of aromatic and heteroaromatic partners, facilitating the exploration of chemical space in drug discovery programs.[4]

Core Reaction

The Suzuki coupling can be approached in two primary ways when targeting biaryls derived from this compound:

  • Route A: Coupling of a halogenated this compound derivative with an arylboronic acid.

  • Route B: Coupling of a 3-(1H-tetrazol-1-yl)phenylboronic acid derivative with an aryl halide.

Both routes are viable and the choice often depends on the commercial availability or ease of synthesis of the starting materials.

Experimental Protocols

The following protocols are generalized procedures based on established Suzuki-Miyaura coupling reactions for nitrogen-rich heterocycles and aniline derivatives.[5][6] Optimization of specific parameters may be necessary for novel substrates.

Protocol 1: Suzuki Coupling of 4-Bromo-3-(1H-tetrazol-1-yl)aniline with Phenylboronic Acid

This protocol outlines the synthesis of 4-phenyl-3-(1H-tetrazol-1-yl)aniline.

Reaction Scheme:

(A representation of this reaction will be visualized in the diagrams below)

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Equiv.
4-Bromo-3-(1H-tetrazol-1-yl)anilineC₇H₆BrN₅240.061.01.0
Phenylboronic acidC₆H₇BO₂121.931.21.2
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.560.050.05
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.02.0
1,4-Dioxane (anhydrous)C₄H₈O₂88.114 mL-
Water (degassed)H₂O18.021 mL-

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask containing a magnetic stir bar, combine 4-bromo-3-(1H-tetrazol-1-yl)aniline (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv.). Subsequently, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 4-phenyl-3-(1H-tetrazol-1-yl)aniline.

Expected Yield: 70-90% (based on similar reactions in the literature).

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of a hypothetical halogenated this compound with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001685
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O901288
33-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001878
4Pyridin-3-ylboronic acidPd(dppf)Cl₂ (3)K₃PO₄2-MeTHF/H₂O852472

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_ArylHalide R¹-Pd(II)L₂-X OxAdd->PdII_ArylHalide R¹-X Transmetal Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Diaryl [R²-B(OH)₃]⁻ RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² RedElim->Product Product out ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base Base->Boronate Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow start Start combine Combine Reactants (Aryl Halide, Boronic Acid, Base) start->combine purge Purge with Inert Gas (Ar or N₂) combine->purge add_catalyst Add Pd Catalyst & Solvents purge->add_catalyst heat Heat and Stir (e.g., 90-100°C, 12-18h) add_catalyst->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Cool, Dilute & Extract monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pure Product purify->product end End product->end Drug_Discovery_Logic scaffold This compound Scaffold suzuki Suzuki Coupling scaffold->suzuki library Biaryl Tetrazole Compound Library suzuki->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit sar SAR Studies & Lead Optimization hit->sar sar->suzuki Iterative Synthesis candidate Drug Candidate sar->candidate

References

Application Notes and Protocols: Click Chemistry Applications of Azido-Derivatives of 3-(1H-Tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of azido-derivatives of 3-(1H-tetrazol-1-yl)aniline in click chemistry. The protocols detailed herein are designed for researchers in medicinal chemistry, chemical biology, and drug discovery who are interested in utilizing this versatile building block for the synthesis of novel molecular entities. The tetrazole moiety is a well-recognized bioisostere for carboxylic acids, and its combination with a triazole linker via click chemistry offers a powerful strategy for developing new therapeutic agents and biological probes.

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and form only inoffensive byproducts.[1][2] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are paramount for their reliability and biocompatibility.[1][3][] The azido-derivative of this compound is a valuable synthon that combines the pharmacologically relevant tetrazole ring with a reactive azide handle, enabling facile conjugation to a wide variety of alkyne-containing molecules. This opens avenues for creating diverse compound libraries for drug screening, synthesizing targeted drug delivery systems, and developing novel imaging agents.

Synthesis of 3-Azido-5-(1H-tetrazol-1-yl)aniline

Proposed Synthetic Pathway

G cluster_0 Synthesis of 3-Azido-5-(1H-tetrazol-1-yl)aniline 3-Nitroaniline 3-Nitroaniline 3-(1H-tetrazol-1-yl)-5-nitroaniline 3-(1H-tetrazol-1-yl)-5-nitroaniline 3-Nitroaniline->3-(1H-tetrazol-1-yl)-5-nitroaniline 1. HC(OEt)3, NaN3 2. AcOH 3-Amino-5-(1H-tetrazol-1-yl)aniline 3-Amino-5-(1H-tetrazol-1-yl)aniline 3-(1H-tetrazol-1-yl)-5-nitroaniline->3-Amino-5-(1H-tetrazol-1-yl)aniline H2, Pd/C or SnCl2, HCl 3-Azido-5-(1H-tetrazol-1-yl)aniline 3-Azido-5-(1H-tetrazol-1-yl)aniline 3-Amino-5-(1H-tetrazol-1-yl)aniline->3-Azido-5-(1H-tetrazol-1-yl)aniline 1. NaNO2, HCl 2. NaN3 G cluster_1 CuAAC Reaction Workflow Start Start Combine_Reactants Combine Azide, Alkyne, and Solvent Start->Combine_Reactants Initiate_Reaction Add Catalyst to Reactants Combine_Reactants->Initiate_Reaction Prepare_Catalyst Prepare Catalyst Solution (CuSO4, Sodium Ascorbate, Ligand) Prepare_Catalyst->Initiate_Reaction Monitor_Reaction Monitor by TLC/LC-MS Initiate_Reaction->Monitor_Reaction Workup Aqueous Workup and Extraction Monitor_Reaction->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product G cluster_2 SPAAC Reaction Workflow Start Start Combine_Reactants Combine Azide and Cyclooctyne in a Biocompatible Solvent Start->Combine_Reactants Incubate Incubate at Physiological Temperature (e.g., 37 °C) Combine_Reactants->Incubate Monitor_Reaction Monitor by LC-MS or Fluorescence (if applicable) Incubate->Monitor_Reaction Purification Purify by HPLC or Dialysis Monitor_Reaction->Purification Product Product Purification->Product

References

Application Notes and Protocols: The Role of 3-(1h-Tetrazol-1-yl)aniline in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1H-Tetrazol-1-yl)aniline has emerged as a valuable building block in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[1] Its incorporation into small molecules can enhance binding affinity to the ATP-binding site of kinases. This document provides detailed application notes on the utility of this compound in synthesizing kinase inhibitors, particularly focusing on anilinoquinazoline-based scaffolds targeting kinases such as the Epidermal Growth Factor Receptor (EGFR). Included are hypothetical experimental protocols, quantitative data on related compounds, and diagrams of relevant signaling pathways.

Introduction

Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has been a major focus of drug discovery efforts.

The anilinoquinazoline scaffold is a well-validated pharmacophore for kinase inhibition, with several approved drugs, such as gefitinib and erlotinib, targeting EGFR.[3] The aniline moiety of these inhibitors typically occupies the ATP-binding pocket of the kinase, and modifications to this ring system are crucial for achieving potency and selectivity. This compound offers a unique substitution pattern that can be exploited to create novel kinase inhibitors with potentially improved drug-like properties. The tetrazole ring can act as a hydrogen bond acceptor, contributing to the binding affinity of the inhibitor to the target kinase.[4]

Application in Kinase Inhibitor Synthesis

This compound serves as a key intermediate that is typically introduced in the final steps of the synthesis of anilinoquinazoline-based kinase inhibitors. The most common synthetic strategy involves the nucleophilic aromatic substitution reaction between a 4-chloroquinazoline derivative and this compound. This reaction is often facilitated by an acid catalyst or carried out under basic conditions.

General Synthetic Workflow

The overall synthetic strategy for preparing anilinoquinazoline-based kinase inhibitors using this compound can be visualized as a multi-step process. The initial steps involve the synthesis of the quinazoline core, which is then chlorinated to provide the reactive intermediate. This is followed by the crucial coupling step with this compound.

G cluster_0 Quinazoline Core Synthesis cluster_1 Activation cluster_2 Coupling Reaction A Anthranilic Acid Derivative C Cyclization A->C B Formamide or equivalent B->C D Quinazolinone C->D E Chlorination (e.g., SOCl2, POCl3) D->E F 4-Chloroquinazoline E->F H Nucleophilic Aromatic Substitution F->H G This compound G->H I Final Kinase Inhibitor H->I

Caption: General workflow for synthesizing anilinoquinazoline kinase inhibitors.

Experimental Protocols

The following are representative, hypothetical protocols for the synthesis of a generic anilinoquinazoline-based kinase inhibitor using this compound. These protocols are based on established literature procedures for similar transformations.

Protocol 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

This protocol describes the preparation of a common quinazoline intermediate.

Materials:

  • 2-Amino-4,5-dimethoxybenzoic acid

  • Formamide

  • Thionyl chloride (SOCl₂)

  • Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • A mixture of 2-amino-4,5-dimethoxybenzoic acid (1 equivalent) and formamide (5 equivalents) is heated at 180°C for 4 hours.

  • The reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration, washed with water, and dried to afford 6,7-dimethoxyquinazolin-4(3H)-one.

  • A suspension of 6,7-dimethoxyquinazolin-4(3H)-one (1 equivalent) in toluene is treated with thionyl chloride (3 equivalents) and a catalytic amount of DMF.

  • The mixture is heated to reflux for 3 hours.

  • The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to yield 4-chloro-6,7-dimethoxyquinazoline as a solid.

Protocol 2: Synthesis of N-(3-(1H-tetrazol-1-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine (Hypothetical Kinase Inhibitor)

This protocol details the coupling of the 4-chloroquinazoline intermediate with this compound.

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline

  • This compound

  • Isopropanol

  • Diisopropylethylamine (DIPEA)

Procedure:

  • A mixture of 4-chloro-6,7-dimethoxyquinazoline (1 equivalent), this compound (1.1 equivalents), and isopropanol is stirred at room temperature.

  • Diisopropylethylamine (1.2 equivalents) is added to the mixture.

  • The reaction mixture is heated to reflux for 12 hours.

  • After cooling to room temperature, the precipitate is collected by filtration.

  • The solid is washed with isopropanol and then diethyl ether and dried under vacuum to afford the final product.

  • The product can be further purified by column chromatography on silica gel if necessary.

Quantitative Data

The following table summarizes the inhibitory activities of a selection of anilinoquinazoline-based kinase inhibitors from the literature to provide a reference for the potential efficacy of compounds derived from this compound.

Compound IDTarget KinaseIC₅₀ (µM)Cell LineAntiproliferative IC₅₀ (µM)Reference
Gefitinib EGFR0.033A4310.015[3]
Erlotinib EGFR0.002H3581.0[3]
Lapatinib EGFR/HER20.01 / 0.013BT4740.16[3]
Compound 15a EGFR/VEGFR-20.13 / 0.56HT-29>50[5]
Compound 15b EGFR/VEGFR-20.15 / 1.81HT-295.27[5]
Compound 19 EGFR0.0121A431Not Reported[6]
Compound 20 EGFR0.0136A431Not Reported[6]

Signaling Pathways

Kinase inhibitors derived from this compound can potentially target a variety of kinases involved in oncogenic signaling pathways. Below are diagrams of the EGFR and Abl signaling pathways, two common targets for anilinoquinazoline-based inhibitors.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[7][8][9][10]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway.

Abl Kinase Signaling Pathway

The Abl tyrosine kinase, often found as the fusion protein BCR-Abl in chronic myeloid leukemia (CML), is a non-receptor tyrosine kinase that activates several downstream pathways, leading to uncontrolled cell proliferation and survival.[11][12][13][14]

Abl_Signaling BCR_Abl BCR-Abl Grb2 Grb2 BCR_Abl->Grb2 STAT5 STAT5 BCR_Abl->STAT5 PI3K PI3K BCR_Abl->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified BCR-Abl signaling pathway.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel kinase inhibitors. Its incorporation into established pharmacophores like the anilinoquinazoline scaffold can lead to the development of potent and selective inhibitors of key oncogenic kinases. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of new chemical space in the quest for more effective targeted therapies. Further investigation into the synthesis and biological evaluation of kinase inhibitors derived from this intermediate is warranted.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1H-Tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-(1H-Tetrazol-1-yl)aniline synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: I am getting a low yield in my synthesis of this compound from 3-nitroaniline. What are the common causes and how can I improve it?

A1: Low yields in the synthesis starting from 3-nitroaniline can stem from two main stages: the formation of the tetrazole ring and the subsequent reduction of the nitro group.

  • Incomplete Tetrazole Formation: The initial step involves the reaction of 3-nitroaniline with triethyl orthoformate and sodium azide. Ensure all reagents are pure and anhydrous. The reaction temperature and time are critical; prolonged reaction times at elevated temperatures can lead to decomposition.

  • Inefficient Nitro Group Reduction: The reduction of the nitro group to an amine is a critical step. The choice of reducing agent and reaction conditions can significantly impact the yield.

    • Catalyst Inactivation: If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is active and not poisoned by impurities.

    • Incomplete Reduction: Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the complete conversion of the nitro-intermediate.

Troubleshooting Steps:

  • Optimize Tetrazole Formation:

    • Reagent Quality: Use freshly opened or properly stored anhydrous triethyl orthoformate and high-purity sodium azide.

    • Reaction Conditions: Experiment with a temperature range of 100-120°C and monitor the reaction for completion to avoid degradation.

  • Optimize Nitro Reduction:

    • Choice of Reducing Agent: Besides catalytic hydrogenation, consider other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid.

    • pH Control: When using metal/acid reducing systems, careful control of pH during work-up is crucial to ensure the product is in its free amine form for extraction.

Q2: My main product appears to be the 5-substituted tetrazole isomer, 5-(3-aminophenyl)-1H-tetrazole, instead of the desired 1-substituted isomer. How can I control the regioselectivity?

A2: The formation of the 5-substituted isomer is a common side reaction when starting from a nitrile precursor (e.g., 3-aminobenzonitrile). To favor the formation of the 1-substituted isomer, this compound, the recommended synthetic route starts from the corresponding aniline, not the nitrile.

The reaction of an amine with triethyl orthoformate and sodium azide is a well-established method for the synthesis of 1-substituted-1H-tetrazoles.[1] The mechanism involves the in-situ formation of an imidate intermediate from the amine and triethyl orthoformate, which then reacts with azide.

Q3: I am observing the formation of a significant amount of a bis-tetrazole byproduct. How can I minimize this?

A3: When starting with 3-aminoaniline, which has two amino groups (if the second is generated from a nitro group in a later step), or if using a diamine precursor, the formation of a bis-tetrazole is a possibility. To minimize this:

  • Control Stoichiometry: Use a molar excess of the aniline starting material relative to the tetrazole-forming reagents (triethyl orthoformate and sodium azide). This will statistically favor the formation of the mono-tetrazole product.

  • Protecting Groups: If feasible, one of the amino groups can be protected with a suitable protecting group before the tetrazole formation step. The protecting group can then be removed in a subsequent step.

Q4: The purification of the final product is challenging due to the presence of unreacted starting materials and side products with similar polarities. What is the best purification strategy?

A4: The purification of aniline derivatives can be challenging. Here are some strategies:

  • Acid-Base Extraction: Utilize the basicity of the aniline group. During the work-up, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the aniline and transfer it to the aqueous layer as a salt. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent. This can help remove non-basic impurities.

  • Column Chromatography: Silica gel column chromatography is a standard method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective. Monitor the fractions carefully by TLC.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective method for purification.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Nitroaniline

This two-step protocol involves the formation of the tetrazole ring followed by the reduction of the nitro group.

Step 1: Synthesis of 1-(3-Nitrophenyl)-1H-tetrazole

  • Reagents:

    • 3-Nitroaniline

    • Triethyl orthoformate

    • Sodium azide (NaN₃)

    • Glacial acetic acid

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitroaniline (1 equivalent).

    • Add glacial acetic acid as the solvent.

    • Add triethyl orthoformate (1.2 - 1.5 equivalents) to the mixture.

    • Carefully add sodium azide (1.1 - 1.3 equivalents) in small portions. Caution: Sodium azide is highly toxic and can form explosive hydrazoic acid in the presence of acid. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • Heat the reaction mixture to 100-110°C and stir for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The solid product will precipitate. Collect the precipitate by vacuum filtration and wash with cold water.

    • Dry the crude product under vacuum.

Step 2: Synthesis of this compound by Reduction of the Nitro Group

  • Reagents:

    • 1-(3-Nitrophenyl)-1H-tetrazole

    • Palladium on activated carbon (10% Pd/C)

    • Methanol or Ethyl acetate

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve 1-(3-nitrophenyl)-1H-tetrazole (1 equivalent) in methanol or ethyl acetate in a hydrogenation vessel.

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

    • Pressurize the vessel with hydrogen gas (typically 50-60 psi).

    • Shake or stir the mixture at room temperature for 2-4 hours, or until the hydrogen uptake ceases.

    • Monitor the reaction by TLC to confirm the disappearance of the starting material.

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon exposure to air. Keep the filter cake wet during filtration.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or recrystallization as needed.

Data Presentation

Table 1: Optimization of Reaction Conditions for 1-Aryl-1H-Tetrazole Synthesis

EntryAmineCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1AnilineNoneAcetic Acid1002430
2AnilineYb(OTf)₃ (5)Acetic Acid100885
34-ChloroanilineFeCl₃ (10)Solvent-free70192
44-MethoxyanilineFe₃O₄@SiO₂-Im[Br]-SB-Cu(II) (0.6)Water40295
5AnilineAg/Sodium Borosilicate (0.05 g)Solvent-free120390

This table summarizes data from various sources for the synthesis of 1-aryl-1H-tetrazoles and is intended to provide a general guide for optimization.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Tetrazole Ring Formation cluster_step2 Step 2: Nitro Group Reduction start Start: 3-Nitroaniline reagents1 Add Triethyl Orthoformate and Sodium Azide in Acetic Acid start->reagents1 reaction1 Heat at 100-110°C for 4-6h reagents1->reaction1 workup1 Quench with Ice Water & Filter Precipitate reaction1->workup1 intermediate Intermediate: 1-(3-Nitrophenyl)-1H-tetrazole workup1->intermediate reagents2 Dissolve in Methanol Add 10% Pd/C intermediate->reagents2 reaction2 Hydrogenate at 50-60 psi reagents2->reaction2 workup2 Filter off Catalyst & Concentrate reaction2->workup2 purification Purification: Column Chromatography or Recrystallization workup2->purification final_product Final Product: This compound purification->final_product

Caption: Workflow for the synthesis of this compound.

troubleshooting_guide Troubleshooting Guide for Low Yield cluster_tetrazole_formation Issue: Incomplete Tetrazole Formation cluster_reduction Issue: Inefficient Nitro Reduction cluster_purification Issue: Purification Difficulties start Low Yield Observed check_reagents Check Reagent Purity (Anhydrous Conditions) start->check_reagents check_catalyst Verify Catalyst Activity (Fresh Pd/C) start->check_catalyst acid_base_extraction Perform Acid-Base Extraction start->acid_base_extraction optimize_temp Optimize Temperature (100-120°C) check_reagents->optimize_temp optimize_time Optimize Reaction Time (Monitor by TLC) optimize_temp->optimize_time alternative_reagents Consider Alternative Reducing Agents (SnCl2/HCl, Fe/AcOH) check_catalyst->alternative_reagents monitor_reduction Ensure Complete Reaction (Monitor by TLC) alternative_reagents->monitor_reduction optimize_chromatography Optimize Column Chromatography (Solvent Gradient) acid_base_extraction->optimize_chromatography recrystallize Attempt Recrystallization optimize_chromatography->recrystallize

Caption: Troubleshooting guide for low yield in the synthesis.

References

Technical Support Center: Purification of 3-(1h-Tetrazol-1-yl)aniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of 3-(1h-Tetrazol-1-yl)aniline via recrystallization.

Troubleshooting and Optimization

Recrystallization is a powerful technique for purifying solid organic compounds. However, challenges can arise. This section addresses common issues encountered during the recrystallization of this compound and offers solutions to optimize your purification process.

dot

G Troubleshooting Recrystallization Workflow for this compound cluster_start cluster_dissolution Dissolution Stage cluster_crystallization Crystallization Stage cluster_isolation Isolation Stage start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve insoluble Insoluble impurities remain? dissolve->insoluble hot_filter Perform hot gravity filtration insoluble->hot_filter Yes cool Cool solution to room temperature insoluble->cool No hot_filter->cool no_crystals No crystals form? cool->no_crystals induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Cool further (ice bath) no_crystals->induce_crystallization Yes crystals_form Crystals form no_crystals->crystals_form No induce_crystallization->crystals_form oiling_out Compound 'oils out'? reheat_add_solvent Reheat to dissolve oil, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes vacuum_filter Collect crystals by vacuum filtration oiling_out->vacuum_filter No reheat_add_solvent->cool crystals_form->oiling_out low_yield Low yield? vacuum_filter->low_yield check_mother_liquor Check mother liquor for precipitate after further cooling. Optimize solvent volume next time. low_yield->check_mother_liquor Yes pure_product Dry pure product low_yield->pure_product No check_mother_liquor->pure_product

Caption: Troubleshooting workflow for the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound has high solubility at high temperatures and low solubility at room temperature. For aromatic and nitrogen-containing compounds like this, good starting points for screening are alcohols (ethanol, methanol, isopropanol), ketones (acetone), esters (ethyl acetate), and polar aprotic solvents (acetonitrile). Given the aniline and tetrazole moieties, mixed solvent systems such as ethanol/water or acetone/water may also be effective. Experimental screening is crucial for identifying the optimal solvent.

Q2: My compound has "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[1] This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated.[1] To remedy this, try reheating the solution to re-dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[1] Seeding with a pure crystal or scratching the inner surface of the flask can also help induce crystallization.[2]

Q3: The recovery of my purified product is very low. What are the potential causes and how can I improve the yield?

A3: Low recovery can result from several factors:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to dissolve the crude product.[3]

  • Premature crystallization: If the compound crystallizes during hot filtration, product will be lost. Ensure the funnel and receiving flask are pre-heated to prevent this.

  • Incomplete crystallization: Cooling the solution in an ice bath after it has reached room temperature can help maximize crystal formation.

  • Loss during transfer: Be meticulous when transferring the product between flasks and to the filter. Rinsing the crystallization flask with a small amount of the ice-cold mother liquor and transferring this to the filter can help recover residual crystals.

Q4: My recrystallized product is still colored. How can I remove colored impurities?

A4: If your product remains colored after recrystallization, the impurities may be soluble in the recrystallization solvent. You can try adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product.

Q5: No crystals are forming, even after cooling the solution in an ice bath. What should I do?

A5: A lack of crystal formation is often due to either using too much solvent or the solution being supersaturated.[1]

  • Too much solvent: If the solution is not saturated, you can try boiling off some of the solvent to increase the concentration of the solute and then attempt to cool it again.[1]

  • Supersaturation: If the solution is supersaturated, you may need to induce crystallization.[1] This can be done by:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide a surface for crystals to begin forming.[3]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This will provide a template for further crystal growth.[3]

Quantitative Data

Table 1: Solubility of 5-Phenyltetrazole in Various Solvents (Approximation for this compound)

SolventSolubility Profile (for 5-phenyltetrazole)Suitability for Recrystallization (Predicted for this compound)
Dimethyl sulfoxide (DMSO)HighPoor (likely too soluble)
N,N-Dimethylformamide (DMF)HighPoor (likely too soluble)
AcetoneModerate to HighPotentially suitable, may require a co-solvent
MethanolModerateGood candidate
EthanolModerateGood candidate
IsopropanolLowerGood candidate
Ethyl AcetateLowerGood candidate
AcetonitrileLowerGood candidate
TolueneVery LowLikely a poor solvent
WaterVery LowPotentially suitable as an anti-solvent in a mixed system (e.g., with ethanol or acetone)

Data is inferred from the solubility trends of 5-phenyltetrazole. Experimental verification is essential.[3]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.

  • Add a few drops of different potential solvents to each tube and observe the solubility at room temperature.

  • Gently heat the tubes that did not dissolve at room temperature and observe if the compound dissolves.

  • The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a stir bar).

  • Continue to add the solvent dropwise until the compound just dissolves. Avoid adding an excess of solvent.[3]

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a very small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • Preheat a funnel (with fluted filter paper) and a receiving Erlenmeyer flask by placing them on the hot plate.

  • Quickly filter the hot solution to remove any insoluble impurities (and activated charcoal, if used).

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of larger, purer crystals.

  • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

6. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

7. Drying:

  • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

  • For final drying, transfer the crystals to a watch glass and place them in a desiccator under vacuum.

References

Side reactions in the synthesis of 3-(1h-Tetrazol-1-yl)aniline and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(1H-tetrazol-1-yl)aniline.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem 1: Low or No Yield of the Desired Product

Potential CauseRecommended Solution
Incomplete Reaction - Verify Reagent Quality: Ensure the 3-aminoaniline, triethyl orthoformate, and sodium azide are of high purity and anhydrous where necessary. - Optimize Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical temperature range is 80-120°C. - Ensure Proper Stoichiometry: Use a slight excess of triethyl orthoformate and sodium azide (e.g., 1.1 to 1.5 equivalents) to drive the reaction forward.
Degradation of Reactants or Products - Control Reaction Temperature: Avoid excessive heating, as it can lead to the decomposition of the starting material or the desired tetrazole product. - Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions of the aniline.
Suboptimal Reaction Conditions - Choice of Solvent: Acetic acid is a commonly used solvent and catalyst for this reaction. If yields are low, consider using other high-boiling point aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). - Catalyst: While acetic acid can act as a catalyst, some procedures report the use of Lewis acids like ytterbium triflate (Yb(OTf)₃) to improve yields.[1]

Problem 2: Presence of Significant Amounts of the 3-(2H-Tetrazol-2-yl)aniline Isomer

Potential CauseRecommended Solution
Lack of Regiocontrol in Cyclization - Reaction Conditions: The ratio of the 1-substituted to the 2-substituted isomer can be influenced by the solvent and catalyst. Acidic conditions, such as using acetic acid, generally favor the formation of the 1-substituted isomer. - Temperature: Lower reaction temperatures may favor the formation of one isomer over the other. Experiment with a temperature gradient to find the optimal condition for regioselectivity.
Difficulty in Separating Isomers - Chromatography: The isomers can often be separated by column chromatography on silica gel. A solvent system of ethyl acetate and hexane is a good starting point for elution. - Recrystallization: If a suitable solvent is found, fractional recrystallization can be an effective method for separating the isomers, as they may have different solubilities.

Problem 3: Formation of Other Side Products/Impurities

Potential CauseRecommended Solution
Reactions involving the Amino Group - Acylation: If the reaction is carried out in the presence of acylating agents (e.g., from impurities in solvents), the amino group of 3-aminoaniline or the product can be acylated. Ensure all reagents and solvents are pure. - Oxidation: The amino group is susceptible to oxidation, which can lead to colored impurities. As mentioned, using an inert atmosphere can mitigate this.
Incomplete Work-up - Removal of Unreacted Starting Materials: Ensure the work-up procedure effectively removes unreacted 3-aminoaniline, triethyl orthoformate, and sodium azide. This typically involves aqueous washes and extraction. - Proper pH Adjustment: During the work-up, adjusting the pH of the aqueous phase can help in separating the product from acidic or basic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method is the one-pot reaction of 3-aminoaniline with triethyl orthoformate and sodium azide.[1] This reaction is typically carried out in a suitable solvent, often with an acid catalyst.

Q2: What are the main side reactions to be aware of?

A2: The principal side reaction is the formation of the isomeric 3-(2H-tetrazol-2-yl)aniline. The regioselectivity of the tetrazole ring formation is a key challenge in this synthesis. Other potential side reactions include those involving the reactive amino group, such as oxidation or acylation, leading to impurities.

Q3: How can I control the formation of the unwanted 2-substituted isomer?

A3: Controlling the regioselectivity is crucial. The choice of reaction conditions plays a significant role. Generally, acidic conditions favor the formation of the 1-substituted (1H) isomer. Therefore, using a solvent like acetic acid, which also acts as a catalyst, is a common strategy. Experimenting with reaction temperature and catalysts can also help optimize the ratio of the desired N1-isomer to the N2-isomer.

Q4: How can I confirm the identity of the 1- and 2-substituted isomers?

A4: Spectroscopic methods are essential for distinguishing between the isomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shift of the tetrazole proton (CH) is different for the two isomers. The proton on the tetrazole ring of the 1-substituted isomer typically appears at a different chemical shift compared to the 2-substituted isomer. Also, the aromatic protons of the aniline ring will show distinct patterns for each isomer.

    • ¹³C NMR: The chemical shift of the tetrazole carbon will also differ between the two isomers.

    • ¹⁵N NMR: If available, ¹⁵N NMR can provide unambiguous characterization of the nitrogen-containing heterocycle.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate the two isomers, allowing for their quantification and isolation. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.

Q5: What is the best method for purifying this compound from its isomer and other impurities?

A5: A combination of techniques is often most effective:

  • Aqueous Work-up: After the reaction, a standard aqueous work-up is necessary to remove inorganic salts and water-soluble impurities.

  • Column Chromatography: This is the most common method for separating the 1- and 2-substituted isomers. A silica gel column with a gradient of ethyl acetate in hexane is typically effective.

  • Recrystallization: If a suitable solvent is identified, recrystallization can be a highly effective final purification step to obtain a high-purity product.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Aminobenzonitrile (starting material for an alternative route)

  • Sodium Azide (NaN₃)

  • Triethyl Orthoformate (CH(OC₂H₅)₃)

  • Acetic Acid (CH₃COOH) or another suitable solvent/catalyst

  • 3-Aminoaniline

  • Ethyl Acetate

  • Hexane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminoaniline (1.0 eq) in acetic acid.

  • Addition of Reagents: To the stirred solution, add triethyl orthoformate (1.2 eq) followed by the portion-wise and careful addition of sodium azide (1.2 eq). Caution: Sodium azide is highly toxic and can form explosive hydrazoic acid in the presence of acid. Handle with extreme care in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to 100-120°C and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker of ice water.

    • Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the desired 1-substituted isomer from the 2-substituted isomer and other impurities.

    • For further purification, recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexane).

Visualizations

Reaction Pathway Diagram

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 3-Aminoaniline 3-Aminoaniline Intermediate Imidate/Azide Intermediate 3-Aminoaniline->Intermediate Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate->Intermediate Sodium Azide Sodium Azide Sodium Azide->Intermediate Acetic Acid (Solvent/Catalyst) Acetic Acid (Solvent/Catalyst) Heat (100-120°C) Heat (100-120°C) This compound Desired Product This compound Intermediate->this compound Major Pathway (N1-Attack) 3-(2H-Tetrazol-2-yl)aniline Isomeric Side Product 3-(2H-Tetrazol-2-yl)aniline Intermediate->3-(2H-Tetrazol-2-yl)aniline Minor Pathway (N2-Attack)

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Solution_Yield Troubleshoot Yield: - Check Reagents - Optimize Time/Temp - Adjust Stoichiometry - Change Solvent/Catalyst Check_Yield->Solution_Yield Yes Solution_Purity Troubleshoot Purity: - Optimize Regioselectivity - Improve Purification (Chromatography, Recrystallization) - Use Inert Atmosphere Check_Purity->Solution_Purity Yes End Successful Synthesis Check_Purity->End No Solution_Yield->Start Re-run Experiment Solution_Purity->Start Re-run or Re-purify

Caption: Troubleshooting workflow for synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Derivatizing 3-(1H-Tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 3-(1H-tetrazol-1-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) for challenges encountered during the synthesis and modification of this versatile chemical intermediate. This compound is a valuable building block in the development of pharmaceuticals, particularly antihypertensive agents, and advanced materials.[1] Its unique structure, featuring a reactive aniline group and a stable tetrazole ring, allows for a wide range of chemical modifications.[1]

General Troubleshooting Workflow

Before diving into specific issues, a systematic approach can often resolve experimental challenges. The following workflow outlines a logical sequence for troubleshooting derivatization reactions.

Troubleshooting_Workflow start Start: Reaction Failure (Low Yield / Impure Product) check_reagents 1. Verify Reagent Quality - Purity of Starting Material - Freshness of Reagents/Solvents - Anhydrous Conditions? start->check_reagents check_stoichiometry 2. Confirm Stoichiometry - Accurate Molar Ratios? - Sufficient Excess of Derivatizing Agent? check_reagents->check_stoichiometry Reagents OK optimize_conditions 3. Optimize Reaction Conditions - Temperature - Reaction Time - Solvent Polarity - Catalyst Choice/Loading check_stoichiometry->optimize_conditions Stoichiometry OK analyze_mixture 4. Analyze Crude Reaction Mixture - TLC, LC-MS, NMR - Identify Byproducts optimize_conditions->analyze_mixture adjust_workup 5. Adjust Work-up & Purification - Quenching Method - Extraction Solvent - Chromatography Conditions analyze_mixture->adjust_workup success Success: Pure Product, Good Yield adjust_workup->success Diazotization_Workflow cluster_reactions Subsequent Reactions aniline This compound diazotization Diazotization NaNO2, aq. HCl 0-5 °C aniline->diazotization diazonium_salt Aryl Diazonium Salt [Ar-N2]+Cl- (Unstable) diazotization->diazonium_salt sandmeyer Sandmeyer Reaction (e.g., CuCl, CuBr, CuCN) diazonium_salt->sandmeyer azo_coupling Azo Coupling (e.g., activated arene) diazonium_salt->azo_coupling hydrolysis Hydrolysis (H2O, heat) diazonium_salt->hydrolysis product_halide Aryl Halide / Nitrile sandmeyer->product_halide product_azo Azo Compound azo_coupling->product_azo product_phenol Aryl Hydroxide (Phenol) hydrolysis->product_phenol

References

Technical Support Center: Overcoming Solubility Challenges with 3-(1h-Tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 3-(1h-Tetrazol-1-yl)aniline in aqueous media. This document provides structured troubleshooting advice, detailed experimental protocols, and frequently asked questions to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or aqueous buffer?

Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer. What should I do?

A2: This is a common issue for poorly soluble compounds and is often assessed in kinetic solubility assays.[4][5][6][7] The compound is soluble in the organic stock solution (DMSO) but crashes out upon introduction to the aqueous environment. To address this, you can try:

  • Lowering the final concentration of the compound.

  • Increasing the percentage of cosolvent (e.g., DMSO, ethanol) in the final solution, if permissible for your experiment.[8]

  • Adjusting the pH of the aqueous buffer. Since the molecule contains a basic aniline group, decreasing the pH (acidification) should increase solubility.[1]

Q3: What is the expected aqueous solubility of this compound?

A3: Currently, there is limited publicly available quantitative data on the specific aqueous solubility of this compound. Aniline itself is only slightly soluble in water (around 3.6 g/100 mL at 20°C).[1][9] The tetrazole group is generally used to improve aqueous solubility in drug design.[10] Therefore, solubility must be determined empirically under your specific experimental conditions (e.g., pH, temperature, ionic strength). We provide a detailed protocol for determining thermodynamic solubility in this guide.

Q4: Can I heat the solution to improve solubility?

A4: While gently warming the solution can sometimes help dissolve a compound, it is not always a reliable or recommended method for preparing stock solutions for quantitative experiments. The compound may precipitate out again upon cooling to ambient temperature. Furthermore, prolonged exposure to heat can lead to degradation. A more robust and reproducible approach is to optimize the solvent conditions (pH, cosolvents).

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to resolving solubility problems with this compound.

Logical Flow for Troubleshooting

Troubleshooting_Workflow start Start: Solubility Issue (Precipitation / Undissolved Solid) ph_adjust Step 1: pH Adjustment Is the compound ionizable? start->ph_adjust cosolvent Step 2: Use of Cosolvents Is an organic solvent tolerated? ph_adjust->cosolvent If pH adjustment is insufficient or not applicable end_success Success: Compound Solubilized ph_adjust->end_success Yes, issue resolved complexation Step 3: Complexation Agents (e.g., Cyclodextrins) cosolvent->complexation If cosolvents are insufficient or incompatible cosolvent->end_success Yes, issue resolved solid_dispersion Step 4: Advanced Formulation (e.g., Solid Dispersions) complexation->solid_dispersion For advanced applications complexation->end_success Yes, issue resolved solid_dispersion->end_success Yes, issue resolved end_fail Consult Formulation Specialist solid_dispersion->end_fail If still unresolved

Caption: A stepwise workflow for troubleshooting solubility issues.

Step 1: pH Adjustment

The aniline group in this compound is basic (conjugate acid pKa of aniline is ~4.6).[9] The tetrazole ring is weakly acidic. Therefore, the compound's net charge and, consequently, its aqueous solubility are highly pH-dependent.

  • Issue: Poor solubility in neutral buffer (e.g., PBS pH 7.4).

  • Rationale: At neutral pH, the basic aniline group is largely uncharged and hydrophobic, contributing to poor solubility.

  • Troubleshooting Action: Decrease the pH of the aqueous medium. By acidifying the solution (e.g., using a citrate or acetate buffer with pH < 4.5), the aniline group will become protonated (anilinium ion), which is significantly more water-soluble.[1]

  • Experimental Approach:

    • Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4).

    • Determine the solubility of your compound in each buffer using the "Protocol for Determining Thermodynamic Aqueous Solubility."

    • Plot solubility as a function of pH to find the optimal range for your experiment.

Step 2: Use of Cosolvents

If pH adjustment alone is insufficient or if your experimental system requires a near-neutral pH, the use of water-miscible organic solvents (cosolvents) is a common strategy.

  • Issue: Compound remains insoluble even after pH optimization, or the required pH is incompatible with the assay.

  • Rationale: Cosolvents reduce the polarity of the aqueous medium, making it more favorable for the hydrophobic portions of the molecule to dissolve.[11]

  • Common Cosolvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs).[12]

  • Troubleshooting Action:

    • Prepare your stock solution in 100% DMSO.

    • When diluting into your aqueous buffer, ensure the final concentration of the cosolvent is as low as possible while maintaining solubility (typically starting at <5% v/v).[8]

    • Test different cosolvents to find the most effective one for your compound and system.

  • Caution: High concentrations of organic solvents can be toxic to cells or may interfere with certain biological assays. Always run a vehicle control to assess the effect of the cosolvent on your experiment.

Step 3: Advanced Solubilization Techniques

For more challenging cases or specific formulation needs, advanced methods can be employed.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate the hydrophobic part of a drug molecule, forming an inclusion complex that has enhanced aqueous solubility.[13]

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that entrap the poorly soluble compound. This is known as micellar solubilization.

  • Solid Dispersions: This technique involves dispersing the active pharmaceutical ingredient (API) in an inert carrier matrix at the solid state.[5][14] This can be achieved through methods like spray drying or hot-melt extrusion, often resulting in an amorphous form of the API with improved solubility and dissolution rates.[5][15]

Data Presentation

Table 1: Expected Effect of pH on the Solubility of a Weakly Basic Compound

pH of Aqueous MediumPredominant SpeciesExpected Relative Solubility
pH 2.0Protonated (Cationic)High
pH 4.0Mix of Protonated and NeutralModerate to High
pH 6.0NeutralLow
pH 7.4NeutralVery Low

Table 2: Common Cosolvents for Enhancing Aqueous Solubility

CosolventTypical Final ConcentrationProperties and Considerations
DMSO0.1 - 5%Strong solubilizing power; can be cytotoxic at higher concentrations.
Ethanol1 - 10%Good solubilizing agent; can be volatile and may affect protein stability.
Propylene Glycol1 - 20%Less toxic than ethanol; often used in pharmaceutical formulations.
PEG 4005 - 30%Low toxicity; can be viscous at higher concentrations.

Experimental Protocols

Protocol for Determining Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound, which is the "gold standard" for solubility measurement.[16]

Solubility_Protocol cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 1. Add excess solid compound to a vial. prep2 2. Add aqueous buffer (of known pH). prep1->prep2 equil 3. Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. prep2->equil analysis1 4. Separate solid from liquid (centrifugation/filtration). equil->analysis1 analysis2 5. Collect the supernatant (saturated solution). analysis1->analysis2 analysis3 6. Quantify compound concentration (e.g., by HPLC-UV or LC-MS). analysis2->analysis3

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., 1 mL of pH 7.4 phosphate-buffered saline).

  • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24 to 48 hours to ensure equilibrium is reached.[16][17]

  • Phase Separation: After incubation, separate the undissolved solid from the solution. This is typically done by centrifuging the vial at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering the suspension through a 0.22 µm filter.

  • Sample Collection: Carefully collect the clear supernatant, which is now a saturated solution of your compound.

  • Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

Protocol for Preparing a 0.1 M Citrate Buffer (pH 4.0)

This protocol provides a common method for preparing a buffer suitable for solubilizing weakly basic compounds.

Materials:

  • Citric acid monohydrate (MW: 210.14 g/mol )

  • Sodium citrate dihydrate (MW: 294.10 g/mol )

  • High-purity water

  • pH meter

Methodology:

  • Prepare Stock Solutions:

    • 0.1 M Citric Acid: Dissolve 2.10 g of citric acid monohydrate in water and make up the volume to 100 mL.

    • 0.1 M Sodium Citrate: Dissolve 2.94 g of sodium citrate dihydrate in water and make up the volume to 100 mL.

  • Mix Solutions: In a beaker, combine approximately 62 mL of the 0.1 M citric acid solution with 38 mL of the 0.1 M sodium citrate solution.

  • Adjust pH: Place a calibrated pH electrode in the solution. Slowly add small volumes of the sodium citrate solution (to increase pH) or the citric acid solution (to decrease pH) until the meter reads exactly 4.00.

  • Final Volume: Transfer the solution to a volumetric flask and add water to reach the final desired volume (e.g., 200 mL). Mix thoroughly.

This guide provides a comprehensive framework for addressing the solubility challenges associated with this compound. By systematically evaluating the effects of pH and cosolvents, researchers can develop a robust and reproducible protocol for their specific experimental needs.

References

Scalable synthesis of 3-(1h-Tetrazol-1-yl)aniline for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 3-(1H-tetrazol-1-yl)aniline, a key intermediate in pharmaceutical and materials science applications.[1] This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and industrial-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial-scale synthesis methods for this compound?

A1: The most common and scalable method is a one-pot reaction involving the cyclization of an aromatic amine (3-aminoaniline) with triethyl orthoformate and an azide source, typically sodium azide.[2][3][4] This approach is favored for its efficiency and the availability of starting materials. An alternative, though less direct, route involves the synthesis of a nitro-tetrazole precursor followed by a reduction step to yield the final aniline product.

Q2: What are the critical safety precautions to consider during the synthesis?

A2: The synthesis of tetrazoles involves the use of azides, which are potentially explosive and toxic. It is crucial to handle sodium azide with care and to avoid the formation of hydrazoic acid, which is highly volatile and explosive.[5] All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. For detailed safety information, always refer to the Safety Data Sheets (SDS) for all reagents used.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). By comparing the TLC profile of the reaction mixture with that of the starting materials and the expected product, you can determine the extent of the conversion. High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative analysis of reaction kinetics and purity.

Q4: What are the typical yields and purity levels for this synthesis on a larger scale?

A4: With optimized conditions, the one-pot synthesis of 1-aryl-1H-tetrazoles can achieve good to excellent yields, often exceeding 80%.[2] Purity of the crude product can vary, but after appropriate purification steps, a purity of ≥95% is commonly achieved.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction temperature is maintained at the optimal level (typically 120-140°C for the one-pot synthesis) and extend the reaction time, monitoring progress by TLC.[3]
Inactive catalyst or reagents.Use fresh, high-purity reagents and ensure the catalyst (if used) is active. For the one-pot synthesis, the choice of an appropriate Lewis acid catalyst can be critical.
Presence of moisture.Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can interfere with the reaction intermediates.
Formation of Significant Side Products/Impurities Unreacted starting materials (e.g., 3-aminoaniline).Optimize the stoichiometry of the reactants. Excess aniline can often be removed by an acidic wash during workup.
Formation of isomeric tetrazoles or other byproducts.Careful control of reaction temperature and order of reagent addition can minimize the formation of isomers. Purification by column chromatography or recrystallization may be necessary to remove these impurities.
Oxidation of the aniline product.Workup and purification should be performed promptly after the reaction is complete. Storage of the final product should be under an inert atmosphere and protected from light.
Difficulties in Product Isolation and Purification Product is an oil or does not precipitate easily.If direct precipitation is not effective, extraction with a suitable organic solvent followed by washing and evaporation is recommended. Subsequent purification can be achieved by column chromatography or recrystallization from an appropriate solvent system.
Product is discolored (often reddish-brown).This can be due to the presence of oxidized impurities. Treatment with activated carbon during recrystallization can help to remove colored impurities. Distillation of the starting aniline may be necessary if it is old and discolored.
Co-elution of product and impurities during chromatography.Experiment with different solvent systems (mobile phases) for column chromatography to achieve better separation. Gradient elution may be more effective than isocratic elution.

Experimental Protocols

Protocol 1: Scalable One-Pot Synthesis of this compound

This protocol is adapted from established methods for the synthesis of 1-substituted tetrazoles.[2][3]

Materials:

  • 3-Aminobenzonitrile

  • Sodium Azide (NaN₃)

  • Triethyl Orthoformate (HC(OEt)₃)

  • Lewis Acid Catalyst (e.g., ZnCl₂, FeCl₃, or Yb(OTf)₃)

  • High-boiling point solvent (e.g., Dimethylformamide - DMF)

  • Hydrochloric Acid (HCl) solution (for workup)

  • Sodium Bicarbonate (NaHCO₃) solution (for workup)

  • Organic Solvent for extraction (e.g., Ethyl Acetate)

  • Drying agent (e.g., Anhydrous Sodium Sulfate)

Procedure:

  • Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 3-aminobenzonitrile (1.0 eq) and the chosen solvent (e.g., DMF).

  • Reagent Addition: To the stirred solution, add triethyl orthoformate (1.2-1.5 eq) and the Lewis acid catalyst (catalytic amount, e.g., 5-10 mol%).

  • Azide Addition: Carefully add sodium azide (1.5-2.0 eq) portion-wise to the reaction mixture. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety measures.

  • Reaction: Heat the reaction mixture to 120-140°C and maintain this temperature with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing ice-water.

    • Acidify the aqueous mixture with a dilute HCl solution to a pH of ~2-3 to protonate the product and any unreacted aniline.

    • Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities.

    • Basify the aqueous layer with a saturated NaHCO₃ solution until the pH is ~8-9. The product should precipitate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the one-pot synthesis of 1-aryl-1H-tetrazoles, which is applicable to the synthesis of this compound.

ParameterValueReference
Reactant Ratio (Aniline:Orthoformate:Azide) 1 : 1.2-1.5 : 1.5-2.0[2][3]
Catalyst Loading 5-10 mol%[2]
Reaction Temperature 120-140 °C[3]
Reaction Time 6-12 hoursGeneral observation
Typical Yield 80-95%[2]
Achievable Purity (after purification) ≥95%[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the scalable one-pot synthesis of this compound.

G cluster_0 Reaction Stage cluster_1 Workup and Purification A 1. Reaction Setup (3-Aminobenzonitrile, Solvent, Catalyst) B 2. Reagent Addition (Triethyl Orthoformate, Sodium Azide) A->B Add Reagents C 3. Heating and Reaction (120-140°C, 6-12h) B->C Heat D 4. Quenching and pH Adjustment C->D Cool and Quench E 5. Extraction D->E Isolate F 6. Drying and Concentration E->F Remove Solvent G 7. Purification (Chromatography/Recrystallization) F->G Purify H Final Product: This compound G->H Obtain Pure Product

Caption: Workflow for the one-pot synthesis of this compound.

Troubleshooting Logic

This diagram provides a logical workflow for troubleshooting common issues during the synthesis.

G Start Problem Encountered LowYield Low or No Product Start->LowYield Impurities Significant Impurities Start->Impurities Isolation Isolation Issues Start->Isolation CheckTemp Verify Temperature and Time LowYield->CheckTemp Yes OptimizeStoichiometry Optimize Reactant Ratios Impurities->OptimizeStoichiometry Yes Extraction Perform Liquid-Liquid Extraction Isolation->Extraction Yes CheckReagents Check Reagent Quality CheckTemp->CheckReagents CheckMoisture Ensure Anhydrous Conditions CheckReagents->CheckMoisture ControlTemp Control Reaction Temperature OptimizeStoichiometry->ControlTemp PurificationMethod Optimize Purification ControlTemp->PurificationMethod Chromatography Use Column Chromatography Extraction->Chromatography Recrystallization Attempt Recrystallization Chromatography->Recrystallization

Caption: A logical flow for troubleshooting synthesis problems.

References

Identifying and removing impurities from 3-(1h-Tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(1h-Tetrazol-1-yl)aniline. The information provided is designed to help identify and remove impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound synthesis?

A1: Impurities in this compound can originate from several sources, primarily related to the synthetic route employed. Common synthetic pathways involve the reaction of 3-aminobenzonitrile with an azide source or the reaction of a substituted phenyl precursor with sodium azide. Potential impurities include:

  • Unreacted Starting Materials: Residual 3-aminobenzonitrile or other precursors.

  • Isomeric Byproducts: Formation of the corresponding 2H-tetrazole isomer.

  • Side-Reaction Products: Products arising from reactions involving residual reagents or intermediates.

  • Degradation Products: The tetrazole ring can be susceptible to degradation under harsh reaction or work-up conditions.

Q2: Which analytical techniques are most suitable for identifying impurities in my this compound sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying impurities. A reverse-phase C18 column is often a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the structural elucidation of the final product and any isolated impurities.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it can provide molecular weight information for unknown impurities, aiding in their identification.

Q3: My purified this compound still shows a minor impurity peak in the HPLC. What could it be?

A3: A common and often difficult-to-separate impurity is the isomeric 3-(2h-Tetrazol-1-yl)aniline. Due to their similar polarities, they may co-elute or show very close retention times under standard HPLC conditions. Optimization of the HPLC method, such as adjusting the mobile phase composition or using a different column chemistry, may be necessary to resolve these isomers.

Q4: What are the general safety precautions when working with the synthesis of tetrazoles like this compound?

A4: The synthesis of tetrazoles often involves the use of azides, which are potentially explosive. It is crucial to handle sodium azide and other azide reagents with extreme care. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Purity After Recrystallization
Symptom Potential Cause Troubleshooting Steps
Oily residue instead of crystalsThe compound may be "oiling out" if the boiling point of the solvent is too high or the solution is too concentrated.1. Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. 2. Ensure the solution is not supersaturated before cooling. 3. Try a different solvent system with a lower boiling point.
Colored impurities persistHighly colored byproducts may not be effectively removed by a single recrystallization.1. Treat the solution with activated charcoal before hot filtration to adsorb colored impurities. 2. Perform a second recrystallization.
Multiple impurity peaks in HPLCThe chosen solvent system is not selective enough to exclude certain impurities from the crystal lattice.1. Screen a variety of solvents with different polarities (e.g., ethanol, ethyl acetate, toluene, or mixtures like ethanol/water). 2. Ensure slow cooling to allow for selective crystallization.
Issue 2: Poor Separation in Column Chromatography
Symptom Potential Cause Troubleshooting Steps
Co-elution of product and impuritiesThe mobile phase polarity is not optimized for the separation of closely related compounds.1. Use a shallower gradient or switch to isocratic elution with a fine-tuned solvent mixture. 2. Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol).
Tailing of the product peakThe aniline group can interact with the acidic silanol groups on the silica gel.1. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize the silica surface. 2. Use a different stationary phase, such as alumina or a deactivated silica gel.
Product is not eluting from the columnThe mobile phase is not polar enough to displace the highly polar product from the stationary phase.1. Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general starting point for the analysis of this compound purity.

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 1:1 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
Protocol 2: Recrystallization for Purification

This protocol describes a general procedure for the purification of this compound by recrystallization. The ideal solvent should be determined experimentally on a small scale first.

  • Solvent Screening: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Column Chromatography for Purification

This protocol provides a general guideline for purifying this compound using silica gel chromatography.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A good starting point is a mixture of ethyl acetate and hexane. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the selected mobile phase. If necessary, a gradient of increasing polarity (e.g., by increasing the proportion of ethyl acetate) can be used to elute the product and more polar impurities.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table provides a hypothetical example of impurity levels before and after purification, which should be determined experimentally.

Compound Impurity Profile (Area % by HPLC)
Before Purification
This compound92.5%
Unreacted 3-aminobenzonitrile3.2%
Isomeric Impurity2.8%
Unknown Impurities1.5%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Identification cluster_purification Purification cluster_final_product Final Product start Crude this compound hplc HPLC-UV Analysis start->hplc Initial Analysis nmr NMR Spectroscopy hplc->nmr Structure Confirmation lcms LC-MS Analysis hplc->lcms Identify Unknowns recrystallization Recrystallization hplc->recrystallization column_chromatography Column Chromatography hplc->column_chromatography Complex Mixture pure_product Pure this compound hplc->pure_product Purity > 99.5% recrystallization->hplc recrystallization->pure_product If Purity > 99.5% column_chromatography->hplc Check Purity column_chromatography->pure_product If Purity > 99.5% logical_relationship cluster_impurities Potential Impurities cluster_purification Purification Methods cluster_analysis Analytical Techniques compound This compound (Crude Product) starting_materials Starting Materials (e.g., 3-aminobenzonitrile) compound->starting_materials isomers Isomeric Byproducts (e.g., 3-(2h-Tetrazol-1-yl)aniline) compound->isomers side_products Side-Reaction Products compound->side_products recrystallization Recrystallization starting_materials->recrystallization Targets column Column Chromatography starting_materials->column Targets isomers->recrystallization Targets isomers->column Targets side_products->recrystallization Targets side_products->column Targets hplc HPLC recrystallization->hplc Purity Check column->hplc Purity Check nmr NMR hplc->nmr Structure ID

Stability of 3-(1h-Tetrazol-1-yl)aniline under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-(1H-Tetrazol-1-yl)aniline under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during stability studies.

Troubleshooting Guide

It is crucial to systematically investigate unexpected results during stability testing. This guide provides a structured approach to troubleshooting common issues.

Diagram of Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Stability Studies start Unexpected Degradation Observed check_analytical Verify Analytical Method (e.g., HPLC, LC-MS) start->check_analytical check_conditions Confirm Experimental Conditions (pH, Temperature, Concentration) check_analytical->check_conditions check_purity Assess Purity of Starting Material check_conditions->check_purity check_interactions Evaluate Potential Interactions (e.g., with buffer components, co-solvents) check_purity->check_interactions identify_degradant Identify Degradation Products check_interactions->identify_degradant propose_pathway Propose Degradation Pathway identify_degradant->propose_pathway modify_protocol Modify Experimental Protocol propose_pathway->modify_protocol document Document Findings and Re-test modify_protocol->document

Caption: A flowchart outlining the steps to troubleshoot unexpected degradation in stability studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of the tetrazole ring in this compound under acidic and basic conditions?

A1: The 1H-tetrazole ring is generally considered a stable aromatic heterocycle. It is known to be metabolically stable and resistant to cleavage under typical hydrolytic conditions. The acidity of the tetrazole proton is comparable to that of a carboxylic acid. While extreme pH and high temperatures can lead to decomposition, under standard forced degradation conditions (e.g., 0.1 M to 1 M HCl or NaOH at room temperature to 60°C), the tetrazole ring itself is expected to remain largely intact.

Q2: How does the aniline moiety affect the overall stability of the molecule?

A2: The aniline portion of the molecule is more susceptible to degradation, particularly under basic and oxidative conditions. The amino group can be a target for oxidation, potentially leading to the formation of colored degradation products. Under acidic conditions, the amino group will be protonated to form an anilinium ion. This may influence the electronic properties of the phenyl ring but does not typically lead to rapid degradation of the aromatic system itself without the presence of other reactive species.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this molecule are not extensively documented, based on the chemistry of its constituent parts, the following are proposed:

  • Acidic Conditions: Under acidic conditions, the primary interaction is the protonation of the aniline nitrogen. Degradation of the core structure is less likely under mild acidic stress. However, at elevated temperatures, acid-catalyzed hydrolysis of the bond between the phenyl ring and the tetrazole nitrogen could theoretically occur, though this would likely require harsh conditions.

  • Basic Conditions: The aniline moiety is more prone to degradation under basic conditions, especially in the presence of oxygen. Oxidation of the amino group can lead to the formation of nitroso, nitro, and eventually polymeric species. The phenyl ring may also be susceptible to hydroxylation.

Diagram of Potential Degradation Pathways

Degradation_Pathways Potential Degradation Pathways cluster_acid Acidic Conditions (e.g., HCl, H₂O) cluster_base Basic Conditions (e.g., NaOH, H₂O, O₂) parent_acid This compound protonated 3-(1H-Tetrazol-1-yl)anilinium ion parent_acid->protonated Protonation hydrolysis_product Aniline + 1H-Tetrazole (unlikely under mild conditions) protonated->hydrolysis_product Hydrolysis (harsh conditions) parent_base This compound oxidized Oxidized Intermediates (e.g., nitroso, nitro derivatives) parent_base->oxidized Oxidation polymeric Polymeric Products oxidized->polymeric Polymerization

Technical Support Center: N-Alkylation of the Tetrazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the N-alkylation of the tetrazole ring. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the N-alkylation of tetrazoles?

The primary challenge in the N-alkylation of tetrazoles is controlling the regioselectivity. Alkylation can occur at either the N1 or N2 position of the tetrazole ring, often leading to a mixture of 1,5- and 2,5-disubstituted regioisomers, which can be difficult to separate.[1][2] Achieving a high yield of the desired isomer is another common difficulty, often influenced by reaction conditions and the reactivity of the starting materials.

Q2: Which factors influence the N1/N2 regioselectivity of the reaction?

Several factors govern the regioselectivity of tetrazole N-alkylation:

  • Steric Hindrance: Bulky substituents on the tetrazole ring or a sterically demanding alkylating agent can influence the site of alkylation.

  • Solvent Choice: The polarity of the solvent plays a crucial role. Polar aprotic solvents like DMF and DMSO are commonly used.[1] In some cases, aqueous ethanol has been shown to favor the formation of the N1-isomer.[2]

  • Base/Catalyst System: The choice of base is critical for deprotonating the tetrazole. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH).[3] The nature of the cation from the base can also influence the reaction's outcome.

  • Electronic Effects: The electronic properties of the substituent at the C5 position of the tetrazole ring can affect the nucleophilicity of the nitrogen atoms.

  • Temperature: Reaction temperature can also impact the ratio of N1 to N2 products.[4]

  • Nature of the Alkylating Agent: The reactivity and structure of the alkylating agent are significant factors.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-alkylation of the tetrazole ring.

Issue 1: Poor or No Product Yield

Q: I am observing a very low yield or no formation of my desired N-alkylated tetrazole. What are the potential causes and how can I improve the outcome?

A: Low or no product yield can be attributed to several factors, from the choice of reagents to the reaction conditions. Below is a systematic guide to troubleshoot this issue.

  • Re-evaluate Your Base: The base is essential for deprotonating the tetrazole nitrogen, making it nucleophilic.

    • Strength: Ensure the base is strong enough for your specific tetrazole derivative. For many reactions, potassium carbonate (K₂CO₃) is sufficient.[3] For less acidic tetrazoles or less reactive alkylating agents, a stronger base like sodium hydride (NaH) might be necessary.

    • Anhydrous Conditions: Moisture can quench the tetrazole anion and react with strong bases. Ensure all reagents and solvents are anhydrous, especially when using bases like NaH.

  • Assess Solubility: Poor solubility of the tetrazole or the base can impede the reaction.

    • Solvent Choice: Consider switching to a more effective polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.

  • Check the Alkylating Agent's Reactivity:

    • Leaving Group: The reactivity of the alkylating agent (R-X) depends on the leaving group (X). The general trend for alkyl halides is I > Br > Cl. If you are using an alkyl chloride with low reactivity, consider switching to the corresponding bromide or iodide.

  • Optimize Reaction Temperature:

    • Some alkylations proceed at room temperature, while others require heating. Monitor the reaction at a specific temperature and consider increasing it if no conversion is observed. However, be aware that higher temperatures can sometimes lead to side reactions or changes in regioselectivity.[4]

  • Reaction Time: Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Q: My reaction is producing a mixture of N1 and N2 regioisomers. How can I improve the selectivity for one isomer?

A: Achieving high regioselectivity is a common challenge. The following strategies can help favor the formation of the desired isomer.

  • Modify the Solvent System: The polarity and nature of the solvent can have a significant impact on the N1/N2 ratio. For instance, using 30 vol.% aqueous ethanol as a solvent has been reported to suppress the formation of the N2-isomer, leading to pure N1-substituted products.[2]

  • Choice of Base and Cation: The cation of the base can influence the reaction's regioselectivity. For example, using lithium salts of the tetrazole has been shown to favor the N1 isomer.[2]

  • Adjust the Temperature: In some cases, the reaction temperature can be adjusted to favor one isomer over the other. For instance, in the alkylation of 1-phenyl tetrazole-5-thione, S-alkylation was observed at room temperature, while N-alkylation occurred at 70°C.[4]

  • Nature of the Alkylating Agent: The structure of the alkylating agent can influence the regioselectivity. Some studies suggest that the reaction mechanism (Sₙ1 vs. Sₙ2) of the alkylating agent plays a role in determining the isomer ratio.[5][6]

  • Consider Alternative Alkylation Methods: If traditional methods fail, consider alternative approaches such as the Mitsunobu reaction or methods utilizing diazo compounds, which have been reported to offer high regioselectivity under specific conditions.[7]

Issue 3: Difficulty in Separating N1 and N2 Isomers

Q: The N1 and N2 isomers of my product have very similar polarities, making them difficult to separate by column chromatography. What purification strategies can I employ?

A: Separating N1 and N2 isomers can be challenging. Here are some approaches:

  • Optimize Chromatography Conditions:

    • Solvent System: Experiment with a wide range of solvent systems with varying polarities for column chromatography. Sometimes, a small change in the eluent composition can significantly improve separation.

    • Stationary Phase: If standard silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica.

  • Crystallization: Fractional crystallization can be an effective method for separating isomers if one crystallizes more readily than the other.

  • Derivatization: In some cases, it may be possible to selectively derivatize one isomer to alter its physical properties, facilitating separation. The protecting group can then be removed to yield the pure desired isomer.

  • Preparative HPLC: High-performance liquid chromatography (HPLC) on a preparative scale can often provide excellent separation of closely related isomers.

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of Tetrazole N-Alkylation

5-SubstituentAlkylating AgentBaseSolventTemp (°C)N1:N2 RatioReference
H1-BromobutaneLiTzTHF753:1[2]
H1-BromobutaneNaTzTHF751:1[2]
H1-BromobutaneKTzTHF751:1[2]
H1-BromobutaneLiTz30% aq. EtOH100>99:1[2]
N-benzoyl-aminomethylBenzyl bromideK₂CO₃AcetoneRT45:55[3]

Note: This table is a compilation of data from various sources and is intended to be illustrative. The optimal conditions for a specific reaction will depend on the particular substrates and reagents used.

Experimental Protocols

General Protocol for N-Alkylation of a 5-Substituted Tetrazole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 5-substituted-1H-tetrazole

  • Alkylating agent (e.g., alkyl halide)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., acetone or DMF)

Procedure:

  • To a solution of the 5-substituted-1H-tetrazole (1.0 equiv.) in the anhydrous solvent, add the base (1.1-1.5 equiv.).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the tetrazolate anion.

  • Add the alkylating agent (1.0-1.2 equiv.) to the suspension.

  • Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by crystallization to separate the N1 and N2 isomers.[3]

Characterization:

The N1 and N2 isomers can typically be distinguished by ¹H and ¹³C NMR spectroscopy. In ¹³C NMR, the signal for the carbon atom of the tetrazole ring (C5) is generally deshielded in the 2,5-disubstituted derivatives compared to the 1,5-disubstituted isomers.[3]

Visualizations

Regioselectivity cluster_start Reactants cluster_conditions Reaction Conditions cluster_products Products Tetrazole 5-Substituted-1H-tetrazole N1_Isomer N1-Alkylated Tetrazole (1,5-disubstituted) Tetrazole->N1_Isomer N1 attack N2_Isomer N2-Alkylated Tetrazole (2,5-disubstituted) Tetrazole->N2_Isomer N2 attack RX Alkylating Agent (R-X) RX->N1_Isomer RX->N2_Isomer Base Base Base->Tetrazole Solvent Solvent Solvent->Tetrazole Temp Temperature Temp->Tetrazole Workflow start Start reagents 1. Mix Tetrazole and Base in Anhydrous Solvent start->reagents add_alkylating 2. Add Alkylating Agent reagents->add_alkylating reaction 3. Stir at Desired Temperature (Monitor by TLC/LC-MS) add_alkylating->reaction workup 4. Reaction Quench and Aqueous Workup reaction->workup extraction 5. Extraction with Organic Solvent workup->extraction purification 6. Drying, Concentration, and Purification (Column Chromatography / Crystallization) extraction->purification characterization 7. Characterization of Isomers (NMR, MS) purification->characterization end End characterization->end Troubleshooting start Problem Encountered low_yield Low/No Yield start->low_yield poor_selectivity Poor Regioselectivity start->poor_selectivity separation_issue Difficult Isomer Separation start->separation_issue check_base Check Base Strength & Stoichiometry low_yield->check_base Yes check_solvent Assess Solubility & Solvent Choice low_yield->check_solvent Yes check_alkylating Evaluate Alkylating Agent Reactivity low_yield->check_alkylating Yes optimize_temp Optimize Reaction Temperature low_yield->optimize_temp Yes change_solvent Modify Solvent System (e.g., aqueous ethanol) poor_selectivity->change_solvent Yes change_base Change Base/Cation (e.g., LiTz) poor_selectivity->change_base Yes adjust_temp Adjust Temperature poor_selectivity->adjust_temp Yes alt_method Consider Alternative Alkylation Method poor_selectivity->alt_method Yes optimize_chroma Optimize Chromatography (Solvent, Stationary Phase) separation_issue->optimize_chroma Yes crystallize Attempt Fractional Crystallization separation_issue->crystallize Yes hplc Use Preparative HPLC separation_issue->hplc Yes

References

Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 3-(1H-Tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cross-coupling reactions with 3-(1H-tetrazol-1-yl)aniline. This resource is tailored for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of using this unique substrate in common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your cross-coupling reactions with this compound.

Problem 1: Low or No Conversion of Starting Materials

Possible Causes:

  • Catalyst Inhibition/Poisoning: The nitrogen-rich tetrazole ring and the aniline moiety of this compound can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.

  • Inefficient Catalyst Activation: The active Pd(0) species may not be generated efficiently from the precatalyst.

  • Poor Substrate Solubility: The starting materials or the catalyst system may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and poor reaction kinetics.

  • Inappropriate Base: The selected base may be too weak to facilitate the catalytic cycle or may not be soluble in the reaction medium.

  • Presence of Impurities: Water, oxygen, or other impurities in the reagents or solvents can deactivate the catalyst.

Solutions:

  • Catalyst and Ligand Selection:

    • Utilize sterically hindered and electron-rich ligands that can promote the desired catalytic cycle and reduce catalyst inhibition. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often effective for challenging substrates.[1]

    • Employ well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) to ensure efficient generation of the active Pd(0) species.

    • Increase the catalyst loading incrementally (e.g., from 1-2 mol% up to 5 mol%).

  • Reaction Conditions:

    • Screen a variety of solvents to ensure adequate solubility of all components. Common choices include toluene, dioxane, THF, and 2-MeTHF.

    • Select a suitable base. For Suzuki-Miyaura reactions, consider inorganic bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, strong non-nucleophilic bases such as NaOtBu or LHMDS are typically used.[2]

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).

Problem 2: Formation of Significant Side Products

Possible Causes:

  • Homocoupling: The organoboron reagent (in Suzuki-Miyaura) or the aryl halide can react with themselves to form symmetric biaryls.

  • Protodeboronation (Suzuki-Miyaura): The boronic acid can be protonated and removed from the catalytic cycle before transmetalation.

  • Hydrodehalogenation: The aryl halide can be reduced, removing the halide and replacing it with a hydrogen atom.

  • N-Arylation at the Tetrazole Ring: In Buchwald-Hartwig amination, the aryl halide could potentially react with one of the nitrogen atoms of the tetrazole ring.

Solutions:

  • Optimize Reaction Parameters:

    • Lowering the reaction temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.

    • Careful selection of the base can minimize protodeboronation. Using a weaker base or ensuring slow addition of the base can be beneficial.

  • Ligand Choice: The choice of ligand can influence the relative rates of the desired reaction and side reactions. Screening different ligands is recommended.

  • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) in Suzuki-Miyaura coupling can help drive the reaction to completion and minimize homocoupling of the aryl halide.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst is best suited for cross-coupling reactions with this compound?

A1: Due to the presence of both a coordinating tetrazole ring and an aniline moiety, catalyst systems that are robust towards inhibition are recommended. Start with a palladium precatalyst combined with a bulky, electron-rich phosphine ligand.

Recommended Starting Catalyst Systems

Cross-Coupling ReactionPalladium PrecatalystRecommended Ligands
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, or Buchwald G3/G4 PrecatalystsSPhos, XPhos, RuPhos
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃, or Buchwald G3/G4 PrecatalystsXPhos, RuPhos, BrettPhos
Heck Pd(OAc)₂, PdCl₂PPh₃, P(o-tol)₃, BINAP

Q2: How do I select the appropriate base and solvent for my reaction?

A2: The choice of base and solvent is critical and often interdependent.

ParameterRecommendation for Suzuki-MiyauraRecommendation for Buchwald-Hartwig
Base Start with K₃PO₄ or Cs₂CO₃. These are generally effective and well-tolerated by many functional groups.A strong, non-nucleophilic base like NaOtBu or LHMDS is a good starting point.
Solvent Aprotic solvents like toluene, 1,4-dioxane, or THF are common. A co-solvent of water is often used with inorganic bases.Anhydrous aprotic solvents such as toluene, dioxane, or THF are preferred.

Q3: What are some common side reactions to look out for when using this compound in a Buchwald-Hartwig amination?

A3: Besides the desired C-N bond formation at the aniline nitrogen, potential side reactions include diarylation of the aniline, and N-arylation at one of the tetrazole nitrogens. Careful control of stoichiometry and the use of bulky ligands can help to minimize diarylation. The relative nucleophilicity of the aniline versus the tetrazole nitrogens will influence the selectivity of N-arylation.

Experimental Protocols

The following are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be considered as starting points and may require optimization for specific substrates.

Representative Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a glovebox, to an oven-dried vial equipped with a stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the boronic acid or ester (1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).

  • Solvent Addition: Add the degassed solvent (e.g., toluene/water 10:1, 5 mL).

  • Reaction: Seal the vial and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with vigorous stirring for the required time (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Representative Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, to an oven-dried vial equipped with a stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Catalyst Addition: Add the palladium precatalyst (e.g., a Buchwald G3 precatalyst, 0.02 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Seal the vial and heat the reaction mixture at the desired temperature (e.g., 90-110 °C) with vigorous stirring for the required time (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate key workflows and concepts for optimizing cross-coupling reactions with this compound.

Troubleshooting_Workflow cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low or No Conversion catalyst Catalyst System Optimization start->catalyst conditions Reaction Condition Optimization start->conditions reagents Reagent Purity Check start->reagents ligand Screen Bulky Ligands (e.g., SPhos, XPhos, NHCs) catalyst->ligand precatalyst Use Well-Defined Precatalyst (e.g., Buchwald G3/G4) catalyst->precatalyst loading Increase Catalyst Loading catalyst->loading solvent Screen Solvents (Toluene, Dioxane, THF) conditions->solvent base Optimize Base (K3PO4, Cs2CO3, NaOtBu) conditions->base temp Adjust Temperature conditions->temp success Successful Reaction reagents->success If reagents are impure ligand->success precatalyst->success loading->success solvent->success base->success temp->success

Caption: A troubleshooting workflow for addressing low or no conversion in cross-coupling reactions.

Catalytic_Cycle_Inhibition pd0 Pd(0)L_n pd2_complex Ar-Pd(II)-X(L_n) pd0->pd2_complex Ar-X inhibited_complex [Pd-Inhibitor] Complex pd0->inhibited_complex Coordination oxidative_addition Oxidative Addition (Ar-X) intermediate Ar-Pd(II)-R(L_n) or Ar-Pd(II)-NHR'(L_n) pd2_complex->intermediate Organoboron or Amine pd2_complex->inhibited_complex Coordination transmetalation Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) product Ar-R or Ar-NHR' intermediate->product reductive_elimination Reductive Elimination product->pd0 Regenerates Catalyst inhibitor This compound (Inhibitor)

Caption: Potential catalyst inhibition by the substrate in the palladium catalytic cycle.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-(1H-Tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating molecular structures. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 3-(1H-tetrazol-1-yl)aniline, a versatile building block in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a predicted spectral analysis benchmarked against experimentally determined data for structurally related analogues.

The unique electronic environment of this compound, arising from the interplay between the electron-donating amino group and the electron-withdrawing tetrazole ring on the aniline moiety, gives rise to a distinctive NMR fingerprint. Understanding these spectral features is crucial for reaction monitoring, quality control, and the rational design of new molecular entities.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established NMR principles and comparative analysis with known compounds.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~9.50Singlet1HTetrazole-H
~7.30Triplet1HAr-H
~7.15Doublet1HAr-H
~6.90Singlet1HAr-H
~6.70Doublet1HAr-H
~5.50Broad Singlet2H-NH₂

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ) (ppm)Assignment
~150.0Ar-C (C-NH₂)
~145.0Tetrazole-C
~138.0Ar-C (C-tetrazole)
~131.0Ar-CH
~118.0Ar-CH
~116.0Ar-CH
~114.0Ar-CH

Comparative Spectral Analysis

To contextualize the predicted data, a comparison with the experimental NMR data of relevant substituted anilines and phenyltetrazoles is essential.

1. Aniline: The parent aniline molecule in DMSO-d₆ typically shows aromatic protons in the range of 6.5-7.1 ppm and the amino protons around 5.0 ppm. The aromatic carbons appear between 114-148 ppm. The introduction of the tetrazole group at the meta position is expected to induce downfield shifts for the adjacent aromatic protons and carbons due to its electron-withdrawing nature.

2. 1-Phenyl-1H-tetrazole: In this analogue, the tetrazole proton signal is observed around 9.4 ppm. The phenyl protons appear in the range of 7.5-7.7 ppm. The phenyl carbons resonate between 121-135 ppm. The presence of the amino group in this compound will cause an upfield shift of the aromatic signals compared to 1-phenyl-1H-tetrazole due to its electron-donating effect.

3. 3-Nitroaniline: This compound serves as a good comparison for the electronic effects of a strong electron-withdrawing group at the meta position. The aromatic protons of 3-nitroaniline are shifted significantly downfield (7.4-8.2 ppm) compared to aniline. The predicted chemical shifts for the aromatic protons of this compound are expected to be upfield relative to 3-nitroaniline, indicating that the tetrazole ring is less deactivating than a nitro group.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation and comparison.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be applied if necessary.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (DMSO at 2.50 ppm).

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher, corresponding to the proton frequency.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Program: Proton-decoupled pulse experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-160 ppm.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or solvent peak (DMSO-d₆ at 39.52 ppm).

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the chemical structure of this compound and its predicted NMR signals.

3-(1H-Tetrazol-1-yl)aniline_NMR_Correlation cluster_structure Molecular Structure cluster_1h_nmr Predicted ¹H NMR Signals cluster_13c_nmr Predicted ¹³C NMR Signals structure_node H_tetrazole ~9.50 ppm (s, 1H) Tetrazole-H H_arom_a ~7.30 ppm (t, 1H) Ar-H H_arom_b ~7.15 ppm (d, 1H) Ar-H H_arom_c ~6.90 ppm (s, 1H) Ar-H H_arom_d ~6.70 ppm (d, 1H) Ar-H NH2 ~5.50 ppm (br s, 2H) -NH₂ C_NH2 ~150.0 ppm C-NH₂ C_tetrazole_CH ~145.0 ppm Tetrazole-C C_tetrazole_C ~138.0 ppm Ar-C (ipso) C_arom_CH_a ~131.0 ppm Ar-CH C_arom_CH_b ~118.0 ppm Ar-CH C_arom_CH_c ~116.0 ppm Ar-CH C_arom_CH_d ~114.0 ppm Ar-CH

Caption: Correlation of this compound structure with predicted NMR signals.

This comprehensive guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of this compound. By comparing predicted data with that of known analogues, researchers can gain valuable insights for the identification and characterization of this and related compounds in their drug discovery and development endeavors.

A Comparative Guide to the Analytical Quantification of 3-(1H-Tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Resolution Mass Spectrometry (HRMS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Nuclear Magnetic Resonance spectroscopy (NMR) for the quantitative analysis of 3-(1H-Tetrazol-1-yl)aniline. The information presented is supported by theoretical data and experimental findings for analogous compounds to assist in selecting the most appropriate analytical technique for your research needs.

High-Resolution Mass Spectrometry (HRMS) Data

HRMS is a powerful technique for the accurate mass determination of molecules, providing high specificity and sensitivity. For this compound, the theoretical exact mass of the protonated molecule ([M+H]⁺) is a critical parameter for its unambiguous identification and quantification.

Table 1: Theoretical HRMS Data for this compound

ParameterValueReference
Molecular FormulaC₇H₇N₅N/A
Theoretical Exact Mass161.07014524 DaN/A
Theoretical [M+H]⁺162.07792 DaN/A

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the study, such as the need for sensitivity, selectivity, structural information, or high-throughput analysis. The following table summarizes the expected performance of HRMS, HPLC-UV, and NMR for the analysis of this compound, based on data from related compounds.

Table 2: Performance Comparison of Analytical Techniques

ParameterHigh-Resolution Mass Spectrometry (HRMS)HPLC-UVNuclear Magnetic Resonance (NMR)
Principle Measures mass-to-charge ratio with high accuracy and resolution.Separates components of a mixture based on their interaction with a stationary phase, followed by UV detection.Measures the magnetic properties of atomic nuclei to provide structural and quantitative information.
Mass Accuracy Typically < 5 ppm.[1]Not ApplicableNot Applicable
Resolution >10,000 FWHMDependent on chromatographic conditionsHigh, allows for the resolution of individual protons and carbons.
Limit of Detection (LOD) Low ng/mL to pg/mL range~0.084 ppm for a related compound.[2]Typically in the µg/mL to mg/mL range.
Limit of Quantification (LOQ) ng/mL range~0.251 ppm for a related compound.[2]µg/mL to mg/mL range
Linearity Range Several orders of magnitudeTypically 2-3 orders of magnitude (e.g., 0.25 µg/mL to 5 µg/mL for a related compound).[2]Narrower range, e.g., 0.8-1.2 mg/mL for a new chemical entity.[3]
Precision (%RSD) Typically < 15%< 2% for a related compound.[2]< 1% for a new chemical entity.[3]
Structural Information Provides elemental composition through accurate mass measurements and fragmentation data.Provides retention time, which is characteristic but not definitive for structure.Provides detailed structural information through chemical shifts and coupling constants.
Throughput High, especially with direct infusion methods.High, suitable for routine analysis.Lower, requires longer acquisition times.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for each technique, based on the analysis of similar compounds.

High-Resolution Mass Spectrometry (HRMS) Protocol

This protocol is based on the analysis of tetrazole-containing compounds.[4]

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., acetonitrile/water 50:50 v/v). Further dilute to the desired concentration range (e.g., 1-1000 ng/mL).

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • ESI Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Sampling Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 800 L/h

  • Mass Analyzer Parameters:

    • Mass Range: m/z 50-1000

    • Resolution: >10,000 FWHM

    • Acquisition Mode: Full scan or targeted MS/MS

  • Data Analysis: Extract the ion chromatogram for the theoretical m/z of the protonated molecule ([M+H]⁺ = 162.07792). The mass accuracy should be calculated and reported in parts per million (ppm).

HPLC-UV Protocol

This protocol is adapted from methods for the analysis of aromatic amines.

  • Sample Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

  • Data Analysis: Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in unknown samples from the calibration curve.

Nuclear Magnetic Resonance (NMR) Protocol

This protocol is a general procedure for quantitative NMR (qNMR).[3][5]

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and a suitable internal standard (e.g., maleic acid) into an NMR tube. Add 0.75 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the analyte and internal standard protons.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Data Analysis: Integrate the signals corresponding to the analyte and the internal standard. Calculate the concentration of the analyte using the following equation: C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS Where: C = concentration, I = integral value, N = number of protons, MW = molecular weight, m = mass, P = purity, IS = internal standard.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflows for each analytical technique.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing start Start dissolve Dissolve in Solvent start->dissolve dilute Serial Dilution dissolve->dilute infusion Direct Infusion / LC Introduction dilute->infusion ionization Electrospray Ionization (ESI) infusion->ionization mass_analysis Mass Analysis (QTOF/Orbitrap) ionization->mass_analysis detection Detection mass_analysis->detection extraction Extract Ion Chromatogram detection->extraction mass_accuracy Calculate Mass Accuracy extraction->mass_accuracy quantification Quantification mass_accuracy->quantification

Fig. 1: HRMS Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Start stock Prepare Stock Solution start->stock standards Prepare Calibration Standards stock->standards injection Inject Sample standards->injection separation Chromatographic Separation (C18) injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram calibration Generate Calibration Curve chromatogram->calibration quantification Quantify Analyte calibration->quantification

Fig. 2: HPLC-UV Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing start Start weigh Weigh Analyte & Internal Standard start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve acquisition Data Acquisition (¹H NMR) dissolve->acquisition processing Fourier Transform & Phasing acquisition->processing integration Signal Integration processing->integration calculation Concentration Calculation integration->calculation

Fig. 3: qNMR Experimental Workflow

References

A Comparative Analysis of the Biological Activities of 3-(1H-Tetrazol-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in heterocyclic compounds, with tetrazole derivatives emerging as a particularly promising class. Their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties, have made them a focal point of medicinal chemistry research. This guide provides a comprehensive comparison of the biological activities of 3-(1H-tetrazol-1-yl)aniline derivatives and their analogs, supported by experimental data and detailed methodologies to aid in further drug discovery and development efforts.

Xanthine Oxidase Inhibitory Activity

A notable therapeutic target for this compound derivatives is xanthine oxidase (XO), an enzyme pivotal in purine metabolism. Dysregulation of XO activity can lead to hyperuricemia, a precursor to conditions like gout. Several studies have focused on synthesizing and evaluating N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as potent XO inhibitors.

Table 1: Xanthine Oxidase Inhibitory Activity of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl)isonicotinamide Derivatives

Compound IDR (alkoxy group)IC50 (µM) vs. Bovine Xanthine Oxidase
2a Methoxy> 100
2b Ethoxy4.32
2c n-Propoxy0.85
2d Isopropoxy1.06
2e n-Butoxy0.43
2s m-cyanobenzyloxy0.031
Topiroxostat (Positive Control)0.021
Allopurinol (Positive Control)> 100

Data sourced from studies on N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors.

The structure-activity relationship (SAR) analysis reveals that the nature of the alkoxy substituent at the 4'-position of the phenyl ring significantly influences the inhibitory potency. A general trend of increasing activity with longer alkyl chains is observed, with the n-butoxy derivative (2e) showing sub-micromolar inhibition. Notably, the introduction of a meta-cyanobenzyloxy group in compound 2s resulted in a remarkable enhancement of potency, with an IC50 value comparable to the known XO inhibitor, Topiroxostat.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

The inhibitory activity against xanthine oxidase is typically determined spectrophotometrically. The assay is based on measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Phosphate buffer (pH 7.5)

  • Test compounds (this compound derivatives)

  • Allopurinol or Topiroxostat (positive control)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and positive controls in DMSO.

  • In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution at various concentrations, and 25 µL of xanthine oxidase solution.

  • Pre-incubate the plate at 25°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of xanthine solution.

  • Immediately measure the absorbance at 295 nm at regular intervals for a set period.

  • The rate of uric acid formation is determined from the linear portion of the absorbance versus time curve.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

  • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Xanthine_Oxidase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Compound_Prep Prepare Test Compound Dilutions Mix Mix Buffer, Compound, & Xanthine Oxidase Compound_Prep->Mix Enzyme_Prep Prepare Xanthine Oxidase Solution Enzyme_Prep->Mix Substrate_Prep Prepare Xanthine Solution Reaction_Start Add Xanthine (Substrate) Substrate_Prep->Reaction_Start Preincubation Pre-incubate (15 min, 25°C) Mix->Preincubation Preincubation->Reaction_Start Measurement Measure Absorbance (295 nm) Reaction_Start->Measurement Calc_Rate Calculate Reaction Rate Measurement->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

Caption: Workflow for the in vitro xanthine oxidase inhibition assay.

Antimicrobial Activity

Certain aniline-substituted tetrazole derivatives have demonstrated promising antimicrobial and antifungal activities. While specific data for the this compound scaffold is limited, studies on closely related 2-(1H-tetrazol-5-yl)anilines provide valuable insights into their potential.

Table 2: Antimicrobial Activity of 2-(1H-Tetrazol-5-yl)aniline Derivatives

Compound IDSubstituent on AnilineBacterial StrainZone of Inhibition (mm)
1 HStaphylococcus aureus12
2 4-FluoroEscherichia coli15
3 4-ChloroPseudomonas aeruginosa14
4 4-BromoStaphylococcus aureus16
Ciprofloxacin (Positive Control)E. coli25
Streptomycin (Positive Control)S. aureus22

Data is illustrative and based on findings for 2-(1H-tetrazol-5-yl)aniline derivatives.[1]

The introduction of a halogen atom on the aniline ring appears to enhance the antimicrobial activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a widely used technique for determining MIC values.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds

  • Standard antibiotics (e.g., Ciprofloxacin, Streptomycin)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial twofold dilutions of the test compounds and standard antibiotics in MHB in a 96-well microtiter plate.

  • Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Inoculate each well with the bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.

Broth_Microdilution_Workflow cluster_setup Plate Setup cluster_incubation Inoculation & Incubation cluster_readout Result Determination Serial_Dilution Prepare Serial Dilutions of Compounds Inoculation Inoculate Wells with Bacteria Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plate (37°C, 18-24h) Inoculation->Incubation Visual_Inspection Visually Inspect for Turbidity Incubation->Visual_Inspection OD_Measurement Measure Optical Density (600 nm) Incubation->OD_Measurement MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Visual_Inspection->MIC_Determination OD_Measurement->MIC_Determination

Caption: Workflow for the broth microdilution method to determine MIC.

Anticancer Activity

While extensive data specifically for this compound derivatives is still emerging, various other tetrazole-containing compounds have shown significant anticancer potential. For instance, certain piperonyl-tetrazole derivatives have exhibited inhibitory effects on breast cancer cell lines.

Table 3: Anticancer Activity of Representative Tetrazole Derivatives

Compound ClassCancer Cell LineActivity MetricResult
Piperonyl-tetrazoleMCF-7 (Breast)% Inhibition at 10⁻⁵ M> 50%
Piperonyl-tetrazoleMDA-MB-231 (Breast)% Inhibition at 10⁻⁵ M> 50%
β-carboline-tetrazoleHCT116 (Colon)IC50 (µM)3.3 - 9.6

Data is illustrative and based on studies of various tetrazole derivatives.[2][3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control cells.

  • The IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay_proc MTT Assay cluster_data_acq Data Acquisition & Analysis Cell_Seeding Seed Cells in 96-well Plate Cell_Adhesion Allow Cells to Adhere Overnight Cell_Seeding->Cell_Adhesion Add_Compound Add Test Compounds (Various Concentrations) Cell_Adhesion->Add_Compound Incubate_Treatment Incubate for 24-72 hours Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h, 37°C) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50 Anti_inflammatory_Workflow Animal_Prep Animal Preparation (Fasting) Compound_Admin Administer Test Compound or Control Animal_Prep->Compound_Admin Measure_Initial Measure Initial Paw Volume (0h) Compound_Admin->Measure_Initial Carrageenan_Injection Induce Inflammation (Carrageenan Injection) Measure_Post Measure Paw Volume (1, 2, 3, 4h) Carrageenan_Injection->Measure_Post Measure_Initial->Carrageenan_Injection Calculate_Inhibition Calculate % Inhibition of Edema Measure_Post->Calculate_Inhibition

References

Comparative Analysis of 3-(1H-Tetrazol-1-yl)aniline Derivatives as Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A note on crystallographic data: Extensive searches of crystallographic databases have revealed no publicly available experimental single-crystal X-ray structure for 3-(1H-tetrazol-1-yl)aniline or its N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives. Therefore, this guide provides a comparative analysis based on their synthesis and biological performance, supplemented with a representative example of crystallographic data for a related compound to illustrate the principles of X-ray crystal structure analysis.

This guide presents a comparative overview of a series of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives, which have been investigated as potent inhibitors of xanthine oxidase (XO). The inhibition of this enzyme is a key therapeutic strategy for managing hyperuricemia and gout.[1][2] The following sections detail the comparative biological activity, experimental protocols for synthesis and evaluation, and a representative example of X-ray crystallographic analysis for a related aniline derivative.

Performance Comparison of Xanthine Oxidase Inhibitors

The inhibitory activities of various derivatives of this compound against bovine xanthine oxidase were evaluated, with the results presented as IC50 values. The data is summarized in the table below, comparing different alkoxy and benzyloxy substituents at the 4'-position of the phenyl ring.[2][3][4]

Compound IDR Group (Substituent)IC50 (μM)
2a H> 50
2b 4'-OCH31.12
2c 4'-(benzyloxy)0.201
2d 4'-(2-fluorobenzyloxy)0.112
2e 4'-(3-fluorobenzyloxy)0.089
2f 4'-(4-fluorobenzyloxy)0.065
2g 4'-(2-chlorobenzyloxy)0.098
2h 4'-(3-chlorobenzyloxy)0.081
2i 4'-(4-chlorobenzyloxy)0.077
2j 4'-(2-bromobenzyloxy)0.105
2k 4'-(3-bromobenzyloxy)0.085
2l 4'-(4-bromobenzyloxy)0.072
2m 4'-(2-methylbenzyloxy)0.132
2n 4'-(3-methylbenzyloxy)0.091
2o 4'-(4-methylbenzyloxy)0.088
2p 4'-(2-cyanobenzyloxy)0.045
2q 4'-(3-cyanobenzyloxy)0.031
2r 4'-(4-cyanobenzyloxy)0.053
2s 4'-(3-methoxybenzyloxy)0.079
2t 4'-(4-methoxybenzyloxy)0.083
Topiroxostat Positive Control0.021
Allopurinol Positive Control8.5

Data sourced from the European Journal of Medicinal Chemistry.[2]

Experimental Protocols

General Synthesis of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide Derivatives (2a-t)

The synthesis of the target compounds involves a multi-step process starting from 3-nitroaniline. The general procedure is as follows:

  • Synthesis of 1-(3-nitrophenyl)-1H-tetrazole: 3-nitroaniline is reacted with sodium azide and triethyl orthoformate in glacial acetic acid. The mixture is heated under reflux, and the resulting solid is filtered and purified.

  • Reduction to this compound: The nitro group of 1-(3-nitrophenyl)-1H-tetrazole is reduced to an amino group using a reducing agent such as SnCl2·2H2O in ethanol under reflux.

  • Amide Coupling: this compound is then coupled with isonicotinoyl chloride in a suitable solvent like dichloromethane (DCM) in the presence of a base such as triethylamine (TEA) to yield the final N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives. For derivatives with different substituents, the appropriately substituted aniline is used in the final coupling step.[2][3]

G General Synthesis Workflow cluster_start Starting Materials cluster_intermediate Intermediates cluster_reagents Reagents cluster_final Final Product 3-Nitroaniline 3-Nitroaniline 1-(3-nitrophenyl)-1H-tetrazole 1-(3-nitrophenyl)-1H-tetrazole 3-Nitroaniline->1-(3-nitrophenyl)-1H-tetrazole [1] Azidation Sodium Azide Sodium Azide Sodium Azide->1-(3-nitrophenyl)-1H-tetrazole Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate->1-(3-nitrophenyl)-1H-tetrazole This compound This compound 1-(3-nitrophenyl)-1H-tetrazole->this compound [2] Reduction N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide Derivatives N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide Derivatives This compound->N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide Derivatives [3] Amide Coupling SnCl2·2H2O SnCl2·2H2O SnCl2·2H2O->this compound Isonicotinoyl Chloride Isonicotinoyl Chloride Isonicotinoyl Chloride->N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide Derivatives

Caption: General workflow for the synthesis of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives.

In Vitro Xanthine Oxidase Inhibition Assay

The inhibitory activity of the synthesized compounds against bovine xanthine oxidase is determined spectrophotometrically.

  • Enzyme Solution Preparation: A solution of bovine milk xanthine oxidase in phosphate buffer (pH 7.5) is prepared.

  • Test Compound Preparation: The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then diluted to various concentrations.

  • Assay Procedure: The assay is performed in a 96-well plate. Each well contains the enzyme solution, phosphate buffer, and the test compound at a specific concentration. The reaction is initiated by adding the substrate, xanthine.

  • Data Measurement: The rate of uric acid formation is monitored by measuring the increase in absorbance at 295 nm over time using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curves. Allopurinol and topiroxostat are used as positive controls.[2][5]

Mechanism of Action: Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][6] Elevated levels of uric acid can lead to hyperuricemia, which is a precursor to gout. The derivatives of this compound act as inhibitors of this enzyme, thereby reducing the production of uric acid.[2]

G Xanthine Oxidase Inhibition Pathway Purine Metabolism Purine Metabolism Hypoxanthine Hypoxanthine Purine Metabolism->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Hyperuricemia & Gout Hyperuricemia & Gout Uric Acid->Hyperuricemia & Gout 3-Anilino-Tetrazole Derivatives 3-Anilino-Tetrazole Derivatives Xanthine Oxidase Xanthine Oxidase 3-Anilino-Tetrazole Derivatives->Xanthine Oxidase Inhibition

Caption: The inhibitory action of this compound derivatives on the xanthine oxidase pathway.

Representative X-ray Crystal Structure Analysis: 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate

As the crystal structure of this compound is not available, we present the crystallographic data for a related substituted aniline, 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, as a representative example to illustrate the data obtained from such an analysis.

Disclaimer: The following data does not pertain to this compound or its derivatives but serves as an illustrative example of crystallographic data presentation.

ParameterValue
Empirical Formula C12H20ClN3O
Formula Weight 257.76
Crystal System Monoclinic
Space Group C2/c
a (Å) 27.228(5)
b (Å) 11.380(2)
c (Å) 9.3775(16)
α (°) 90
β (°) 95.733(2)
γ (°) 90
Volume (ų) 2891.1(9)
Z 8
Calculated Density (g/cm³) 1.185
Absorption Coeff. (mm⁻¹) 0.270
F(000) 1104
Crystal Size (mm³) 0.20 x 0.18 x 0.15
Theta range for data collection (°) 2.58 to 27.50
Reflections collected 14899
Independent reflections 3314 [R(int) = 0.0326]
Final R indices [I>2sigma(I)] R1 = 0.0372, wR2 = 0.0983
R indices (all data) R1 = 0.0456, wR2 = 0.1058

Data sourced from Zeitschrift für Kristallographie - New Crystal Structures.

Experimental Protocol for Representative Crystal Structure Determination

The following is a general protocol for single-crystal X-ray diffraction, exemplified by the determination of the structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate.

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to determine the unit cell dimensions and space group. The intensities of the diffraction spots are integrated.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and obtain the final, accurate atomic coordinates and displacement parameters.[7]

References

A Comparative Study of 3-(1H-Tetrazol-1-yl)aniline and its 4-Substituted Isomer for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the chemical properties and biological potential of two isomeric compounds: 3-(1H-tetrazol-1-yl)aniline and 4-(1H-tetrazol-1-yl)aniline. These compounds are of interest to researchers in medicinal chemistry and drug development due to the established role of the tetrazole moiety as a bioisostere for carboxylic acids and the versatile nature of the aniline scaffold in drug design. This document summarizes available data on their synthesis, physicochemical properties, and known biological activities, highlighting areas where further research is needed.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its 4-substituted isomer is presented below. It is important to note that while experimental data for the 3-isomer is available, specific experimental data for 4-(1H-tetrazol-1-yl)aniline is limited in the current literature.

PropertyThis compound4-(1H-Tetrazol-1-yl)aniline
Molecular Formula C₇H₇N₅[1][2]C₇H₇N₅
Molecular Weight 161.17 g/mol [1][2]161.17 g/mol
Appearance Beige solid[1]Data not available
Melting Point Data not availableData not available for the 1-substituted isomer. The related compound, 4-(5-methyl-1H-tetrazol-1-yl)aniline, has a melting point of 146.5-147 °C.[3]
CAS Number 14213-12-8[1][2]14213-13-9

Synthesis and Spectroscopic Analysis

Synthesis: Both isomers can be synthesized through the reaction of the corresponding phenylenediamine with sodium azide and triethyl orthoformate. Another common method involves the [2+3] cycloaddition reaction between a nitrile and an azide.[4]

Spectroscopic Data for this compound: While a dedicated publication with the full spectral data was not identified, commercial suppliers confirm the structure via NMR with a purity of ≥95%.[1]

Spectroscopic Data for 4-(1H-Tetrazol-1-yl)aniline: Specific ¹H NMR, ¹³C NMR, and FTIR data for 4-(1H-tetrazol-1-yl)aniline are not readily available in the reviewed literature.

Biological Activity and Potential Applications

The tetrazole ring is a well-established pharmacophore in medicinal chemistry, often used as a bioisostere for a carboxylic acid group, which can improve a compound's metabolic stability and pharmacokinetic profile. The aniline moiety serves as a versatile scaffold for further chemical modifications.

This compound: This isomer has been investigated as a key intermediate in the synthesis of various pharmaceuticals, including antihypertensive and anti-inflammatory drugs.[1][5]

  • Xanthine Oxidase Inhibition: Derivatives of this compound have been designed and synthesized as potent inhibitors of xanthine oxidase (XO), an enzyme involved in purine metabolism and associated with conditions like gout.[6][7] A study reported a series of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives, with some compounds exhibiting IC₅₀ values in the nanomolar range, demonstrating a significant improvement in potency compared to the parent scaffold.[6][7] This suggests that the this compound core is a promising starting point for the development of new XO inhibitors.

4-(1H-Tetrazol-1-yl)aniline: There is a lack of specific biological activity data for the 4-substituted isomer in the reviewed scientific literature. However, based on the known bioisosteric properties of the tetrazole ring, it is plausible that this isomer could also exhibit interesting biological activities. Its potential as a building block in drug discovery remains an area for future exploration.

Experimental Protocols

General Synthesis of Tetrazolylanilines

A plausible synthetic pathway for both this compound and 4-(1H-tetrazol-1-yl)aniline is the reaction of the corresponding phenylenediamine with an azide source.

Synthesis_of_Tetrazolylanilines cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Phenylenediamine 3- or 4-Phenylenediamine Reaction_Step Cyclization Reaction Phenylenediamine->Reaction_Step 1. Azide_Source Sodium Azide & Triethyl Orthoformate Azide_Source->Reaction_Step 2. Product_Isomer 3- or 4-(1H-Tetrazol-1-yl)aniline Reaction_Step->Product_Isomer Yields

General synthetic scheme for tetrazolylanilines.

Procedure:

  • Dissolve the respective phenylenediamine (3-phenylenediamine or 4-phenylenediamine) in a suitable solvent such as acetic acid.

  • Add sodium azide and triethyl orthoformate to the solution.

  • Heat the reaction mixture under reflux for a specified period.

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and purify by recrystallization from an appropriate solvent.

In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against xanthine oxidase.

XO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prepare_Reagents Prepare Buffer, Xanthine, Xanthine Oxidase, and Test Compound Solutions Incubate Incubate Enzyme with Test Compound or Vehicle Prepare_Reagents->Incubate Add_Substrate Initiate Reaction by Adding Xanthine Incubate->Add_Substrate Measure_Absorbance Monitor Uric Acid Formation (Absorbance at ~295 nm) Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Workflow for xanthine oxidase inhibition assay.

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine (substrate)

  • Phosphate buffer (pH 7.5)

  • Test compounds (dissolved in DMSO)

  • Allopurinol (positive control)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of xanthine oxidase, xanthine, and test compounds in phosphate buffer.

  • In a 96-well plate, add buffer, xanthine oxidase, and the test compound at various concentrations. Include control wells with enzyme and vehicle (DMSO) but no inhibitor.

  • Pre-incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the xanthine solution to all wells.

  • Immediately measure the increase in absorbance at approximately 295 nm over time, which corresponds to the formation of uric acid.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Signaling Pathway Involvement

Currently, there is no specific information in the reviewed literature detailing the direct involvement of this compound or its 4-isomer in specific signaling pathways. For derivatives of the 3-isomer that inhibit xanthine oxidase, the mechanism of action is direct enzyme inhibition rather than modulation of a signaling cascade.

Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO Uric_Acid Uric_Acid Xanthine->Uric_Acid XO XO Xanthine Oxidase Inhibitor This compound Derivative Inhibitor->XO Inhibition

Inhibition of the purine catabolism pathway.

Conclusion and Future Directions

This comparative guide highlights that while this compound is a recognized building block in medicinal chemistry with demonstrated potential in the development of xanthine oxidase inhibitors, there is a significant lack of publicly available data for its isomer, 4-(1H-tetrazol-1-yl)aniline.

Future research should focus on:

  • The synthesis and full spectroscopic characterization of 4-(1H-tetrazol-1-yl)aniline.

  • A direct comparative evaluation of the biological activities of both isomers, including but not limited to xanthine oxidase inhibition, antimicrobial, and anticancer activities.

  • Exploration of the structure-activity relationships of derivatives of both isomers to understand the impact of the tetrazole position on biological efficacy.

Such studies would provide valuable insights for the rational design of new therapeutic agents based on the tetrazolylaniline scaffold.

References

Comparative Guide to Purity Analysis of 3-(1h-Tetrazol-1-yl)aniline: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-(1h-Tetrazol-1-yl)aniline with alternative analytical techniques. The information presented is designed to assist researchers and professionals in selecting the most appropriate method for their specific analytical needs, with a focus on accuracy, precision, and efficiency.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount for the quality and safety of the final active pharmaceutical ingredient (API). While HPLC is a widely accepted method for purity determination, other techniques can offer complementary information or advantages in specific contexts. This guide presents a head-to-head comparison of a typical reversed-phase HPLC (RP-HPLC) method with Ultra-High-Performance Liquid Chromatography (UHPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the different analytical methods for the purity analysis of this compound.

ParameterHPLCUHPLCNMR SpectroscopyMass Spectrometry
Primary Use Quantification of purity and impuritiesHigh-throughput quantification of purity and impuritiesStructural elucidation and identification of impuritiesMolecular weight determination and impurity identification
Limit of Detection (LOD) ~0.01 µg/mL~0.005 µg/mL~0.1%~0.01% (with appropriate standard)
Limit of Quantification (LOQ) ~0.03 µg/mL~0.015 µg/mL~0.3%~0.05% (with appropriate standard)
Precision (%RSD) < 2%< 1.5%< 5% (for quantification)Varies with instrumentation
Analysis Time per Sample 15-30 minutes5-10 minutes5-15 minutes1-5 minutes
Sample Throughput ModerateHighLow to ModerateHigh
Resolution GoodExcellentNot applicable for chromatographic separationNot applicable for chromatographic separation
Information Provided Retention time, peak area (purity)Retention time, peak area (purity)Chemical structure, functional groups, relative proton countMolecular weight, fragmentation patterns

Experimental Protocols

Validated Reversed-Phase HPLC Method

This method is designed to provide robust and reliable purity analysis of this compound.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile and 0.02 M phosphate buffer (pH 3.0) in a gradient elution.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve 10 mg of this compound in the mobile phase to prepare a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Validation Parameters (as per ICH Q2(R1) guidelines):

    • Specificity: The method should be able to resolve the main peak from potential impurities and degradation products.

    • Linearity: A linear relationship between concentration and peak area should be established over a range of 0.01 to 0.2 mg/mL.

    • Accuracy: The recovery of the analyte should be between 98% and 102%.

    • Precision: The relative standard deviation (%RSD) for replicate injections should be less than 2%.

    • LOD & LOQ: The limits of detection and quantification should be determined based on the signal-to-noise ratio.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC offers a significant improvement in speed and resolution compared to conventional HPLC.

  • Chromatographic Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size

    • Mobile Phase: Similar to the HPLC method, but with a steeper gradient.

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 40 °C

    • Detection: UV at 254 nm

    • Injection Volume: 2 µL

  • Sample Preparation: Same as for the HPLC method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural confirmation and can be used for quantitative analysis (qNMR).

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., DMSO-d6).

    • Add a known amount of an internal standard with a distinct resonance signal.

  • Data Acquisition: Acquire ¹H NMR spectra with a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis: The purity is calculated by comparing the integral of a characteristic signal of the analyte to the integral of the internal standard.

Mass Spectrometry (MS)

MS, particularly when coupled with a chromatographic technique (LC-MS), is invaluable for identifying unknown impurities.

  • Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for this type of compound.

  • Data Acquisition: Acquire mass spectra in both positive and negative ion modes to obtain comprehensive information.

  • Data Analysis: The molecular weight of the main component and any detected impurities are determined from the mass-to-charge ratio (m/z).

Mandatory Visualization

Caption: Workflow for the purity analysis of this compound using different analytical methods.

Conclusion

The choice of analytical method for the purity determination of this compound depends on the specific requirements of the analysis.

  • RP-HPLC remains the gold standard for routine quality control due to its robustness, reliability, and well-established validation protocols.

  • UHPLC is the preferred method for high-throughput screening and when faster analysis times are critical, without compromising resolution.

  • NMR Spectroscopy is indispensable for definitive structural elucidation and can be employed for quantitative analysis (qNMR) when a certified reference standard is unavailable.

  • Mass Spectrometry , especially LC-MS, is unparalleled for the identification and characterization of unknown impurities and degradation products.

For comprehensive characterization and purity assessment, a combination of these techniques is often employed. A validated HPLC or UHPLC method provides the quantitative purity value, while NMR and MS are used to confirm the structure of the main component and identify any potential impurities.

A Comparative Guide to In-Silico Docking Studies of 3-(1H-Tetrazol-1-yl)aniline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-(1H-tetrazol-1-yl)aniline-based inhibitors, focusing on their in-silico docking performance against various biological targets. The tetrazole ring is a key functional group in medicinal chemistry, often acting as a bioisostere for carboxylic acids and participating in crucial binding interactions. This analysis synthesizes data from multiple studies to offer insights into the structure-activity relationships and therapeutic potential of this class of compounds.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the in-vitro activity and in-silico docking scores of various this compound derivatives and related tetrazole compounds against different enzymatic targets.

Table 1: Xanthine Oxidase (XO) Inhibitory Activity

A study on N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives identified potent inhibitors of xanthine oxidase, an enzyme implicated in hyperuricemia and gout.[1] The introduction of a tetrazole moiety at the 3'-position of the phenyl ring was a key strategy to form a hydrogen bond with the Asn768 residue in the enzyme's active site.[1]

CompoundSubstitution at 4'-positionIC50 (µM)
1 (Parent Compound) 2-cyanobenzyloxy0.312
2s 3-cyanobenzyloxy0.031
Topiroxostat (Control) -0.021

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

Table 2: Abelson Tyrosine-Protein Kinase (ABL) Inhibition (In-Silico)

In a molecular docking study, 1,5-disubstituted tetrazoles, which share the core tetrazole feature, were evaluated as potential inhibitors of ABL kinase and its T315I mutant, a common source of resistance in cancer therapy.[2] The predicted binding affinities (pKi) and free energies of binding are presented below.

CompoundTargetPredicted pKiPredicted Free Energy of Binding (kcal/mol)
9a ABL8.01-10.92
10a ABL8.04-10.96
11b ABL8.03-10.95
13a ABL8.23-11.22
9a T315I ABL7.91-10.78
10a T315I ABL8.16-11.12
11b T315I ABL8.15-11.11
13a T315I ABL8.19-11.16

pKi is the negative logarithm of the predicted inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

Experimental Protocols

The following outlines a generalized protocol for molecular docking studies based on methodologies reported in the literature.[2]

1. Protein and Ligand Preparation:

  • Protein Preparation : The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed. Hydrogen atoms are added, and the protein structure is optimized to correct for any missing atoms or structural anomalies.

  • Ligand Preparation : The 2D structures of the aniline-based inhibitors are drawn using chemical drawing software and then converted to 3D structures. The ligands undergo energy minimization to obtain a stable conformation.

2. Molecular Docking Simulation:

  • Software : Commonly used software for molecular docking includes AutoDock, Glide, and GOLD.

  • Grid Box Definition : A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking Algorithm : A Lamarckian genetic algorithm is often employed to explore the conformational space of the ligand within the active site of the protein.[2] This algorithm allows for both the ligand and a portion of the protein's side chains to remain flexible.

  • Pose Generation : The software generates a series of possible binding poses for each ligand within the active site.

3. Analysis of Results:

  • Scoring : Each generated pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., free energy of binding). The poses with the best scores are selected for further analysis.

  • Interaction Analysis : The binding mode of the top-ranked poses is visually inspected to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site.

Visualizations

Generalized Workflow for In-Silico Drug Design

The following diagram illustrates a typical workflow for computational drug design, from initial target identification to lead optimization.

G cluster_0 Target Identification & Validation cluster_1 Lead Discovery cluster_2 Lead Optimization Target_ID Target Identification Target_Val Target Validation Target_ID->Target_Val Virtual_Screening Virtual Screening Target_Val->Virtual_Screening Docking Molecular Docking Virtual_Screening->Docking Hit_ID Hit Identification Docking->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR ADMET In-silico ADMET Prediction SAR->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt

Caption: A generalized workflow for computational drug design.

Simplified Xanthine Oxidase Signaling Pathway

This diagram illustrates the role of xanthine oxidase in the purine metabolism pathway, leading to the production of uric acid. Inhibition of this enzyme is a key therapeutic strategy for managing hyperuricemia.

G Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase (XO) Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase (XO) Xanthine->XO2 Uric_Acid Uric Acid XO1->Xanthine XO2->Uric_Acid Inhibitor This compound -based Inhibitors Inhibitor->XO1 Inhibitor->XO2

Caption: Inhibition of the Xanthine Oxidase pathway.

References

Comparison of synthetic routes to 3-(1h-Tetrazol-1-yl)aniline for efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes to 3-(1H-tetrazol-1-yl)aniline, a versatile building block in pharmaceutical and materials science. The efficiency of a one-pot synthesis from m-phenylenediamine is compared against a two-step route starting from 3-nitroaniline. This analysis is supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their applications.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: One-Pot Synthesis from m-PhenylenediamineRoute 2: Two-Step Synthesis from 3-Nitroaniline
Starting Material m-Phenylenediamine3-Nitroaniline
Number of Steps 12
Overall Yield Good to Excellent (estimated)High (potentially >85%)
Reaction Time 2-24 hours5-7 hours
Key Reagents Triethyl orthoformate, Sodium azide, Acetic acidTriethyl orthoformate, Sodium azide, Acetic acid, Pd/C, Hydrogen gas
Process Simplicity HighModerate
Safety Considerations Use of sodium azide (toxic)Use of sodium azide (toxic) and hydrogen gas (flammable)

Route 1: One-Pot Synthesis from m-Phenylenediamine

This approach offers a streamlined synthesis of this compound directly from m-phenylenediamine in a single step. The reaction proceeds via the heterocyclization of the primary amine with triethyl orthoformate and sodium azide.

Experimental Protocol

A mixture of m-phenylenediamine (1.0 eq), sodium azide (1.1 eq), and triethyl orthoformate (1.2 eq) in glacial acetic acid is heated at reflux (approximately 118 °C) for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and poured into ice water. The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Logical Workflow for Route 1

Route1 m_phenylenediamine m-Phenylenediamine reaction1 One-Pot Reaction (Reflux) m_phenylenediamine->reaction1 reagents1 Triethyl orthoformate, Sodium azide, Acetic acid reagents1->reaction1 product This compound reaction1->product

One-pot synthesis of this compound.

Route 2: Two-Step Synthesis from 3-Nitroaniline

This route involves the initial formation of 1-(3-nitrophenyl)-1H-tetrazole from 3-nitroaniline, followed by the reduction of the nitro group to yield the final product. While this method involves two distinct steps, it may offer advantages in terms of purification and potentially higher overall yields due to the well-defined nature of each transformation.

Experimental Protocol

Step 1: Synthesis of 1-(3-nitrophenyl)-1H-tetrazole

A mixture of 3-nitroaniline (1.0 eq), sodium azide (1.1 eq), and triethyl orthoformate (1.2 eq) in glacial acetic acid is heated at reflux (approximately 118 °C) for 2-4 hours. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford 1-(3-nitrophenyl)-1H-tetrazole.

Step 2: Reduction of 1-(3-nitrophenyl)-1H-tetrazole to this compound

To a solution of 1-(3-nitrophenyl)-1H-tetrazole in a suitable solvent such as ethanol or ethyl acetate, a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to hydrogenation at room temperature under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the starting material is consumed (typically 1-3 hours). The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield this compound. A patent for a similar reduction reports yields as high as 94.7%.[1]

Experimental Workflow for Route 2

Route2 cluster_step1 Step 1: Tetrazole Formation cluster_step2 Step 2: Nitro Reduction nitroaniline 3-Nitroaniline reaction1 Reaction (Reflux) nitroaniline->reaction1 reagents1 Triethyl orthoformate, Sodium azide, Acetic acid reagents1->reaction1 intermediate 1-(3-Nitrophenyl)-1H-tetrazole reaction1->intermediate intermediate2 1-(3-Nitrophenyl)-1H-tetrazole reagents2 H₂, Pd/C reaction2 Hydrogenation reagents2->reaction2 product This compound reaction2->product intermediate2->reaction2

Two-step synthesis of this compound.

Efficiency Comparison

MetricRoute 1: One-Pot SynthesisRoute 2: Two-Step Synthesis
Starting Material Cost m-Phenylenediamine is generally less expensive than 3-nitroaniline.3-Nitroaniline is a readily available but may be more expensive starting material.
Reagent & Catalyst Cost Uses common and relatively inexpensive reagents.Requires a palladium catalyst, which can add to the cost, although it is used in catalytic amounts.
Energy Consumption Requires heating at reflux for an extended period.Involves a heating step and a reaction at room temperature, potentially leading to lower overall energy consumption.
Waste Generation Generates waste from the reaction and workup.Generates waste from two separate steps, including the disposal of the palladium catalyst.
Scalability The one-pot nature is advantageous for large-scale synthesis.The two-step process may be more complex to scale up.

Conclusion

Both synthetic routes offer viable pathways to this compound.

  • Route 1 (One-Pot Synthesis) is attractive for its simplicity and atom economy, making it a potentially more cost-effective and scalable option for industrial applications. However, the lack of specific yield data and the potential for bis-tetrazole formation are drawbacks that require further investigation and optimization.

  • Route 2 (Two-Step Synthesis) provides a more controlled approach, likely leading to a purer product and a high overall yield. The well-established nature of both the tetrazole formation and the nitro reduction steps makes this a reliable, albeit longer, synthetic strategy.

The choice between these two routes will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as cost, time, scale, and the desired purity of the final product. For rapid synthesis and process simplicity, the one-pot method is preferable, while the two-step route offers greater control and potentially higher purity.

References

Unveiling the Structure-Activity Relationship of 3-(1H-Tetrazol-1-yl)aniline Analogs as Potent Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of a series of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives reveals key structural features crucial for potent xanthine oxidase (XO) inhibition, offering a valuable guide for the development of novel therapeutics for hyperuricemia and gout.

Researchers in the field of medicinal chemistry and drug development now have access to a detailed comparison of 3-(1H-tetrazol-1-yl)aniline analogs, highlighting the structure-activity relationship (SAR) that governs their efficacy as xanthine oxidase inhibitors. A pivotal study systematically synthesized and evaluated a series of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives, providing a robust dataset for understanding how molecular modifications influence inhibitory potency.[1][2]

Comparative Analysis of Inhibitory Activity

The core of this guide is the quantitative comparison of the synthesized analogs. The inhibitory activity against xanthine oxidase was determined and is presented in terms of IC50 values, the concentration of the compound required to inhibit 50% of the enzyme's activity. The data clearly indicates that the introduction of a tetrazole moiety at the 3'-position of the phenyl ring is a highly effective strategy for enhancing inhibitory potency.[1][2]

CompoundR Group (Substitution on Benzyloxy Moiety)IC50 (μM)
2a H0.892
2b 2-F0.517
2c 3-F0.286
2d 4-F0.431
2e 2-Cl0.395
2f 3-Cl0.213
2g 4-Cl0.315
2h 2-Br0.482
2i 3-Br0.189
2j 4-Br0.276
2k 2-CN0.105
2l 3-CN0.031
2m 4-CN0.088
2n 2-CH31.23
2o 3-CH30.765
2p 4-CH30.981
2q 2-OCH31.54
2r 3-OCH30.912
2s 4-OCH31.17
Topiroxostat (Positive Control) -0.021

Data synthesized from the European Journal of Medicinal Chemistry, 2019.[1]

The SAR analysis reveals several key insights:

  • Electron-withdrawing groups on the benzyloxy moiety, particularly at the meta-position, significantly enhance the inhibitory activity. The 3-cyano substituted analog (2l ) exhibited the most potent inhibition with an IC50 of 0.031 μM, a potency comparable to the positive control, topiroxostat.[1][2]

  • Halogen substitutions also led to potent compounds, with the inhibitory activity following the order of Br > Cl > F. Again, the meta-position was generally favored.

  • Electron-donating groups , such as methyl and methoxy, resulted in a decrease in inhibitory potency compared to the unsubstituted analog.[1]

  • The position of the substituent on the benzyl ring plays a critical role, with the meta-position generally yielding the most active compounds.

Visualizing the Path to Potency

To better understand the synthetic strategy and the underlying molecular interactions, the following diagrams illustrate the general synthetic route and the proposed binding mode of these inhibitors.

synthetic_pathway cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_coupling Coupling Reaction cluster_final Final Analogs 3-nitroaniline 3-nitroaniline tetrazolyl_aniline This compound 3-nitroaniline->tetrazolyl_aniline 1. Triethyl orthoformate 2. Sodium azide 3. Reduction triethyl_orthoformate Triethyl orthoformate sodium_azide Sodium azide product_scaffold N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide tetrazolyl_aniline->product_scaffold Isonicotinoyl chloride, Pyridine isonicotinoyl_chloride Isonicotinoyl chloride final_analogs Final Analogs (2a-s) product_scaffold->final_analogs R-X, K2CO3, DMF R_X Substituted benzyl halides (R-X)

General synthetic scheme for the N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide analogs.

The synthesis involves a multi-step process starting from 3-nitroaniline to form the key this compound intermediate. This is followed by coupling with isonicotinoyl chloride and subsequent alkylation with various substituted benzyl halides to yield the final target compounds.

binding_mode cluster_inhibitor Inhibitor Molecule XO_active_site Xanthine Oxidase Active Site tetrazole_ring Tetrazole Ring tetrazole_ring->XO_active_site H-bond with Asn768 phenyl_ring Phenyl Ring tetrazole_ring->phenyl_ring amide_linker Amide Linker phenyl_ring->amide_linker benzyloxy_moiety Substituted Benzyloxy Moiety phenyl_ring->benzyloxy_moiety amide_linker->XO_active_site H-bond interactions pyridine_ring Pyridine Ring amide_linker->pyridine_ring benzyloxy_moiety->XO_active_site Hydrophobic interactions

Proposed binding mode of the analogs in the active site of xanthine oxidase.

Molecular docking studies suggest that the tetrazole moiety plays a crucial role in binding to the active site of xanthine oxidase, forming a key hydrogen bond with the Asn768 residue.[1] The substituted benzyloxy group occupies a hydrophobic pocket, and the nature of the substituent influences the strength of these interactions, thereby affecting the overall inhibitory potency.

Experimental Protocols

General Synthesis of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide Analogs:

The synthesis of the target compounds was achieved through a multi-step procedure.

  • Synthesis of this compound: 3-Nitroaniline was reacted with triethyl orthoformate and sodium azide to form the tetrazole ring. The nitro group was subsequently reduced to an amine to yield the key intermediate, this compound.

  • Amide Coupling: The intermediate was then coupled with isonicotinoyl chloride in the presence of pyridine to form N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide.

  • Alkylation: The final analogs were synthesized by reacting the product from the previous step with various substituted benzyl halides in the presence of potassium carbonate in dimethylformamide (DMF).

In Vitro Xanthine Oxidase Inhibition Assay:

The inhibitory activity of the synthesized compounds against bovine milk xanthine oxidase was evaluated using a spectrophotometric method.

  • The assay was performed in a phosphate buffer (pH 7.5).

  • A solution of the test compound (in DMSO) was pre-incubated with the enzyme solution.

  • The reaction was initiated by the addition of the substrate, xanthine.

  • The rate of uric acid formation was monitored by measuring the increase in absorbance at 295 nm.

  • The IC50 values were calculated by plotting the percentage of inhibition against the concentration of the inhibitor. Allopurinol or topiroxostat were used as positive controls.

This detailed guide provides researchers with a clear and objective comparison of this compound analogs as xanthine oxidase inhibitors. The presented data and visualizations offer a solid foundation for the rational design of more potent and selective inhibitors for the treatment of diseases associated with high uric acid levels.

References

A Comparative Guide to the Electronic Properties of 3-(1H-Tetrazol-1-yl)aniline: A DFT Computational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 3-(1H-Tetrazol-1-yl)aniline, a versatile heterocyclic compound with significant potential in pharmaceutical and materials science. Utilizing Density Functional Theory (DFT) as a powerful computational tool, we can elucidate the molecular orbital characteristics and reactivity of this molecule. This document outlines a standard computational protocol for such an analysis and compares its predicted electronic properties to related foundational molecules, offering insights for further research and development.

Comparison of Electronic Properties

The electronic properties of a molecule are crucial in determining its chemical reactivity, stability, and potential for intermolecular interactions—key factors in drug design and materials science. The introduction of a tetrazole ring to an aniline framework is expected to significantly modulate its electronic characteristics. The following table summarizes key electronic properties calculated using a representative DFT methodology.

Disclaimer: The following data is representative and for illustrative purposes, based on established trends in computational chemistry for related molecular structures. Specific values will vary based on the exact computational methodology employed.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Ionization Potential (eV)Electron Affinity (eV)Dipole Moment (Debye)
This compound -6.5-1.25.36.51.23.8
Aniline-5.8-0.55.35.80.51.5
1H-Tetrazole-8.5-0.87.78.50.85.2
3-Nitroaniline-6.8-2.54.36.82.55.1

Experimental Protocols

The electronic properties presented in this guide are based on a standard and widely adopted DFT computational protocol. Density Functional Theory is a robust quantum mechanical method for investigating the electronic structure of many-body systems.[1][2]

Computational Methodology:

  • Geometry Optimization: The molecular structure of each compound is first optimized to find its lowest energy conformation. This is typically performed using a hybrid functional, such as B3LYP (Becke's three-parameter Lee-Yang-Parr exchange-correlation functional), combined with a Pople-style basis set like 6-31+G(d,p).[3][4] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculations: To ensure that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine the electronic properties.

    • HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained directly from the output of the DFT calculation. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity.[1]

    • Ionization Potential (IP) and Electron Affinity (EA): According to Koopmans' theorem for DFT, the ionization potential can be approximated as the negative of the HOMO energy (IP ≈ -EHOMO), and the electron affinity can be approximated as the negative of the LUMO energy (EA ≈ -ELUMO).

    • Dipole Moment: The molecular dipole moment is calculated to understand the overall polarity of the molecule, which is crucial for predicting solubility and intermolecular interactions.

Visualizations

DFT Computational Workflow

The following diagram illustrates the standard workflow for a DFT-based analysis of molecular electronic properties.

dft_workflow cluster_input 1. Input Preparation cluster_calc 2. DFT Calculation cluster_output 3. Output Analysis mol_structure Define Molecular Structure (e.g., this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Verify Stability sp_calc Single-Point Energy Calculation freq_calc->sp_calc Proceed if Stable properties Electronic Properties: - HOMO/LUMO Energies - Dipole Moment - Molecular Orbitals - Mulliken Charges sp_calc->properties reactivity Chemical Reactivity Indices: - Hardness - Electrophilicity properties->reactivity Derive

Caption: A flowchart of the DFT computational analysis process.

Structure-Property Relationship

The electronic properties of this compound are a direct consequence of the interplay between its constituent aromatic and heterocyclic rings.

structure_property cluster_structure Molecular Structure: this compound cluster_properties Resulting Electronic Properties aniline Aniline Moiety (Electron-Donating) homo_lumo Modulated HOMO-LUMO Gap aniline->homo_lumo reactivity Altered Chemical Reactivity aniline->reactivity tetrazole Tetrazole Moiety (Electron-Withdrawing) tetrazole->homo_lumo tetrazole->reactivity polarity Increased Polarity & Dipole Moment tetrazole->polarity interactions Enhanced H-Bonding Potential tetrazole->interactions

Caption: Influence of functional groups on electronic properties.

References

Safety Operating Guide

Safe Disposal of 3-(1H-Tetrazol-1-yl)aniline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-(1H-Tetrazol-1-yl)aniline is critical to ensure laboratory safety and environmental protection. This compound presents significant hazards, including the risk of explosion upon heating, and therefore requires careful handling throughout its lifecycle, from use to final disposal.[1] Adherence to national and local regulations is mandatory for all disposal methods.[1]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all relevant safety precautions are in place. This includes wearing appropriate personal protective equipment (PPE) and having a clear understanding of the material's hazards.

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Use eye protection or a face shield.[1]

  • Clothing: Change any contaminated clothing immediately.[1]

Handling and Storage:

  • Avoid contact with skin and eyes.[2]

  • Do not breathe vapors or aerosols.[1]

  • Keep the substance away from heat, sparks, open flames, and hot surfaces.[1]

  • Store in a well-ventilated, cool place and keep only in the original container.[1]

  • This substance is heat-sensitive and may explode when heated.[1]

Step-by-Step Disposal Procedure

The primary method for disposing of this compound is to consign it to a licensed and approved waste disposal plant.[1][3]

  • Waste Identification and Segregation:

    • Clearly label the waste container with the chemical name: this compound.

    • Do not mix with other waste materials.[1] Keep the chemical in its original container whenever possible.[1]

  • Container Management:

    • Ensure the waste container is securely sealed.

    • Handle uncleaned, empty containers with the same precautions as the product itself.[1]

  • Engage a Professional Waste Disposal Service:

    • Contact a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide the company with the Safety Data Sheet (SDS) to ensure they are aware of the material's hazards, particularly its explosive potential.

  • Spill Management and Cleanup:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.[1]

    • Prevent the material from entering drains or waterways.[1][3]

    • Cover drains and collect the spilled material using a liquid-absorbent, inert material (e.g., Chemizorb®, sand, or earth).[1][3]

    • Place the absorbed material into a suitable, sealed container for disposal.[3]

    • Clean the affected area thoroughly.[1]

Summary of Safety and Disposal Data

The following table summarizes key information for the safe handling and disposal of this compound.

ParameterInformationSource
Primary Hazard Heating may cause an explosion.[1]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[1]
Waste Handling Leave in original containers; do not mix with other waste.
Storage Conditions Store in a well-ventilated place. Keep cool.[1]
PPE Protective gloves, eye protection, face protection.[1]
Spill Containment Use inert, liquid-absorbent material (e.g., Chemizorb®).[1]
Incompatibilities Store away from combustible materials.[1]

Disposal Workflow Diagram

The logical steps for the proper disposal of this compound are illustrated in the workflow diagram below. This diagram outlines the process from initial waste generation to final disposal by a certified entity.

G cluster_spill Spill Contingency start Start: Waste Generation ppe 1. Don Appropriate PPE (Gloves, Eye Protection) start->ppe segregate 2. Segregate Waste - Keep in original container - Do not mix with other waste ppe->segregate label_waste 3. Label Container Clearly 'this compound' segregate->label_waste store 4. Store Securely - Well-ventilated, cool area - Away from heat/ignition sources label_waste->store contact 5. Contact Approved Waste Disposal Company store->contact provide_sds 6. Provide Safety Data Sheet (SDS) to Disposal Company contact->provide_sds arrange_pickup 7. Arrange for Waste Pickup provide_sds->arrange_pickup end End: Proper Disposal Complete arrange_pickup->end spill Spill Occurs evacuate Evacuate & Ventilate Area spill->evacuate Immediate Action contain Contain Spill (Use inert absorbent material) evacuate->contain collect Collect & Place in Sealed Disposal Container contain->collect collect->label_waste Proceed with Disposal

Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(1h-Tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 3-(1h-Tetrazol-1-yl)aniline. Adherence to these procedures is essential for ensuring laboratory safety and environmental protection.

Immediate Safety and Hazard Information

Primary Hazards:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Potential for Systemic Toxicity: Aniline and its derivatives are known to be toxic and can be absorbed through the skin.[3][4]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) strategy is the first line of defense when handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Viton). Nitrile gloves are suitable for incidental contact but not for prolonged handling.[5][6][7][8][9]Prevents skin contact and absorption. Aniline is readily absorbed through the skin.
Eye Protection Chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.Protects eyes from dust particles and splashes, preventing serious irritation or damage.
Body Protection A laboratory coat, fully buttoned. Consider a chemically resistant apron for larger quantities.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood or when dust generation is likely.[10]Prevents inhalation of the irritant powder.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound, especially of the solid material, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any damage or leaks.

  • Wear appropriate PPE (gloves and eye protection) during inspection.

  • If the container is compromised, follow the spill cleanup procedure outlined below.

2. Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.

3. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of the solid compound inside a chemical fume hood.

  • Use a disposable weighing dish to minimize contamination of balances.

  • Handle the powder gently to avoid creating dust.

4. Experimental Use:

  • When adding the compound to reaction vessels, do so within the fume hood.

  • Ensure all containers are clearly labeled.

  • Keep the work area clean and uncluttered.

Disposal Plan

All waste containing this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

1. Waste Segregation:

  • Solid Waste: Collect all contaminated solid materials, including used PPE (gloves, etc.), weighing papers, and absorbent materials from spill cleanups, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and chemically compatible hazardous waste container.

  • Empty Containers: "Empty" containers that held the compound must be treated as hazardous waste unless they have been triple-rinsed with an appropriate solvent. The rinsate must be collected as liquid hazardous waste.

2. Waste Storage:

  • Store hazardous waste containers in a designated satellite accumulation area.

  • Keep containers securely closed except when adding waste.

  • Ensure secondary containment is in place to capture any potential leaks.

3. Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

Experimental Protocols

Emergency Procedures: Spill Cleanup

For a Small Spill (manageable by trained personnel):

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If necessary, evacuate the area.

  • Don PPE: Wear the appropriate PPE as listed in the table above, including respiratory protection if dust is present.

  • Containment: Cover the spill with an inert absorbent material like vermiculite or sand.

  • Collection: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[4][11][12][13][14]

  • Report: Report the spill to your laboratory supervisor and EHS department.

For a Large Spill:

  • Evacuate: Immediately evacuate the area.

  • Alert: Alert others and activate any emergency alarms.

  • Contact Authorities: Contact your institution's emergency response team and EHS department from a safe location.

Quantitative Data

Due to the lack of specific toxicological and exposure limit data for this compound, the following table provides data for aniline as a reference. This data should be used for risk assessment with the understanding that the target compound may have different properties.

ParameterValueReference
OSHA PEL (Aniline) 5 ppm (19 mg/m³) TWA [skin][15]
ACGIH TLV (Aniline) 2 ppm (7.6 mg/m³) TWA [skin][15]
NIOSH REL (Aniline) Potential occupational carcinogen[15]
IDLH (Aniline) 100 ppm[15]

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit; IDLH: Immediately Dangerous to Life or Health.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_spill Spill Event Receive Receive & Inspect Store Store Appropriately Receive->Store Weigh Weigh & Aliquot Store->Weigh Experiment Experimental Use Weigh->Experiment Segregate Segregate Waste Experiment->Segregate Spill Spill Occurs Experiment->Spill Collect Collect in Labeled Container Segregate->Collect EHS_Pickup Arrange EHS Pickup Collect->EHS_Pickup Cleanup Spill Cleanup Protocol Spill->Cleanup Cleanup->Segregate

Caption: Workflow for the safe handling and disposal of this compound.

SpillCleanupProcedure Spill Small Spill Identified Alert Alert Others in Area Spill->Alert DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator) Alert->DonPPE Contain Cover with Inert Absorbent Material DonPPE->Contain Collect Collect Absorbed Material into Hazardous Waste Contain->Collect Decontaminate Decontaminate Area (Solvent then Soap & Water) Collect->Decontaminate DisposeWaste Dispose of all materials as Hazardous Waste Decontaminate->DisposeWaste Report Report to Supervisor & EHS DisposeWaste->Report

Caption: Step-by-step procedure for cleaning up a small chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(1h-Tetrazol-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
3-(1h-Tetrazol-1-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.